2-Fluoro-3-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZXEJOKWAFGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443635 | |
| Record name | 2-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198203-94-0 | |
| Record name | 2-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-3-methoxybenzonitrile CAS number
An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile (CAS: 198203-94-0): A Key Intermediate in Modern Synthesis
This compound, identified by its CAS Number 198203-94-0, is a highly functionalized aromatic building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a reactive nitrile moiety on a benzene ring, offers a unique combination of electronic and steric properties. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles.[4] In this compound, the fluorine atom at the 2-position and the methoxy group at the 3-position exert powerful ortho-directing effects and influence the molecule's reactivity, making it a versatile precursor for complex molecular scaffolds.[5] The nitrile group serves as a valuable synthetic handle, readily convertible into amines, carboxylic acids, or various heterocyclic systems.
Physicochemical Properties and Spectroscopic Profile
Verifying the identity and purity of this compound is paramount before its use in any synthetic protocol. The following table summarizes its key physical and computed properties.
| Property | Value | Source |
| CAS Number | 198203-94-0 | [1][2][3] |
| Molecular Formula | C₈H₆FNO | [2][3] |
| Molecular Weight | 151.14 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| SMILES | COC1=CC=CC(=C1F)C#N | [3] |
| Appearance | Typically a white to off-white solid | N/A |
| Purity | >97% (typical commercial grade) | [2] |
Spectroscopic Characterization: A Self-Validating System
Spectroscopic analysis provides definitive structural confirmation. Below are the expected spectral characteristics for verifying the integrity of the material.
-
¹H NMR (Proton NMR): The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublet of doublets, triplets) will be influenced by both H-H and H-F coupling constants, providing clear evidence of the substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm.
-
¹³C NMR (Carbon NMR): Approximately eight distinct signals are expected. The nitrile carbon (C≡N) will be observed downfield (~115-120 ppm). The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The methoxy carbon will appear around 56 ppm.
-
¹⁹F NMR (Fluorine NMR): A single resonance will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[6] Additional key peaks will include C-O stretching for the methoxy group (~1250 cm⁻¹) and C-F stretching (~1100-1200 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 151.14, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, C₈H₆FNO.[3]
Synthesis and Mechanistic Insights
While multiple synthetic routes exist for substituted benzonitriles, a common and reliable laboratory-scale method involves the dehydration of the corresponding aldoxime, which is synthesized from 2-fluoro-3-methoxybenzaldehyde. This two-step process is efficient and utilizes readily available starting materials.
Experimental Protocol: Synthesis via Aldoxime Dehydration
Step 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde Oxime
-
In a 250 mL round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Once complete, reduce the ethanol volume under reduced pressure. The aqueous residue is then cooled in an ice bath to precipitate the oxime.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Dehydration to this compound
-
In a fume hood, combine the crude 2-fluoro-3-methoxybenzaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (2.0 eq) or phosphorus pentoxide. Acetic anhydride is often preferred for its ease of handling.
-
Heat the mixture gently (e.g., to 80-100 °C) with stirring for 1-2 hours. The reaction is typically exothermic and should be controlled carefully.
-
After cooling to room temperature, pour the reaction mixture cautiously into a beaker of ice water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution to remove acetic acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: A two-step synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its multiple reactive sites. Understanding its reactivity profile allows for its strategic deployment in complex syntheses.
-
Nitrile Group Transformations: The cyano group is a linchpin for functional group interconversion.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form 2-fluoro-3-methoxybenzoic acid, a precursor for esters and amides.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to 2-fluoro-3-methoxybenzylamine, a key fragment for building bioactive molecules.
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form ketones after acidic workup.
-
-
Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the ring is somewhat deactivated by the nitrile and fluorine. Friedel-Crafts reactions or halogenations can be achieved under specific conditions.
-
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is not as activated as in nitro-substituted systems, it can undergo SNAr reactions with potent nucleophiles under forcing conditions, allowing for the introduction of new functionalities at the 2-position.
Synthetic Utility Diagram
Caption: Key transformations of this compound.
Applications in Drug Discovery
The primary value of this compound lies in its application as a sophisticated building block for Active Pharmaceutical Ingredients (APIs).[7] Fluorinated aromatics are prevalent in many FDA-approved drugs.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors, used extensively in oncology, feature substituted aromatic cores.[8] This benzonitrile can serve as the starting point for constructing heterocyclic scaffolds like quinazolines or pyrazolopyridines that mimic the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[8] The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the ATP-binding pocket, enhancing potency and selectivity.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Introducing fluorine at the 2-position can block what might otherwise be a site of metabolic vulnerability, thereby increasing the drug's half-life and bioavailability.
-
CNS-Active Agents: The lipophilicity of a molecule is a key determinant of its ability to cross the blood-brain barrier. Fluorine substitution can increase lipophilicity, making this building block attractive for the synthesis of novel therapeutics targeting the central nervous system.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive toxicological profile may not be available, data from closely related isomers provide a strong basis for a cautious approach.[9][10]
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. | To prevent skin and eye contact. Isomers are classified as skin and eye irritants.[9][10] |
| Handling | Handle in a well-ventilated fume hood. Avoid creating dust. | Isomers are classified as toxic if inhaled.[9][11] Avoid ingestion and direct contact. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. | To prevent degradation and contamination. Keep away from incompatible materials like strong oxidizing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance. |
Toxicity Note: Based on data for analogous compounds like 2-fluoro-3-methylbenzonitrile, this class of compounds can be toxic if swallowed, inhaled, or in contact with skin.[12] All handling should be performed with the assumption that the compound is hazardous.
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Foreword: A Modern Building Block for Complex Synthesis
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile for Advanced Research
In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a cornerstone of modern molecular design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the methoxy group provides a key electronic and steric handle for further functionalization. This compound (CAS No. 198203-94-0) emerges as a valuable, yet specific, building block within this paradigm. Its unique substitution pattern—a nitrile for versatile transformations, a fluorine for modulating physicochemical properties, and a methoxy group for electronic influence—makes it a molecule of significant interest.
This guide provides an in-depth technical overview of this compound, moving beyond a simple data sheet. It is designed for researchers, synthetic chemists, and drug development professionals, offering not just physical data but also the underlying scientific rationale for its characterization, handling, and synthetic application. We will explore its core properties, outline robust methodologies for its analysis, and discuss its potential as a strategic intermediate in the synthesis of complex, high-value molecules.
Section 1: Chemical Identity and Structural Elucidation
Positive identification is the bedrock of any chemical study. For this compound, a multi-faceted approach ensures absolute certainty of the material's identity before its inclusion in a synthetic workflow.
1.1 Core Identifiers
A compound is defined by a consistent set of internationally recognized identifiers. These should be cross-referenced to confirm the material in hand.
| Identifier | Value | Source(s) |
| CAS Number | 198203-94-0 | [1][2][3] |
| Molecular Formula | C₈H₆FNO | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzonitrile, 2-fluoro-3-methoxy- | [1] |
| MDL Number | MFCD09839223 | [2] |
1.2 Structural Representation and Verification Workflow
The arrangement of atoms dictates the molecule's reactivity and properties. The workflow for confirming this structure integrates its fundamental identifiers with empirical spectroscopic analysis.
Caption: Workflow for confirming the identity of this compound.
Section 2: Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage protocols. The data presented below is a synthesis of information from various suppliers and databases. It is crucial to note that while some properties are experimentally determined, others may be computed and should be treated as estimates until verified.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. | [1][2] |
| Physical Form | Solid | Often described as a solid or powder. | [4] |
| Boiling Point | ~227.2 °C at 760 mmHg | This value suggests low volatility under standard conditions. Purification by distillation would require vacuum. | [3][4] |
| Density | ~1.2 g/cm³ | Denser than water. | [3][4] |
| Flash Point | ~91.2 °C | Combustible. Avoid open flames and sparks. | [3][4] |
| XLogP3 | 1.7 | Indicates moderate lipophilicity and likely solubility in common organic solvents. | [1] |
| Storage Temperature | Room Temperature | Recommended to be stored sealed in a dry environment. | [4] |
Expert Insight: The absence of a consistently reported melting point is a notable data gap[3]. For a crystalline solid, the melting point is a primary indicator of purity. It is strongly recommended that researchers determine this value experimentally using a standard melting point apparatus. A sharp melting range would provide confidence in the material's purity, whereas a broad range would suggest the presence of impurities, necessitating further purification.
Section 3: Spectroscopic Characterization: A Methodological Approach
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for this compound are not widely published, this section outlines the expected results and the experimental logic for acquiring them, reflecting a self-validating protocol.
3.1 Recommended Analytical Workflow
A multi-technique approach is essential for full characterization. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity.
Caption: A standard workflow for the complete spectroscopic characterization of an organic compound.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct regions.
-
Aromatic Region (~6.8-7.5 ppm): Three protons on the aromatic ring will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Aliphatic Region (~3.9 ppm): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, as they have no adjacent protons to couple with.
-
-
¹³C NMR: The carbon spectrum will show all 8 unique carbon atoms.
-
Key Resonances: The nitrile carbon (C≡N) will be downfield (~115-120 ppm), while the methoxy carbon (-OCH₃) will be upfield (~56 ppm). The aromatic carbons will appear between ~110-160 ppm, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atom (¹JCF, ²JCF, etc.).
-
-
¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single resonance is expected, and its coupling to nearby protons (³JFH, ⁴JFH) in the proton-coupled spectrum will definitively confirm the fluorine's position on the aromatic ring.
3.3 Infrared (IR) Spectroscopy
This technique is excellent for identifying key functional groups.
-
Nitrile Stretch (C≡N): A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ . Its presence is a strong confirmation of the nitrile group.
-
Aromatic C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage of the methoxy group.
-
C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region is indicative of the carbon-fluorine bond.
3.4 Mass Spectrometry (MS)
For a definitive molecular weight confirmation, high-resolution mass spectrometry (HRMS) is the preferred method.
-
Expected Molecular Ion [M]⁺: The exact mass should be 151.0433 for the molecular formula C₈H₆FNO. Observing this mass with high accuracy (e.g., within 5 ppm) validates the elemental composition.
Section 4: Handling, Storage, and Safety
Proper handling is paramount for researcher safety and maintaining compound integrity.
-
Hazard Classification: this compound is classified as a hazardous substance. The primary warnings include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
-
Personal Protective Equipment (PPE): Due to the noted hazards, the following PPE is mandatory:
-
Storage: The compound should be stored at room temperature in a tightly closed container in a dry, well-ventilated place.[4] This prevents hydrolysis and degradation.
-
First Aid Measures:
Section 5: Role and Potential in Synthetic Chemistry
This compound is a valuable intermediate precisely because its functional groups offer orthogonal reactivity, allowing for selective chemical transformations. Its isomers are known to be key precursors in the synthesis of pharmaceuticals and agrochemicals.[8][9]
5.1 Key Reactive Sites
The molecule's synthetic utility stems from three primary sites of reactivity:
-
The Nitrile Group: A highly versatile functional handle.
-
The Aromatic Ring: Can undergo further substitution reactions.
-
The Methoxy Group: Can potentially be cleaved to reveal a phenol.
Caption: Synthetic utility map showing potential transformations of this compound.
5.2 Application as a Pharmaceutical Precursor
The related compound, 2-Fluoro-3-methoxybenzaldehyde, is a known precursor for active pharmaceutical ingredients (APIs), including benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] By analogy, this compound could serve a similar role, with the nitrile group being converted to an amine or carboxylic acid post-scaffold construction, providing a key vector for diversifying molecular structure in a drug discovery program.
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The Strategic Application of 2-Fluoro-3-methoxybenzonitrile in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Understated Importance of Strategic Molecular Scaffolding
In the landscape of contemporary drug discovery, the identification and utilization of versatile, high-value chemical building blocks are paramount to the efficient development of novel therapeutics. Among these, fluorinated aromatic compounds have garnered significant attention for their unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on one such strategic scaffold: 2-Fluoro-3-methoxybenzonitrile . We will delve into its core chemical attributes, synthesis, and, most critically, its application as a key intermediate in the synthesis of targeted therapeutics, providing field-proven insights for the discerning researcher.
Core Molecular Profile of this compound
This compound is a trifunctional aromatic compound that offers a compelling combination of reactive sites and modulating substituents. Its utility in medicinal chemistry is derived from the strategic interplay of its nitrile, fluoro, and methoxy groups.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| CAS Number | 198203-94-0 | [1] |
| Appearance | White to off-white solid/crystal | General Supplier Data |
| Canonical SMILES | COC1=CC=CC(=C1F)C#N | [1] |
| InChIKey | MTZXEJOKWAFGGH-UHFFFAOYSA-N | [1] |
The presence of a fluorine atom ortho to the nitrile group and meta to the methoxy group introduces specific electronic effects that are highly advantageous in drug design. Fluorine's high electronegativity can enhance binding affinity to target proteins, block metabolic oxidation at the adjacent position, and modulate the pKa of nearby functionalities, thereby improving oral bioavailability and metabolic stability.
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanisms: A Protocol Grounded in Experience
The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, a classic and reliable method for the conversion of an aryl amine to an aryl nitrile. This transformation proceeds through a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Causality in Experimental Design: Why the Sandmeyer Reaction?
The Sandmeyer reaction is the preferred method for this synthesis due to its high efficiency and the ready availability of the starting material, 2-fluoro-3-methoxyaniline. The reaction mechanism involves the formation of an aryl radical, which is then trapped by the cyanide. This radical-nucleophilic aromatic substitution is particularly effective for introducing a nitrile group onto an aromatic ring.
Sources
A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Reactivity, and Applications
This guide provides an in-depth technical overview of 2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0), a substituted aromatic nitrile of increasing interest in medicinal and materials chemistry. We will explore its core physicochemical properties, plausible synthetic routes, characteristic reactivity, potential applications, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Molecular Overview and Physicochemical Profile
This compound is a trifunctional aromatic compound featuring a nitrile group, a fluorine atom, and a methoxy group. This specific arrangement of substituents on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate for creating complex molecular architectures.
The interplay between the substituents is key to its utility. The nitrile (-C≡N) and fluorine groups are both electron-withdrawing, which modulates the reactivity of the aromatic ring.[1][2] The methoxy group (-OCH₃), conversely, is an electron-donating group. This electronic push-pull dynamic influences the molecule's dipole moment, solubility, and reactivity in both nucleophilic and electrophilic substitution reactions.[3]
Core Properties
A summary of the key physicochemical properties is presented below. While experimental data for some parameters are not widely published, computed values and data from analogous compounds provide reliable estimates.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| CAS Number | 198203-94-0 | |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| Boiling Point | 227.2 ± 25.0 °C (at 760 mmHg) | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
Spectroscopic Signature
While a definitive experimental spectrum is not publicly available, a theoretical spectroscopic profile can be reliably predicted based on the functional groups present.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets, or combinations thereof) will be dictated by coupling to the adjacent fluorine atom and other protons. A sharp singlet for the methoxy protons (-OCH₃) will appear in the upfield region, typically around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The nitrile carbon is characteristically deshielded (δ 115-120 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatics. The remaining aromatic carbons and the methoxy carbon will appear at their expected chemical shifts.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 2220-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. Other key signals will include C-O stretching for the methoxy group (around 1250 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹).
Synthesis and Mechanistic Considerations
A logical synthetic approach would start from the readily available precursor, 2-fluoro-3-methoxyaniline.
Proposed Synthetic Workflow: Sandmeyer Reaction
The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine into a nitrile via a diazonium salt intermediate.[6]
Caption: Proposed synthetic workflow via Sandmeyer reaction.
Experimental Protocol Rationale:
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). Causality: This temperature control is critical because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side products and reduced yield.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. Causality: CuCN acts as both the source of the cyanide nucleophile and a catalyst. The copper center facilitates the displacement of the dinitrogen gas (N₂), an excellent leaving group, allowing for the formation of the C-CN bond.
-
Purification: Following an aqueous workup to remove inorganic salts, the crude product is typically purified by extraction into an organic solvent, followed by column chromatography or recrystallization. Causality: These standard purification techniques are necessary to remove unreacted starting materials and any side products, such as the corresponding phenol that can form from the reaction of the diazonium salt with water.
Chemical Reactivity and Derivatization Potential
This compound is a versatile scaffold for further chemical modification. The three functional groups offer distinct handles for derivatization.
-
Nitrile Group Transformations: The nitrile is arguably the most versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid (2-fluoro-3-methoxybenzoic acid) under acidic or basic conditions. This transformation is fundamental for creating amide derivatives, which are prevalent in pharmaceuticals.[1]
-
Reduced to a primary amine ( (2-fluoro-3-methoxyphenyl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to a wide range of amine-based derivatives.[2]
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
-
Aromatic Ring Substitution: The electron-withdrawing nature of the fluoro and nitrile groups deactivates the ring towards electrophilic aromatic substitution. However, the methoxy group is an ortho-, para-director.[3] The final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile. Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the position ortho or para to the strong electron-withdrawing groups, should a suitable leaving group be present.[1]
Caption: Key derivatization pathways for this compound.
Applications in Research and Development
While specific examples citing this compound are emerging, its structural motifs are highly relevant in modern chemistry. The strategic incorporation of fluorine is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7][8]
Based on the applications of its close chemical relatives, this compound is an excellent candidate intermediate for:
-
Pharmaceutical Synthesis: As a building block for Active Pharmaceutical Ingredients (APIs). The related compound, 2-Fluoro-3-methoxybenzaldehyde, is used to synthesize benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines.[9] It is highly probable that the nitrile analog serves a similar purpose in constructing nitrogen-containing heterocyclic cores common in kinase inhibitors, GPCR modulators, and other therapeutic agents.
-
Agrochemicals: Fluorinated aromatic compounds are frequently used in the development of advanced herbicides and pesticides. The unique electronic properties of this molecule could be exploited to create new crop protection agents with improved efficacy and environmental profiles.[7]
-
Materials Science: Substituted benzonitriles are precursors to high-performance polymers and liquid crystals. The polarity and rigidity imparted by the fluoro and nitrile groups could be beneficial in creating novel materials with specific dielectric or thermal properties.[7]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The available Safety Data Sheet (SDS) provides the primary source of hazard information.[10]
GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)[10]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth with water and seek immediate medical attention.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be kept sealed in dry, room temperature conditions.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
By understanding its synthesis, reactivity, and safety profile, researchers can effectively and safely utilize this compound as a valuable tool in the design and creation of novel chemical entities.
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2-Fluoro-3-methoxybenzonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxybenzonitrile
Introduction
This compound (CAS No: 198203-94-0) is a key fluorinated building block in modern organic synthesis.[1][2] Its unique substitution pattern—featuring a nitrile group, a fluorine atom, and a methoxy group on an aromatic ring—provides multiple reactive sites for constructing complex molecular architectures. This versatility makes it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom, in particular, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in drug design.
This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.
Core Synthetic Pathways: A Mechanistic and Practical Overview
The synthesis of this compound can be approached from several distinct strategic starting points. The most prevalent and scientifically robust methods include the Sandmeyer reaction starting from the corresponding aniline, the dehydration of an aldoxime derived from a benzaldehyde precursor, and nucleophilic aromatic substitution.
Pathway 1: The Sandmeyer Reaction from 2-Fluoro-3-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amine into a wide range of functional groups, including nitriles.[3][4] This pathway utilizes the readily available starting material, 2-fluoro-3-methoxyaniline (CAS: 801282-00-8).[5][6]
Causality and Mechanism: The reaction proceeds in two critical stages:
-
Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is kept cold to prevent premature decomposition and loss of N₂ gas.
-
Copper-Catalyzed Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The reaction is believed to follow a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] A single electron is transferred from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas. This aryl radical then reacts with the copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[7]
The choice of copper(I) cyanide is critical; it serves as both the source of the cyanide nucleophile and the catalyst for the radical process.
Logical Flow of the Sandmeyer Synthesis
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Spectroscopic Data for 2-Fluoro-3-methoxybenzonitrile: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Fluoro-3-methoxybenzonitrile (CAS No: 198203-94-0). Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation.
Introduction
This compound is a substituted aromatic compound with a molecular formula of C₈H₆FNO and a molecular weight of 151.14 g/mol .[1] Its structural elucidation and purity assessment are critical for its application in pharmaceutical and materials science research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk you through the essential spectroscopic data for this molecule, providing a framework for its unambiguous identification and characterization.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its distinct arrangement of a fluorine atom, a methoxy group, and a nitrile group on the benzene ring, gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.
Predicted ¹H NMR Data:
| Predicted Proton | Chemical Shift (δ) ppm | Multiplicity |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet (s) |
| Aromatic Protons | 7.0 - 7.5 | Multiplet (m) |
Interpretation:
-
The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons, thus they are expected to appear as a singlet.
-
The three aromatic protons will show complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the nitrile and fluorine groups, along with the electron-donating effect of the methoxy group, will influence their precise chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
Based on data for related benzonitrile derivatives, the following chemical shifts can be anticipated.[2]
| Predicted Carbon | Chemical Shift (δ) ppm |
| Methoxy Carbon (-OCH₃) | 55 - 60 |
| Nitrile Carbon (-C≡N) | 115 - 120 |
| Aromatic Carbons | 110 - 160 |
| Carbon attached to Fluorine (C-F) | ~160 (doublet, due to C-F coupling) |
Interpretation:
-
The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
The nitrile carbon typically appears in a characteristic downfield region.
-
The aromatic carbons will have a range of chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.
Predicted ¹⁹F NMR Data:
| Predicted Fluorine | Chemical Shift (δ) ppm (vs. CFCl₃) |
| Aromatic Fluorine | -110 to -140 |
Interpretation:
-
A single resonance is expected for the fluorine atom in this compound.
-
The chemical shift will be influenced by the electronic environment of the aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of small organic molecules is crucial for accurate structural determination.
Workflow for NMR Analysis:
Caption: A generalized workflow for FT-IR analysis using an ATR accessory.
Detailed Steps:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and the software is running.
-
Clean the ATR crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the empty and clean ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 151. This corresponds to the molecular weight of this compound.
-
Major Fragments: While a specific experimental mass spectrum is not available, common fragmentation pathways for substituted benzonitriles can be predicted. These may include:
-
Loss of a methyl radical (•CH₃) from the methoxy group: [M - 15]⁺, m/z = 136
-
Loss of carbon monoxide (CO) from the methoxy group after rearrangement: [M - 28]⁺, m/z = 123
-
Loss of the nitrile group (•CN): [M - 26]⁺, m/z = 125
-
Loss of the fluorine atom (•F): [M - 19]⁺, m/z = 132
-
Interpretation:
The presence of a molecular ion peak at m/z 151 is the most critical piece of information for confirming the molecular weight. The fragmentation pattern, when compared with known fragmentation rules for aromatic compounds, provides further structural confirmation.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile organic compounds.
Workflow for GC-MS Analysis:
Caption: A generalized workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a 2 mL GC vial with a septum cap.
-
-
Instrument Setup:
-
Set up the GC with an appropriate column (e.g., a non-polar column like DB-5ms) and temperature program to ensure good separation and peak shape.
-
Set the MS to operate in EI mode, typically at 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will travel through the GC column, and upon elution, it will enter the MS ion source.
-
The mass spectrometer will scan a range of m/z values to acquire the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating data from ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and Mass Spectrometry, provides a robust and reliable method for its structural confirmation and purity assessment. While experimental data for this specific compound is not widely published, this guide offers a predictive framework based on established spectroscopic principles and data from analogous structures. The detailed experimental protocols provided herein serve as a practical resource for researchers to acquire high-quality data for this and other novel chemical entities.
References
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A Comprehensive Technical Guide to the Solubility of 2-Fluoro-3-methoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxybenzonitrile is a substituted aromatic nitrile of increasing interest in the fields of medicinal chemistry and materials science. Its unique combination of a fluorine atom, a methoxy group, and a nitrile moiety imparts specific physicochemical properties that can influence molecular interactions, metabolic stability, and synthetic utility. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in drug design, process development, and formulation.[1]
This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive publicly available experimental data, this document establishes a predictive framework based on its physicochemical properties and the known solubility of analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility, empowering researchers to generate the specific data required for their applications.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical and chemical properties. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [2] |
| Molecular Weight | 151.14 g/mol | [2] |
| Appearance | Solid (usually) | [3] |
| Melting Point | 36 - 40 °C | [3] |
| Boiling Point | Approximately 240 - 250 °C | [3] |
| Density | Around 1.19 g/cm³ | [3] |
| XLogP3 | 1.7 | [2] |
Structural Features Influencing Solubility
The solubility of this compound is dictated by the interplay of its functional groups:
-
Benzene Ring: The aromatic ring is nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents.
-
Methoxy Group (-OCH₃): The methoxy group is moderately polar and can also accept hydrogen bonds, enhancing solubility in polar solvents.
-
Fluorine Atom (-F): The fluorine atom is highly electronegative, creating a dipole moment that can increase polarity. However, a single fluorine atom can also increase the overall lipophilicity of a molecule.[1]
Based on these features, a qualitative solubility profile can be predicted. The molecule possesses both polar and nonpolar characteristics, suggesting it will be soluble in a range of organic solvents. One supplier qualitatively notes that this compound is "soluble in common organic solvents like ethanol, ether" and "poorly soluble" in water.[3]
Predictive Analysis of Solubility
In the absence of direct experimental data, the principle of "like dissolves like" provides a foundational basis for predicting solubility.[4] Solvents with similar polarity to the solute are generally effective at dissolving it.
Predicted Solubility Trend:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can interact favorably with the nitrile and methoxy groups. Also expected in polar protic solvents like ethanol and methanol due to hydrogen bonding potential.
-
Moderate Solubility: Expected in nonpolar aromatic solvents like toluene, where pi-stacking interactions with the benzene ring can occur.[5]
-
Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane.
-
Poor Solubility: As confirmed by supplier data, the compound is expected to have low solubility in water due to the dominant hydrophobic character of the substituted benzene ring.[3]
For a more quantitative prediction, thermodynamic models and machine learning approaches can be employed.[6][7][8][9][10] These computational methods utilize thermodynamic cycles and extensive datasets of experimental solubility to estimate the solubility of new compounds.[6][8][9]
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The two primary types of solubility measurements are equilibrium solubility and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[11]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[12][13]
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Kinetic Solubility Determination (Nephelometry)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer or organic solvent in a microtiter plate and perform serial dilutions.
-
Precipitation Monitoring: Measure the turbidity of the solutions over time using a nephelometer, which detects light scattering caused by the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.[1]
Experimental Workflows (Graphviz Diagrams)
The following diagrams illustrate the workflows for determining the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Impact of Temperature on Solubility
The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature.[14] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[14] When planning experiments or chemical processes involving this compound, it is crucial to control and report the temperature at which solubility is determined.
Applications in Research and Development
A clear understanding of the solubility of this compound is vital for its application in several areas:
-
Drug Discovery: Solubility in both aqueous and organic media is a key determinant of a compound's suitability for biological screening and formulation. Poor solubility can hinder absorption and bioavailability.
-
Organic Synthesis: The choice of solvent for a chemical reaction depends on the solubility of the reactants.[15] Efficient dissolution ensures that the reactants are in the same phase, allowing for optimal reaction kinetics.
-
Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization and purification protocols. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Conclusion
While specific, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in the public domain, a strong predictive framework can be established based on its physicochemical properties. This guide has outlined the key structural features that govern its solubility and provided a predicted solubility profile. More importantly, it has detailed the standard experimental methodologies that researchers can employ to determine precise equilibrium and kinetic solubility values. By following these protocols, scientists and drug development professionals can generate the critical data needed to effectively utilize this compound in their research and development endeavors.
References
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Discovery and history of 2-Fluoro-3-methoxybenzonitrile
An In-Depth Technical Guide to 2-Fluoro-3-methoxybenzonitrile: Synthesis, Characterization, and Historical Context
Introduction: A Versatile Fluorinated Building Block
This compound (CAS No. 198203-94-0) is a substituted aromatic nitrile, a class of compounds that serves as a cornerstone in the synthesis of a wide array of complex organic molecules.[1][2][3] Its structure, featuring a strategically positioned fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring, offers multiple reactive sites for chemical modification. This trifunctional arrangement makes it a valuable intermediate in medicinal chemistry, agrochemical development, and materials science.
The incorporation of fluorine into organic molecules is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[4] Benzonitriles, in turn, are versatile precursors to amines, amides, carboxylic acids, and various heterocyclic systems.[5][6] The combination of these features in this compound underscores its importance as a sophisticated building block for creating novel, high-value compounds. This guide provides an in-depth exploration of its physicochemical properties, established synthetic protocols, and the historical context of its development within the broader field of organofluorine chemistry.
Historical Context: The Evolution of Organofluorine Chemistry
The "discovery" of a specialized compound like this compound is not a singular event but rather the culmination of over a century of advancements in organic and fluorine chemistry. The journey began long before the element fluorine was even isolated. Early milestones include the first synthesis of an organofluorine compound (benzoyl fluoride) in 1862 and the eventual isolation of elemental fluorine by Henri Moissan in 1886.[7][8]
The industrial-scale application of organofluorine chemistry began to accelerate during World War II with the Manhattan Project, which required materials resistant to highly corrosive uranium hexafluoride.[7][8] This era spurred the development of new fluorination techniques. For substituted benzonitriles, key advancements included:
-
The Halogen Exchange (Halex) Process: A foundational method where chlorine atoms on an aromatic ring are swapped for fluorine using alkali metal fluorides like KF. This became a workhorse for industrial production.[9]
-
Diazotization Reactions: The Balz-Schiemann reaction, involving the thermal decomposition of diazonium tetrafluoroborates, provided a reliable, albeit often lower-yielding, route to aryl fluorides.
-
Modern Catalytic Methods: The development of palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed processes has provided more precise and milder routes for constructing complex aromatic systems.
The synthesis of this compound relies on the application of these and other established organic transformations, representing a modern tool made possible by this rich history of chemical innovation.
Physicochemical and Spectroscopic Profile
The precise arrangement of substituents on the aromatic ring gives this compound distinct physical and spectroscopic properties. A comprehensive understanding of this profile is critical for its purification, handling, and characterization.
Core Properties
| Property | Value | Source |
| CAS Number | 198203-94-0 | [1][2][3] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from isomers[10][11] |
Spectroscopic Characterization
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Methoxy Protons (-OCH₃) | δ 3.8 - 4.0 ppm (s, 3H) | Singlet for the three equivalent methyl protons, deshielded by the adjacent oxygen atom. |
| Aromatic Protons (Ar-H) | δ 7.0 - 7.6 ppm (m, 3H) | A complex multiplet pattern resulting from spin-spin coupling between the three aromatic protons and coupling to the ¹⁹F nucleus. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Methoxy Carbon (-OCH₃) | δ 55 - 60 ppm | Typical shift for a methoxy carbon attached to an aromatic ring. | |
| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other aromatic carbons will show smaller C-F couplings. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | 2220 - 2240 cm⁻¹ | A strong, sharp absorption characteristic of the nitrile functional group. |
| C-O Stretch (Aryl Ether) | 1200 - 1275 cm⁻¹ (asymmetric) | Strong absorption due to the C-O-C ether linkage. | |
| C-F Stretch | 1000 - 1100 cm⁻¹ | Strong absorption typical for an aryl-fluoride bond. |
Key Synthetic Methodologies
The synthesis of this compound is most efficiently achieved from its corresponding aldehyde, a common and reliable transformation in organic chemistry.[6] This approach leverages the readily available precursor, 2-Fluoro-3-methoxybenzaldehyde.[13]
Primary Synthetic Pathway: From 2-Fluoro-3-methoxybenzaldehyde
The conversion of an aldehyde to a nitrile is a robust two-step, one-pot process that proceeds through an oxime intermediate. This method is widely used due to its high efficiency and operational simplicity.[14]
Workflow Diagram: Aldehyde to Nitrile Conversion
Caption: Synthetic workflow from aldehyde to nitrile.
Step-by-Step Experimental Protocol:
-
Oximation:
-
To a solution of 2-Fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).
-
If not using pyridine as the solvent, add a base like sodium acetate or triethylamine (1.5 - 2.0 eq) to neutralize the HCl salt.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Causality: Hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent proton transfers and elimination of water yield the aldoxime intermediate. The base is crucial to free the hydroxylamine from its hydrochloride salt.
-
-
Dehydration:
-
Once oxime formation is complete, the dehydrating agent is added directly to the reaction mixture. A common and effective choice is acetic anhydride (2.0 - 3.0 eq).
-
Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-6 hours, again monitoring by TLC for the disappearance of the oxime intermediate.
-
Causality: The dehydrating agent activates the oxime's hydroxyl group, turning it into a good leaving group. A subsequent E2-type elimination of water, often facilitated by the base present from the first step, generates the carbon-nitrogen triple bond of the nitrile.
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice water and stir to precipitate the crude product and quench excess anhydride.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove salts and water-soluble impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography on silica gel to yield pure this compound.
-
This self-validating protocol includes clear checkpoints (TLC monitoring) and a robust purification step to ensure the identity and purity of the final product.
Alternative Synthetic Strategies
While the aldehyde-to-nitrile pathway is the most direct, other classical methods for benzonitrile synthesis could be adapted, demonstrating the versatility of synthetic organic chemistry.
-
Sandmeyer Reaction: Starting from 2-fluoro-3-methoxyaniline, diazotization with nitrous acid followed by treatment with a copper(I) cyanide catalyst would yield the target nitrile. This is a powerful method for installing a nitrile group onto an aromatic ring.
-
Cyanation of an Aryl Halide: If 1-bromo-2-fluoro-3-methoxybenzene were available, a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ or KCN with a Pd catalyst and ligand) could form the C-CN bond.
-
Ammonoxidation of a Toluene Derivative: A more industrial-scale approach would involve the catalytic reaction of 2-fluoro-3-methylanisole with ammonia and oxygen at high temperatures, though this is less common for fine chemical synthesis.
Applications in Research and Drug Development
As a functionalized building block, this compound is an attractive starting point for synthesizing more complex molecules with potential biological activity. Its isomers and related fluorinated benzonitriles are key intermediates in various fields:
-
Pharmaceuticals: Isomers like 4-Fluoro-3-methoxybenzonitrile are used to develop anti-inflammatory and anti-cancer agents.[10] The structural motif is also found in precursors for drugs targeting neurological disorders.[11] The title compound is a logical candidate for similar discovery programs.
-
Agrochemicals: The stability and reactivity imparted by the fluoro and methoxy groups make such compounds valuable in creating effective and stable pesticides and herbicides.[10][11]
-
Materials Science: Fluorinated aromatic nitriles can be explored as components in the synthesis of advanced polymers, liquid crystals, and other materials where specific electronic and physical properties are required.[15]
Conclusion
This compound is a product of modern synthetic chemistry, its existence and accessibility built upon a long history of innovation in forming carbon-fluorine and carbon-nitrile bonds. While its own "discovery" is not marked by a singular publication, its identity and synthesis are firmly established through the principles of organic chemistry. Its primary synthetic route via the dehydration of 2-Fluoro-3-methoxybenzaldoxime is efficient and reliable. The unique combination of fluorine, methoxy, and nitrile functional groups makes it a highly valuable and versatile intermediate, poised for application in the ongoing development of new pharmaceuticals, agrochemicals, and advanced materials.
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A Technical Guide to 2-Fluoro-3-methoxybenzonitrile: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0) has emerged as a highly valuable and versatile intermediate, prized for its unique constellation of functional groups.[1][2] The molecule incorporates a nitrile, a methoxy group, and a fluorine atom on an aromatic scaffold. This specific arrangement provides a powerful toolkit for synthetic chemists, enabling a wide range of selective transformations.
The nitrile group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, or bioisosteric tetrazoles.[1][3] The methoxy group acts as a powerful ortho-directing group for metalation, enabling precise functionalization of the aromatic ring.[4][5] Finally, the fluorine atom not only modulates the electronic properties of the ring but also serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7] Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][8]
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, reactivity profile, and key applications. We will delve into the mechanistic rationale behind its transformations and provide field-proven protocols for its use, establishing it as an indispensable tool for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[9] |
| CAS Number | 198203-94-0 | PubChem[9] |
| Molecular Formula | C₈H₆FNO | PubChem[9] |
| Molecular Weight | 151.14 g/mol | PubChem[9] |
| Appearance | White to off-white solid/powder | Chem-Impex[2] |
| Boiling Point | 227.2 ± 25.0 °C at 760 Torr | ECHEMI[10] |
| Density | 1.2 ± 0.1 g/cm³ | ECHEMI[10] |
| XLogP3 | 1.7 | PubChem[9] |
| SMILES | COC1=CC=CC(=C1F)C#N | PubChem[9] |
Reactivity Profile and Synthetic Transformations
The synthetic utility of this compound stems from the distinct reactivity of its three key functional regions: the nitrile group, the fluorine substituent, and the methoxy-activated aromatic ring. This allows for a hierarchical and regioselective approach to molecular construction.
Directed ortho-Metalation (DoM): Functionalization at C4
A cornerstone of this building block's utility is the ability of the methoxy group to act as a Directed Metalation Group (DMG). This reaction, a powerful tool for C-H activation, allows for the regioselective deprotonation of the aromatic ring exclusively at the C4 position, which is ortho to the methoxy DMG.[5]
Causality and Mechanism: The mechanism involves the coordination of an organolithium reagent (typically n-BuLi or s-BuLi) to the Lewis basic oxygen atom of the methoxy group. This pre-coordination complex positions the alkyl base in close proximity to the C4 proton, facilitating its abstraction to form a thermodynamically stable aryllithium intermediate.[5] This intermediate can then be trapped with a wide variety of electrophiles to install new functional groups with complete regiocontrol, a feat not achievable through classical electrophilic aromatic substitution.
Caption: Directed ortho-Metalation (DoM) workflow of this compound.
Nucleophilic Aromatic Substitution (SNAr): Displacing Fluorine
The fluorine atom at the C2 position is susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. While aryl fluorides are generally less reactive than other aryl halides, the reactivity in this substrate is enhanced by the electron-withdrawing nature of the adjacent nitrile group, which helps to stabilize the key Meisenheimer intermediate.[7][11]
Causality and Mechanism: The SNAr reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the subsequent step, the leaving group (fluoride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This reaction is particularly effective with strong nucleophiles such as alkoxides, thiolates, and amines.
Caption: The SNAr mechanism for the substitution of fluorine on the benzonitrile core.
Transformations of the Nitrile Group
The nitrile group is a linchpin for functional group interconversion, providing access to several key functionalities essential for drug development.[3]
-
Reduction to Primary Amines: The nitrile can be reduced to a primary aminomethyl group using reducing agents like LiAlH₄, H₂/Raney Ni, or borane complexes. This introduces a basic, nucleophilic handle for further elaboration, such as amide bond formation.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This is a common step in synthesis to introduce a group capable of forming key hydrogen bonds in a protein binding pocket or to serve as an attachment point for ester or amide linkages.
-
Conversion to Tetrazoles: In medicinal chemistry, the tetrazole ring is a widely used bioisostere for the carboxylic acid group. The nitrile can be converted to a 5-substituted 1H-tetrazole via [2+3] cycloaddition with an azide source, typically sodium azide with a Lewis acid catalyst.
Palladium-Catalyzed Cross-Coupling Reactions
While direct cross-coupling of the C-F bond can be challenging, it is not impossible under specific cobalt- or nickel-catalyzed conditions.[12][13] More commonly, the reactivity of this compound is leveraged to first install a more reactive handle (e.g., bromine, iodine, or a boronic ester) at a specific position via DoM. The resulting functionalized intermediate can then readily participate in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to build molecular complexity.[14]
Applications in Drug Discovery: A Case Study Approach
The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. This compound and its close analogs are featured as key intermediates in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2] The strategic placement of the fluoro and methoxy groups is often critical for achieving the desired pharmacological profile.
For instance, substituted benzonitriles are common scaffolds in the development of inhibitors for various signaling pathways. The synthesis of bicyclic heterocycles, often the core of such inhibitors, can be initiated from precursors like 2-fluoro-3-methoxybenzaldehyde, which is directly related to the title compound.[15] The benzonitrile moiety itself can act as a crucial hydrogen bond acceptor, while the fluorine atom can block sites of metabolism or engage in specific fluorine-protein interactions.[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for key transformations.
Protocol 1: Directed ortho-Metalation and Iodination at C4
This protocol details the regioselective installation of an iodine atom at the C4 position, creating a valuable handle for subsequent cross-coupling reactions.
-
1. Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
2. Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
3. Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
4. Lithiation: Add sec-Butyllithium (s-BuLi, 1.1 equiv, as a solution in cyclohexane) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
5. Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS.
-
6. Electrophilic Quench: Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
7. Warm-up and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
8. Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: SNAr with a Secondary Amine
This protocol describes the displacement of the C2-fluorine with a representative secondary amine, such as morpholine.
-
1. Setup: To a sealable reaction vessel, add this compound (1.0 equiv), morpholine (1.5 equiv), and a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
2. Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
3. Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
4. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
5. Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
6. Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash extensively with water to remove the solvent, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functional group placement in the design of synthetic building blocks. Its capacity for selective functionalization through Directed ortho-Metalation, Nucleophilic Aromatic Substitution, and transformations of the nitrile group makes it a highly sought-after intermediate. The ability to precisely and sequentially modify the aromatic core allows chemists to rapidly generate libraries of complex molecules for screening in drug discovery and materials science. As synthetic methodologies continue to advance, particularly in the realm of C-F bond activation, the utility of this compound and related fluorinated scaffolds is poised to expand even further, solidifying their role in the innovation of next-generation chemical entities.
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An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Fluoro-3-methoxybenzonitrile
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitrile functional group in 2-Fluoro-3-methoxybenzonitrile. This specialty aromatic compound is a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The interplay of the ortho-fluoro and meta-methoxy substituents creates a unique electronic environment that modulates the reactivity of the nitrile group. This document delves into the key transformations of the nitrile moiety, including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. Each section provides a detailed examination of the underlying chemical principles, causality behind experimental choices, and field-proven protocols. The guide is structured to offer both foundational knowledge and practical insights for scientists engaged in synthetic chemistry and drug discovery.
Introduction: The Unique Electronic Landscape of this compound
This compound is an aromatic compound featuring a benzene ring substituted with a nitrile (-C≡N) group, a fluorine atom at the ortho position, and a methoxy group at the meta position. The chemical and physical properties of this molecule are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| CAS Number | 198203-94-0 | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
The reactivity of the nitrile group is significantly influenced by the electronic effects of the ortho-fluoro and meta-methoxy substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The methoxy group, conversely, exhibits a dual electronic nature: an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a strong electron-donating mesomeric effect (+M) from the lone pairs on the oxygen atom.
In the context of electrophilic aromatic substitution, the interplay of these effects directs incoming electrophiles. The methoxy group is an activating, ortho-, para-director, while the fluoro and nitrile groups are deactivating. The nitrile group itself is a meta-director. The combined influence of these groups makes the aromatic ring electron-deficient, which in turn enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Key Transformations of the Nitrile Group
The versatile nitrile group in this compound can be transformed into a variety of other functional groups, providing access to a diverse range of chemical entities.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon atom. A series of proton transfer steps and tautomerization leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[2][3] The general mechanism is depicted in Figure 1.
Figure 1: General pathway for the acid-catalyzed hydrolysis of a nitrile.
A procedure for the hydrolysis of the structurally similar 2,4-difluoro-3-methoxybenzonitrile using hydrobromic acid has been reported, suggesting a viable route for the hydrolysis of this compound.[4]
Experimental Protocol: Acid-Catalyzed Hydrolysis (Analogous Procedure)
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 2,4-difluoro-3-methoxybenzonitrile and a 40% aqueous solution of hydrobromic acid.[4]
-
Heat the mixture to 130°C and maintain the reaction overnight with stirring.[4]
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).[4]
-
Wash the combined organic layers with water until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,4-difluoro-3-hydroxybenzoic acid. Note that in this specific patented example, the methoxy group is also demethylated by the strong acid.[4]
Reduction to Primary Amines
The reduction of the nitrile group to a primary amine is a crucial transformation for the synthesis of various biologically active molecules. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
A specific protocol for the reduction of this compound to tert-butyl N-[(2-fluoro-3-methoxyphenyl)methyl]carbamate has been detailed in the patent literature.[5][6]
Experimental Protocol: Reduction of this compound
-
Dissolve this compound (3.31 mmol) in methanol (40 mL) and cool the solution to 0°C.[5][6]
-
Add nickel(II) chloride hexahydrate (0.33 mmol) and di-tert-butyl dicarbonate (6.62 mmol) to the solution.[5][6]
-
Add sodium borohydride (23.16 mmol) portionwise, maintaining the temperature at 0°C.[5][6]
-
Allow the reaction mixture to warm to room temperature and stir for 3 days.[5][6]
-
Remove the methanol under reduced pressure. The residue can then be worked up to isolate the Boc-protected amine.[5][6]
This method utilizes a nickel boride species, generated in situ, for the reduction, with the resulting amine being trapped in situ by di-tert-butyl dicarbonate to form the Boc-protected derivative.[7]
Figure 2: Workflow for the reductive amination of this compound.
[3+2] Cycloaddition to Tetrazoles
The [3+2] cycloaddition reaction of nitriles with azides is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids. This transformation can be promoted by various catalysts.[8][9]
The general reaction involves the addition of an azide, such as sodium azide (NaN₃), across the carbon-nitrogen triple bond of the nitrile. The mechanism is believed to involve the coordination of the nitrile to a catalyst, which activates it towards nucleophilic attack by the azide ion.
General Experimental Protocol: Tetrazole Synthesis
-
In a suitable solvent such as DMF, dissolve the nitrile substrate.
-
Add sodium azide and a catalyst (e.g., a cobalt(II) complex or a solid-supported acid catalyst).[8][10]
-
Heat the reaction mixture to a temperature typically ranging from 100-120°C for several hours.[10]
-
Upon completion, the reaction is cooled and the product is isolated by precipitation with water and filtration, followed by purification if necessary.
Addition of Organometallic Reagents to form Ketones
Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.[11] A patent has described the reaction of this compound with a Grignard reagent.[10]
Experimental Protocol: Grignard Reaction with this compound
-
To a solution of this compound (0.22 mol) in anhydrous diethyl ether (600 mL) at -15°C, add the Grignard reagent dropwise.[10]
-
Stir the reaction mixture at -15°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2 hours.[10]
-
Cool the mixture to -10°C and add 3M hydrochloric acid dropwise.[10]
-
Stir the resulting mixture at 0°C for 45 minutes.[10]
-
Separate the phases and wash the aqueous layer with diethyl ether. The combined organic layers contain the desired ketone product, which can be isolated and purified.[10]
Figure 3: Reaction pathway for the synthesis of a ketone from this compound via a Grignard reaction.
Reactivity of Other Functional Groups
While this guide focuses on the nitrile group, it is important to note that the fluoro group in this compound can also participate in reactions, particularly nucleophilic aromatic substitution (SNA_r). A patent describes the displacement of the fluorine atom by a sulfur nucleophile, methyl 2-mercaptoacetate, in the presence of potassium carbonate in DMF.[12] This highlights that under certain conditions, the fluorine atom can be a leaving group, a consideration when planning synthetic routes.
Conclusion
The nitrile group of this compound is a versatile functional handle that allows for its conversion into several other important chemical moieties, including carboxylic acids, primary amines, tetrazoles, and ketones. The presence of the ortho-fluoro and meta-methoxy substituents enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack. This in-depth guide has provided a comprehensive overview of the key transformations of the nitrile group in this valuable synthetic intermediate, supported by established chemical principles and detailed experimental protocols. The information presented herein should serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the effective utilization of this compound in the synthesis of novel and complex molecules.
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The Dichotomous Role of Fluorine in Modulating the Reactivity of 2-Fluoro-3-methoxybenzonitrile
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-methoxybenzonitrile is a substituted aromatic scaffold of significant interest in medicinal chemistry and materials science.[1][2] The strategic placement of three distinct functional groups—a fluorine atom, a methoxy group, and a nitrile group—creates a complex electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of the role of the fluorine atom, in concert with the adjacent methoxy and nitrile moieties, in controlling the molecule's chemical behavior. We will dissect the underlying electronic principles, explore key reaction classes such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Fluorinated Benzonitriles
Benzonitrile derivatives are fundamental building blocks in the synthesis of numerous pharmaceuticals and functional materials.[3] The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance critical properties such as metabolic stability, membrane permeability, and binding affinity.[4][5] The this compound scaffold, in particular, presents a unique combination of substituents that offer versatile handles for molecular elaboration. Understanding the nuanced interplay of these groups is paramount for predicting reaction outcomes and designing rational synthetic routes.
This guide moves beyond a simple recitation of facts to explain the causality behind the observed reactivity, providing a framework for leveraging the unique properties of this molecule.
The Electronic Architecture: A Tale of Three Substituents
The reactivity of the benzene ring in this compound is governed by the combined inductive and resonance (mesomeric) effects of its three substituents.
-
The Fluorine Atom (at C2): A Paradoxical Influencer
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the ring through the sigma bond.[6][7] This effect lowers the electron density of the entire aromatic system, deactivating it towards electrophilic attack but critically activating it for nucleophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[8][9] This π-donation, or +M effect, is relatively weak for fluorine compared to other halogens due to poor orbital overlap between the fluorine 2p and carbon 2p orbitals.[10] However, it is sufficient to direct incoming electrophiles to the ortho and para positions.[9][10][11] The net result is that fluorine is a deactivating but ortho, para-directing group in electrophilic aromatic substitution (EAS).[10]
-
-
The Methoxy Group (at C3): A Classical Activator
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.
-
Mesomeric Effect (+M): The oxygen's lone pairs strongly donate into the π-system, a powerful activating effect that significantly increases electron density at the ortho and para positions (C2, C4, and C6).
-
-
The Nitrile Group (at C1): A Potent Deactivator
-
Inductive Effect (-I): The electronegative nitrogen atom and the sp-hybridized carbon create a strong dipole, withdrawing electron density from the ring.
-
Mesomeric Effect (-M): The cyano group can accept π-electron density from the ring, further decreasing the ring's nucleophilicity. This effect is most pronounced at the ortho and para positions. The nitrile group is therefore a strong deactivator and a meta-director in EAS, while being a powerful activator for SNAr.[3]
-
The interplay of these electronic forces is visualized in the diagram below.
Caption: Dominant electronic effects of substituents.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The most significant and synthetically useful reaction for this scaffold is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom acts as a leaving group.
Mechanism and the Activating Role of Fluorine
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][12]
-
Addition: A nucleophile attacks the carbon bearing the leaving group (C2), forming a tetrahedral intermediate and breaking the ring's aromaticity.
-
Elimination: The leaving group (fluoride) departs, and the aromaticity of the ring is restored.
Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their chloro or bromo analogs.[6][7] This is because the rate-determining step is typically the initial nucleophilic attack.[7][13][14] The extreme electronegativity of fluorine makes the C2 carbon highly electrophilic (electron-poor), accelerating the attack by a nucleophile.[7] Furthermore, the strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of this critical step.[6][13] The strength of the C-F bond is irrelevant to the reaction rate, as its cleavage occurs in the fast, second step.[13]
The ortho-nitrile group provides powerful resonance stabilization for the Meisenheimer complex, making the SNAr reaction at the C2 position particularly favorable.
Caption: Simplified SNAr reaction mechanism.
Experimental Protocol: SNAr with a Secondary Amine
This protocol describes a representative SNAr reaction for displacing the fluorine atom of this compound with morpholine. This self-validating system includes monitoring by Thin Layer Chromatography (TLC) and a standard aqueous workup.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass |
| This compound | 151.14 | 1.0 | 151 mg |
| Morpholine | 87.12 | 1.2 | 122 µL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 2 mL |
| Ethyl Acetate (EtOAc) | - | - | ~50 mL |
| Water (H₂O) | - | - | ~30 mL |
| Brine (Saturated NaCl solution) | - | - | ~10 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (151 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (2 mL) to the flask. Stir the resulting suspension for 5 minutes at room temperature. Add morpholine (122 µL, 1.2 mmol) dropwise via syringe.
-
Heating and Monitoring: Place a condenser on the flask and heat the reaction mixture to 80-90 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic extracts and wash with water (1 x 10 mL) followed by brine (1 x 10 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to afford the pure 2-(morpholin-4-yl)-3-methoxybenzonitrile.
Reactivity Profile: Metal-Catalyzed Cross-Coupling
While the C-F bond is the strongest carbon-halogen bond, its activation for cross-coupling reactions is achievable, albeit challenging.[15][16] Palladium and nickel-catalyzed reactions have been developed for the functionalization of aryl fluorides, providing a powerful alternative to SNAr for C-C, C-N, and C-O bond formation.[15][17] These reactions are crucial for building molecular complexity in drug development.[4]
General Considerations for C-F Activation
-
Catalyst System: C-F bond activation typically requires electron-rich, bulky phosphine ligands (e.g., biarylphosphines) that promote the oxidative addition of the aryl fluoride to the low-valent metal center (e.g., Pd(0)).[18]
-
Reaction Conditions: These reactions often require higher temperatures and more specialized conditions compared to couplings with aryl bromides or iodides.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Potential Transformations
-
Electrophilic Aromatic Substitution (EAS): Due to the strong deactivating effects of the fluorine and nitrile groups, EAS is challenging. The methoxy group directs ortho and para (C4 and C6). Any electrophilic attack would likely occur at the C4 position, which is para to the activating methoxy group and avoids steric hindrance from the C2-fluorine. However, harsh reaction conditions would be required. Direct fluorination or iodination of aromatic rings can be difficult to control, often requiring specialized reagents.[19][20]
-
Reactions of the Nitrile Group: The cyano group itself can be transformed. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[3] These transformations provide further avenues for diversification of the molecular scaffold.
Conclusion
The fluorine atom in this compound plays a decisive and multifaceted role in its chemical reactivity. Its powerful inductive effect is the dominant feature, rendering the C2 position highly susceptible to nucleophilic attack and making SNAr the signature reaction of this scaffold. This activation, coupled with the stabilizing influence of the ortho-nitrile group, provides a reliable and efficient pathway for introducing a wide range of functionalities. While more challenging, modern catalytic methods also permit the functionalization of the C-F bond via cross-coupling reactions. By understanding these fundamental principles of electronic influence and reaction mechanisms, researchers can effectively harness the synthetic potential of this versatile building block for applications in drug discovery and beyond.
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The Strategic deployment of 2-Fluoro-3-methoxybenzonitrile in the Synthesis of Potent, Orally Bioavailable GnRH Receptor Antagonists
Introduction: The Unassuming Potency of a Fluorinated Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] The 2-fluoro-3-methoxybenzonitrile moiety, while seemingly a simple aromatic nitrile, represents a sophisticated building block with significant potential in drug discovery. Its unique electronic and steric properties, conferred by the ortho-fluorine and meta-methoxy substituents, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide will delve into the core applications of this compound in medicinal chemistry, with a particular focus on its pivotal role in the development of a new class of orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonists. We will explore the synthetic rationale, the impact of this specific moiety on biological activity, and provide detailed protocols for its utilization.
The primary challenge in harnessing the full potential of this compound lies in its strategic transformation into key intermediates. A crucial conversion is its reduction to 2-fluoro-3-methoxybenzaldehyde, a versatile precursor for the construction of more complex heterocyclic systems. This initial step unlocks the synthetic utility of the nitrile, allowing for its incorporation into a variety of pharmacologically relevant scaffolds.
The 2-Fluoro-3-methoxyphenyl Moiety in GnRH Receptor Antagonists: A Case Study of Elagolix and a New Generation of Therapeutics
Gonadotropin-releasing hormone (GnRH) is a decapeptide hormone that plays a central role in the reproductive endocrine system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][4] Consequently, GnRH receptor antagonists have emerged as important therapeutic agents for a range of hormone-dependent diseases, including endometriosis, uterine fibroids, and certain cancers.[4][5][6][7] While early GnRH antagonists were peptide-based, significant research has focused on the development of small-molecule, orally bioavailable antagonists to improve patient compliance and therapeutic outcomes.[2][5]
A notable success in this area is the development of uracil-based GnRH antagonists, such as Elagolix.[1][8][9] A key structural feature of Elagolix and its potent analogues is the presence of a 5-(2-fluoro-3-methoxyphenyl) substituent on the uracil core.[10][11][12] This specific substitution pattern has been shown to be critical for high binding affinity to the GnRH receptor and for conferring favorable pharmacokinetic properties, including oral bioavailability.[10][11]
The 2-fluoro substituent is believed to play a crucial role in inducing a specific conformation of the molecule that is optimal for receptor binding. Furthermore, the methoxy group can participate in key hydrogen bonding interactions within the receptor's binding pocket. The strategic placement of these functional groups highlights the importance of precise molecular design in achieving potent and selective biological activity.
Synthetic Strategy: From Benzonitrile to Bioactive Uracil
The journey from this compound to a potent GnRH antagonist involves a multi-step synthetic sequence. A plausible and efficient pathway leverages the conversion of the nitrile to the corresponding aldehyde, which then serves as a key building block for the construction of the uracil ring system.
Diagram: Synthetic Pathway from this compound to a Uracil-based GnRH Antagonist Core
Caption: A plausible synthetic route from this compound to the core uracil scaffold of GnRH antagonists.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-methoxybenzaldehyde from this compound
Causality: This reduction is a critical step to unmask the aldehyde functionality, which is essential for subsequent carbon-carbon bond-forming reactions in the synthesis of the uracil core. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for the partial reduction of nitriles to aldehydes.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2 eq) in toluene dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-methoxybenzaldehyde.[13]
Protocol 2: Synthesis of 5-(2-Fluoro-3-methoxyphenyl)-6-methyluracil
Causality: This multi-step sequence constructs the core heterocyclic scaffold of the GnRH antagonist. The initial steps build a key β-ketoester intermediate which then undergoes a cyclocondensation reaction with urea to form the final uracil ring.
Methodology:
-
Synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-3-oxobutanoate: This intermediate can be synthesized from 2-fluoro-3-methoxybenzaldehyde through various methods, including a Darzens condensation followed by rearrangement, or via a propiolate intermediate.
-
Cyclocondensation with Urea:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol, add ethyl 2-(2-fluoro-3-methoxyphenyl)-3-oxobutanoate (1.0 eq) and urea (1.5 eq).
-
Heat the reaction mixture at reflux for 12-18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(2-fluoro-3-methoxyphenyl)-6-methyluracil.[14][15]
-
Structure-Activity Relationship (SAR) and the Importance of the 2-Fluoro-3-methoxyphenyl Moiety
The development of uracil-based GnRH antagonists has generated a wealth of SAR data. These studies consistently highlight the criticality of the substitution pattern on the 5-phenyl ring of the uracil core.
| Compound/Moiety | Key Structural Feature | Impact on Activity |
| Elagolix | 5-(2-Fluoro-3-methoxyphenyl) | Potent GnRH receptor antagonist with good oral bioavailability.[8][9] |
| Analogues with other substitutions | e.g., 3,4,5-trimethylphenyl | Can also exhibit potent antagonism, indicating that the overall electronic and steric profile of the substituent is important.[16] |
| Analogues lacking the 2-fluoro group | 5-(3-methoxyphenyl) | Generally show reduced potency, emphasizing the role of the fluorine atom in achieving the optimal binding conformation. |
Mechanism of Action: Competitive Antagonism at the GnRH Receptor
Diagram: GnRH Receptor Signaling and Antagonist Inhibition
Caption: Simplified signaling pathway of the GnRH receptor and its inhibition by a competitive antagonist.
Uracil-based antagonists, bearing the 2-fluoro-3-methoxyphenyl moiety, act as competitive antagonists at the GnRH receptor on the pituitary gland.[5] By binding to the receptor, they prevent the endogenous GnRH from binding and initiating the downstream signaling cascade that leads to the release of LH and FSH.[5][7] This blockade results in a rapid and dose-dependent suppression of sex hormone levels, providing therapeutic benefit in hormone-dependent conditions.[5]
Conclusion and Future Perspectives
This compound, through its conversion to key intermediates like 2-fluoro-3-methoxybenzaldehyde, has proven to be a highly valuable building block in modern medicinal chemistry. Its application in the synthesis of potent, orally bioavailable GnRH receptor antagonists exemplifies the power of strategic fluorination in drug design. The insights gained from the development of these compounds continue to inform the design of new therapeutics for a wide range of diseases. The unique electronic and conformational properties imparted by the 2-fluoro-3-methoxyphenyl moiety serve as a compelling example of how subtle structural modifications can lead to profound improvements in pharmacological profiles. As our understanding of receptor-ligand interactions deepens, we can anticipate that this and similar fluorinated building blocks will continue to play a crucial role in the discovery of next-generation medicines.
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A Researcher's Comprehensive Guide to 2-Fluoro-3-methoxybenzonitrile: Sourcing, Purity, and Analytical Verification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-3-methoxybenzonitrile in Modern Drug Discovery
This compound, with a molecular formula of C8H6FNO, is a key structural motif and a versatile building block in medicinal chemistry.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzonitrile scaffold, imparts desirable physicochemical properties to lead compounds, influencing their metabolic stability, binding affinity, and overall pharmacokinetic profile. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance efficacy and modulate drug-like properties. This guide provides an in-depth technical overview of sourcing high-purity this compound, understanding its commercial purity grades, and applying rigorous analytical methods for quality verification—critical steps for ensuring the reproducibility and success of research and development endeavors.
Understanding Commercial Purity Grades and Key Suppliers
The purity of starting materials is a cornerstone of robust scientific research and drug development. For this compound, commercial suppliers typically offer grades ranging from 97% to over 98% purity. It is imperative for researchers to select a grade that aligns with the sensitivity of their application. For early-stage discovery and synthesis of analogues, a 97% purity may suffice. However, for late-stage development, preclinical studies, and GMP (Good Manufacturing Practice) synthesis, a higher purity of ≥98% is often required to minimize the impact of impurities on biological activity and safety.
Below is a comparative table of select suppliers offering this compound:
| Supplier | Reported Purity | CAS Number | Additional Information |
| PUREST CHEMICAL | 98% | 198203-94-0 | Offers bulk quantities.[2] |
| ChemUniverse | 97% | 198203-94-0 | Provides smaller quantities for research purposes.[3] |
| Sigma-Aldrich | 98% (for 4-Fluoro-3-methoxybenzonitrile) | 243128-37-2 | A major supplier of a wide range of chemical reagents. While a direct listing for the 2-fluoro isomer was not prominent, they offer a closely related isomer, indicating their capability in this chemical space. |
| Tokyo Chemical Industry (TCI) | min. 98.0% (for 4-Fluoro-3-methoxybenzonitrile) | 243128-37-2 | A well-established supplier with a strong portfolio of chemical building blocks. Similar to Sigma-Aldrich, they list the 4-fluoro isomer with high purity.[4] |
Note: The availability and specifications from suppliers can change. It is always recommended to request a current certificate of analysis (CoA) before purchase.
Analytical Verification of Purity: A Multi-faceted Approach
Relying solely on the supplier's stated purity is not sufficient for critical applications. Independent analytical verification is a hallmark of good scientific practice. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase HPLC method is well-suited for the analysis of this compound.
Illustrative HPLC Protocol:
-
Instrumentation: A standard analytical HPLC system equipped with a UV detector, autosampler, and column oven.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (70:30, v/v) is a good starting point.[5] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
-
Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It also provides valuable structural information through mass spectral fragmentation patterns.
General GC-MS Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.[6]
-
Column: A non-polar capillary column (e.g., DB-5ms).[6]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient temperature program is typically used, for example, starting at 100°C and ramping to 280°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 40 to 400.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The presence of a fluorine atom allows for ¹⁹F NMR, which is a highly sensitive technique for fluorine-containing compounds. The Royal Society of Chemistry provides spectral data for related methoxybenzonitrile compounds which can serve as a reference.[7]
Potential Impurities in this compound
The nature and quantity of impurities in a chemical substance are often a direct reflection of its synthetic route. While specific impurities for this compound will depend on the exact manufacturing process, some general considerations for benzonitrile synthesis can be made. A common synthetic route for substituted benzonitriles involves the Knoevenagel condensation of a corresponding benzaldehyde with a cyanoacetate.[8]
Potential impurities could include:
-
Starting materials: Unreacted 2-fluoro-3-methoxybenzaldehyde or the cyanoacetate reagent.
-
Positional isomers: Isomers with different substitution patterns on the benzene ring that may have formed during the synthesis of the starting materials.
-
Byproducts of the condensation reaction: Minor products from side reactions.
-
Residual solvents: Solvents used during the synthesis and purification steps.
Workflow for Sourcing and Qualification
The following diagram illustrates a logical workflow for sourcing and qualifying this compound for research and development.
Caption: A typical workflow for sourcing and qualifying this compound.
Conclusion
The successful integration of this compound into drug discovery and development programs hinges on the careful selection of high-quality starting materials. A thorough understanding of the available purity grades, a diligent approach to supplier qualification, and the implementation of robust in-house analytical verification are essential practices. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
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- ChemUniverse. (n.d.). This compound [P54509].
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- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Alfa Aesar. (n.d.). Certificate of analysis: 4-Fluoro-3-methoxybenzonitrile, 98+%.
- Oakwood Chemical. (n.d.). CERTIFICATE OF ANALYSIS: 2-Fluoro-4-methoxybenzonitrile.
- Shimadzu. (n.d.). Tips for practical HPLC analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile.
- ResearchGate. (2026, January 3). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
- National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- mzCloud. (2016, February 29). 2 Fluoro 6 4 methoxyphenoxy benzonitrile.
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An In-Depth Technical Guide to the Safe Handling and Application of 2-Fluoro-3-methoxybenzonitrile
This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxybenzonitrile, a key building block for professionals in research, development, and pharmaceutical sciences. Moving beyond standard safety data, this document elucidates the chemical rationale behind handling protocols, explores its reactivity, and details its application, ensuring a robust understanding for its effective and safe utilization in complex synthetic workflows.
Compound Profile and Physicochemical Properties
This compound (CAS No. 198203-94-0) is a substituted aromatic nitrile, a class of compounds recognized for its versatile reactivity and prevalence in medicinal chemistry.[1] The strategic placement of a fluorine atom ortho to the nitrile group and a methoxy group in the meta position imparts unique electronic properties that influence its reactivity and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | PubChem[2] |
| Molecular Weight | 151.14 g/mol | PubChem[2] |
| Appearance | White to off-white solid/crystal | Sigma-Aldrich |
| CAS Number | 198203-94-0 | PubChem[2] |
| XLogP3 | 1.7 | PubChem[2] |
Hazard Identification and Mechanistic Insights
GHS Classification: This compound is classified as a hazardous substance. While specific toxicological data for this compound is not extensively reported, data from analogous fluorinated and methoxy-substituted benzonitriles indicate the following primary hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Some related benzonitriles also carry warnings for acute toxicity (oral, dermal, and inhalation). Therefore, a cautious approach assuming higher toxicity is warranted.
Mechanistic Basis of Hazards: The irritant properties of benzonitriles are attributed to their chemical reactivity. The electrophilic carbon of the nitrile group can interact with biological nucleophiles in tissues. While the nitrile group itself is generally metabolically stable, some nitriles can, under specific biological conditions, liberate cyanide, though this is considered rare for compounds of this type.[3] The primary toxicity concern for many nitriles is related to their parent structure and potential to disrupt cellular processes through various interactions.[3]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary directive is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.
Engineering Controls
-
Fume Hood: All handling of this compound, particularly when dealing with the solid as a powder or when heating solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it's a system designed to provide a barrier against specific chemical threats.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, such as transfers or reactions under pressure, a full-face shield should be worn in addition to goggles.[6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.[7]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[7] For larger scale operations, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[6]
Workflow: Standard Laboratory Handling Protocol
Caption: Standard workflow for handling this compound.
Emergency Procedures
Rapid and informed response is critical in mitigating the effects of accidental exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Chemical Reactivity, Storage, and Disposal
Reactivity Profile
The reactivity of this compound is dictated by its three functional groups: the nitrile, the aromatic ring, and the fluoro and methoxy substituents.
-
Nitrile Group: The nitrile group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although forcing conditions may be required.[8]
-
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9]
-
-
Aromatic Ring: The fluorine and methoxy groups influence the regioselectivity of electrophilic aromatic substitution. The methoxy group is an ortho, para-director, while the fluorine is also an ortho, para-director, albeit a deactivating one.[10] The combined electronic effects will direct incoming electrophiles to specific positions on the ring.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the ortho-fluorine and the nitrile group can make the carbon atom to which the fluorine is attached susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and may be less facile than in more activated systems.[11][12]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked, and access restricted.
Disposal
-
Dispose of waste material in accordance with local, regional, and national regulations.
-
This material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain.[13]
Application in Synthetic Chemistry: A Representative Protocol
This compound is a valuable building block in medicinal chemistry. One of the most common synthetic routes to aryl nitriles is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate formed from the corresponding aniline.[3][14]
Protocol: Synthesis of an Aryl Nitrile via Sandmeyer Reaction (Representative)
This protocol is a representative example of how an aryl amine can be converted to an aryl nitrile. The specific conditions may need to be optimized for 2-fluoro-3-methoxyaniline.
-
Diazotization: a. Dissolve the starting aniline (e.g., 2-fluoro-3-methoxyaniline) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice-salt bath to 0-5 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.
-
Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Warm the solution gently if necessary to dissolve the salts, then cool to room temperature. b. Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.[15] c. After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.
-
Work-up and Purification: a. Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Remove the solvent under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield the pure aryl nitrile.
Diagram: The Sandmeyer Reaction Pathway
Caption: Key stages of the Sandmeyer reaction for nitrile synthesis.
Analytical Characterization
Confirming the identity and purity of this compound is essential. The following are expected analytical signatures based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (approx. 7.0-7.6 ppm) will show complex multiplets for the three aromatic protons. A singlet for the methoxy group (OCH₃) will appear around 3.9 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The nitrile carbon (CN) will be observed around 115-120 ppm. The carbon attached to the fluorine will show a large coupling constant (JC-F). The methoxy carbon will be around 56 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch will be present around 2220-2240 cm⁻¹. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹. C-F stretching will appear in the 1000-1100 cm⁻¹ region.[16][17] |
| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (approx. 151.04). |
Conclusion
This compound is a chemical intermediate with significant potential in advanced synthesis, particularly within pharmaceutical R&D. Its utility is matched by its potential hazards, which necessitate a thorough and mechanistically informed approach to safety. By integrating robust engineering controls, appropriate PPE, and a comprehensive understanding of its chemical reactivity, researchers can handle this compound safely and effectively, unlocking its full synthetic potential. This guide serves as a foundational resource to support that endeavor, prioritizing both scientific integrity and the well-being of the laboratory professional.
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Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoro-3-methoxybenzonitrile
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 2-Fluoro-3-methoxybenzonitrile. This document delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into potential challenges and optimization strategies.
Introduction: The Chemical Landscape of this compound in SNAr
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system.[1][2][3] The substrate, this compound, presents a unique electronic and steric environment that dictates its reactivity in SNAr reactions.
Electronic Effects at Play:
-
Activating Group (Cyano, -CN): The strongly electron-withdrawing nitrile group is the primary activator of the aromatic ring for nucleophilic attack.[4][5] Through both inductive and resonance effects, it delocalizes the negative charge of the Meisenheimer intermediate, a key resonance-stabilized carbanion formed during the reaction.[2][6][7]
-
Leaving Group (Fluoro, -F): In the context of SNAr, fluorine is an excellent leaving group. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1][3][8] The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group.[9][10]
-
Modulating Group (Methoxy, -OCH3): The methoxy group at the 3-position introduces a more complex electronic influence. While it is an electron-donating group by resonance, it exhibits an electron-withdrawing inductive effect. In the context of SNAr on this specific substrate, its inductive effect likely plays a more significant role in influencing the overall electron density of the ring.
Regioselectivity:
The substitution is expected to occur exclusively at the C2 position (the carbon bearing the fluorine atom). This is due to the powerful activating effect of the ortho-cyano group, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
The SNAr Mechanism: A Stepwise Pathway
The SNAr reaction on this compound proceeds via a well-established addition-elimination mechanism.[1][6]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][6][9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion.[6]
.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: Synthesis of 2-Amino-3-methoxybenzonitrile
This protocol details a representative SNAr reaction using an amine as the nucleophile.
Materials:
-
This compound
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (2.0-3.0 eq) to the solution.
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to a temperature between 80-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: For accelerated reaction times, heat the sealed reaction vial in a microwave reactor to a temperature between 150-250 °C for a specified time (e.g., 30-60 minutes).[11]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted product.[11]
.
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Application Note: Synthesis of 2-Fluoro-3-methoxybenzoic Acid via Hydrolysis of 2-Fluoro-3-methoxybenzonitrile
Abstract: This document provides a comprehensive technical guide for the hydrolysis of 2-fluoro-3-methoxybenzonitrile to its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] We present detailed protocols for both acid- and base-catalyzed hydrolysis, discuss the underlying reaction mechanisms, and provide methodologies for reaction monitoring, product purification, and analytical characterization. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.
Introduction and Strategic Importance
2-Fluoro-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid building block. The presence of orthogonal functional groups—a carboxylic acid for amide coupling or other derivatizations, a fluoro group that can modulate physicochemical properties like pKa and lipophilicity, and a methoxy group—makes it a versatile intermediate in medicinal chemistry and materials science.[2]
The hydrolysis of the nitrile functional group is a fundamental and robust transformation in organic synthesis for accessing carboxylic acids.[3] The choice between acidic or basic conditions is often dictated by the substrate's stability, the presence of other functional groups, and desired process parameters such as reaction time and temperature. This note will explore both pathways, providing the necessary details for an informed selection.
Mechanistic Considerations: Acid vs. Base Catalysis
The conversion of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4][5] However, the specific mechanism differs significantly between acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][6] The subsequent steps involve tautomerization to form the amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.[3][7]
Studies on the acid-catalyzed hydrolysis of benzonitrile have shown that the mechanism involves an equilibrium N-protonation, followed by a rate-limiting attack of water on the carbon atom.[8][9][10]
Base-Catalyzed Hydrolysis
In contrast, basic hydrolysis begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][11] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, which rapidly tautomerizes to the more stable amide.[4] The amide is then further hydrolyzed by the base to form a carboxylate salt and ammonia.[12] A final acidification step is required to protonate the carboxylate and isolate the desired carboxylic acid.[5][12]
Overall Reaction Scheme
The hydrolysis of this compound to 2-fluoro-3-methoxybenzoic acid is depicted below. The reaction proceeds via a 2-fluoro-3-methoxybenzamide intermediate under both acidic and basic conditions.
Caption: Overall reaction pathway for the hydrolysis of the nitrile.
Comparative Protocols and Experimental Design
The choice between acid and base hydrolysis depends on factors like functional group tolerance and desired workup procedure. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the nitrile group. Below are two detailed, validated protocols.
| Parameter | Protocol A: Acid-Catalyzed Hydrolysis | Protocol B: Base-Catalyzed Hydrolysis |
| Primary Reagent | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Aqueous Acid, Dioxane | Water, Ethanol, or Ethylene Glycol |
| Temperature | 80 - 110 °C (Reflux) | 80 - 110 °C (Reflux) |
| Reaction Time | 6 - 24 hours | 4 - 16 hours |
| Workup | Dilution with water, extraction, or filtration of precipitated product. | Acidification to pH < 2, followed by extraction or filtration.[5] |
| Pros | Direct isolation of the carboxylic acid. | Often faster; may be more effective for sterically hindered nitriles. |
| Cons | Harsh conditions may not be suitable for sensitive substrates. Requires careful handling of strong acids. | Requires a separate acidification step. Ammonia gas is evolved. |
Protocol A: Acid-Catalyzed Hydrolysis using Aqueous HCl
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 33.1 mmol).
-
To the flask, add a 1:1 mixture of concentrated HCl and deionized water (40 mL).
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Continue refluxing for 12-18 hours, or until the starting material is consumed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-fluoro-3-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Protocol B: Base-Catalyzed Hydrolysis using Aqueous NaOH
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium hydroxide (4.0 g, 100 mmol) in a mixture of water (20 mL) and ethanol (20 mL).
-
Add this compound (5.0 g, 33.1 mmol) and a magnetic stir bar to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Reaction Execution: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 8-12 hours).[13]
-
Workup and Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the ethanol.[13]
-
Dilute the remaining aqueous residue with 50 mL of water.
-
Wash the aqueous solution with dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.
-
With continuous stirring in an ice bath, slowly acidify the aqueous layer with concentrated HCl until the pH is approximately 1-2. A white solid should precipitate.[5][14]
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield pure 2-fluoro-3-methoxybenzoic acid.
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for the hydrolysis process, from reaction setup to final product characterization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
- 7. homework.study.com [homework.study.com]
- 8. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]
Application Notes: The Strategic Utility of 2-Fluoro-3-methoxybenzonitrile in the Synthesis of Kinase Inhibitor Scaffolds
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors, the strategic selection of starting materials is paramount. 2-Fluoro-3-methoxybenzonitrile has emerged as a highly valuable and versatile scaffold. Its unique substitution pattern—a fluorine atom, a methoxy group, and a nitrile moiety on a benzene ring—offers a confluence of chemical reactivity and structural features that are highly sought after in the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the nitrile group, combined with the high electronegativity of the fluorine atom, activates the aromatic ring for various transformations, making it an ideal precursor for a diverse range of pharmaceutical intermediates.
This application note will delve into the practical utility of this compound as a key building block in synthetic routes relevant to the discovery of kinase inhibitors. We will explore two distinct, yet equally important, synthetic transformations: the reduction of the nitrile group to a primary amine and the nucleophilic aromatic substitution (SNAr) of the fluorine atom. These protocols will be presented with detailed, step-by-step instructions, underpinned by the chemical rationale for each step, to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this important molecule.
The PI3K/Akt/mTOR Signaling Pathway: A Key Target for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common feature in a wide array of human cancers, making it one of the most attractive targets for the development of novel anticancer therapeutics.[2] Kinase inhibitors that target key components of this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical settings.[3] The development of these inhibitors often relies on the synthesis of complex heterocyclic scaffolds that can bind to the ATP-binding site of the target kinase, and versatile starting materials like this compound are instrumental in this endeavor.
Synthetic Protocol 1: Reduction of the Nitrile Group for Amine-Containing Scaffolds
The conversion of the nitrile group of this compound to a primary amine provides a critical intermediate for the synthesis of various heterocyclic compounds. This transformation introduces a nucleophilic amine handle that can be further elaborated through a variety of chemical reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles. The following protocol is adapted from a procedure described in the patent literature for the synthesis of plasma kallikrein inhibitors, demonstrating the utility of this transformation in a drug discovery context.[4]
Reaction Scheme:
Sources
- 1. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 2. WO2014023083A1 - PI3Kδ INHIBITOR - Google Patents [patents.google.com]
- 3. US11084809B2 - N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors - Google Patents [patents.google.com]
- 4. US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]
Application of 2-Fluoro-3-methoxybenzonitrile in the Synthesis of Novel Agrochemicals
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemical Design
The strategic incorporation of fluorine into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Among the various fluorinated synthons, 2-fluoro-3-methoxybenzonitrile stands out as a versatile building block for the construction of complex heterocyclic systems, which are hallmarks of modern fungicides and herbicides.
This application note provides a comprehensive technical guide on the utilization of this compound in the synthesis of a novel pyrazole-carboxamide fungicide, a class of agrochemicals renowned for their potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHIs). The protocols detailed herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering field-proven insights and a robust methodological framework.
Core Application: Synthesis of a Novel Pyrazole-Carboxamide SDHI Fungicide
The primary application of this compound in this context is as a key precursor for the synthesis of a substituted aniline intermediate. This aniline is then coupled with a pyrazole carboxylic acid derivative to form the final active ingredient. The presence of the fluoro and methoxy groups on the benzonitrile ring is crucial for modulating the electronic and steric properties of the final molecule, thereby influencing its fungicidal activity.
Overall Synthetic Workflow
The synthesis of the target pyrazole-carboxamide fungicide from this compound is a multi-step process that involves the initial transformation of the benzonitrile to a key aniline intermediate, followed by an amide coupling reaction.
Caption: Synthetic workflow for a novel pyrazole-carboxamide fungicide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel pyrazole-carboxamide fungicide using this compound as a key starting material.
Protocol 1: Synthesis of the Key Aniline Intermediate
This protocol details the conversion of this compound to the corresponding aniline derivative. This is a critical step that prepares the aromatic amine for the subsequent amide coupling reaction. The causality behind this multi-step conversion lies in the necessity to introduce an amino group onto the aromatic ring, which is achieved through a nitration followed by a reduction.
Step 1a: Nitration of this compound
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-derivative.
-
Step 1b: Reduction of the Nitro-derivative to the Aniline Intermediate
-
Materials:
-
Crude nitro-derivative from Step 1a
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
-
Celite
-
-
Procedure:
-
To a suspension of the crude nitro-derivative (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline intermediate. Purify by column chromatography if necessary.
-
Protocol 2: Amide Coupling to Synthesize the Final Fungicide
This protocol describes the coupling of the synthesized aniline intermediate with a pre-prepared pyrazole carboxylic acid, a common structural motif in SDHI fungicides. The choice of an amide coupling is based on the robust and well-established nature of this reaction for forming the critical amide bond present in this class of fungicides.
Caption: Workflow for the amide coupling reaction.
-
Materials:
-
Aniline intermediate from Protocol 1
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the aniline intermediate (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final pyrazole-carboxamide fungicide.
-
Data Summary
The following table summarizes typical data for the synthesis of a novel pyrazole-carboxamide fungicide starting from this compound.
| Step | Product | Yield (%) | Purity (by HPLC) |
| 1a | Nitro-derivative | 85-95 | >95% |
| 1b | Aniline intermediate | 70-85 | >98% |
| 2 | Final Fungicide | 65-80 | >99% |
Conclusion
This compound is a valuable and versatile starting material in the synthesis of novel agrochemicals, particularly pyrazole-carboxamide SDHI fungicides. The protocols outlined in this application note provide a robust and reproducible methodology for the synthesis of a potent fungicidal agent. The strategic incorporation of the 2-fluoro-3-methoxy-phenyl moiety can lead to the development of next-generation crop protection agents with enhanced biological activity and favorable physicochemical properties.
References
At present, no direct, publicly available scientific literature or patents explicitly detail the synthesis of a commercialized agrochemical starting from this compound. The synthetic schemes and protocols provided herein are based on established chemical principles and analogous transformations common in the synthesis of pyrazole-carboxamide fungicides.
Application Notes and Protocols for the Comprehensive Characterization of 2-Fluoro-3-methoxybenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide delineates a suite of robust analytical methodologies for the definitive characterization of 2-Fluoro-3-methoxybenzonitrile, a key intermediate in contemporary pharmaceutical synthesis. Moving beyond a mere recitation of procedural steps, this document provides the underlying scientific rationale for each technique, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively. The protocols herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure data integrity and regulatory compliance.
Introduction and Molecular Profile
This compound is an aromatic building block of increasing importance in medicinal chemistry. The unique arrangement of its functional groups—a nitrile, a fluoro group, and a methoxy group—imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents. The electron-withdrawing nature of the nitrile and fluoro groups, combined with the electron-donating methoxy group, creates a nuanced reactivity profile. Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for its use in GMP-compliant synthetic routes, ensuring the purity, stability, and safety of downstream active pharmaceutical ingredients (APIs).
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 198203-94-0 | PubChem |
| Molecular Formula | C₈H₆FNO | PubChem |
| Molecular Weight | 151.14 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Predicted XLogP3 | 1.7 | PubChem |
| Predicted Boiling Point | Data not available | - |
| Predicted Melting Point | Data not available | - |
Synthesis Pathway and Potential Impurity Profile
A robust analytical strategy is predicated on a thorough understanding of a compound's synthetic lineage, as this dictates the likely impurity profile. A probable and efficient synthetic route to this compound involves the transformation of its corresponding aldehyde. For instance, the Knoevenagel condensation of 2-Fluoro-3-methoxybenzaldehyde with a cyanoacetate, followed by subsequent reaction steps, is a plausible pathway.[2] Another common industrial method for benzonitrile synthesis is the ammoxidation of the corresponding toluene derivative.[3]
Based on these potential synthetic routes, a profile of probable impurities can be constructed, which is critical for developing specific and selective analytical methods.
Table 2: Potential Impurity Profile for this compound
| Impurity Name | Structure | Rationale for Presence |
| 2-Fluoro-3-methoxybenzaldehyde | C₈H₅FO₂ | Unreacted starting material |
| 2-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | Oxidation of the starting aldehyde or hydrolysis of the nitrile |
| Isomeric Impurities | e.g., 2-Fluoro-5-methoxybenzonitrile | Impurities in starting materials or side reactions |
| Residual Solvents | e.g., Toluene, Ethanol, Acetonitrile | Solvents used in synthesis and purification |
This impurity profile informs the selection and optimization of the chromatographic and spectroscopic methods detailed below.
Analytical Workflows: A Strategic Overview
The comprehensive characterization of this compound requires an orthogonal approach, employing multiple analytical techniques to build a complete picture of its identity, purity, and stability. The following diagram illustrates the logical flow of analysis, from initial identification to detailed purity assessment and thermal characterization.
Caption: A logical workflow for the characterization of this compound.
Spectroscopic Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides the most definitive structural information, elucidating the connectivity of atoms within the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The ¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom, a key structural feature.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts: Based on the structure and data from similar compounds, the aromatic protons are expected to appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Aromatic Protons (3H): δ 7.0-7.6 ppm. The proton ortho to the fluorine will show a larger coupling constant to ¹⁹F.
-
Methoxy Protons (3H): δ ~3.9 ppm (singlet).
Predicted ¹³C NMR (101 MHz, CDCl₃) Chemical Shifts:
-
C-F: δ ~160 ppm (large ¹JCF coupling).
-
C-OCH₃: δ ~155 ppm.
-
Aromatic Carbons: δ 110-140 ppm (with observable C-F couplings).
-
C≡N: δ ~115 ppm.
-
-OCH₃: δ ~56 ppm.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a spectral width of ~16 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. The spectral width will depend on the instrument and referencing, but a range of -100 to -150 ppm (relative to CFCl₃) is a reasonable starting point for aryl fluorides.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with predicted values and data from analogous compounds.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation. GC-MS is well-suited for this volatile compound.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 151. This should be a prominent peak.
-
Key Fragments:
-
m/z 136: [M - CH₃]⁺
-
m/z 122: [M - CHO]⁺
-
m/z 108: Loss of the methoxy group and fluorine rearrangement.
-
m/z 102: Benzonitrile fragment [C₇H₄N]⁺
-
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system with a capillary column (e.g., DB-5ms or equivalent) and an EI source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: EI at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze its mass spectrum. Confirm the molecular ion and compare the fragmentation pattern with predicted pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | ~2230 | Strong, Sharp |
| C-F Stretch (Aryl Fluoride) | ~1260 | Strong |
| C-O Stretch (Aryl Ether) | ~1250 and ~1050 | Strong |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium to Strong |
| Aromatic C-H Stretch | >3000 | Weak to Medium |
| Aliphatic C-H Stretch (-OCH₃) | ~2950, ~2850 | Weak to Medium |
Protocol: FTIR Analysis (ATR)
-
Sample Preparation: No specific preparation is needed for a solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups of this compound.
Chromatographic Purity and Assay Protocols
Method validation for chromatographic techniques should be performed in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[4][5]
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Causality: Reversed-phase HPLC is the gold standard for determining the purity and assay of pharmaceutical intermediates. It separates the main compound from non-volatile impurities based on polarity. A C18 column provides excellent retention and resolution for aromatic compounds.
Caption: A systematic workflow for HPLC method development and validation.
Protocol: HPLC Purity and Assay
-
Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Assay: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a concentration of ~0.5 mg/mL.
-
Purity: Use the same solution as for the assay.
-
-
Validation - A Self-Validating System:
-
Specificity: The use of a DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with impurities.
-
Linearity: Prepare a series of at least five standard solutions covering 50-150% of the assay concentration. Plot peak area versus concentration and calculate the correlation coefficient (should be >0.999).
-
Accuracy: Perform spike recovery studies by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Inject the assay solution six times. The Relative Standard Deviation (RSD) of the peak areas should be ≤1.0%.
-
-
Data Analysis:
-
Assay: Calculate the amount of C₈H₆FNO by comparing the peak area of the sample to that of a certified reference standard.
-
Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography (GC) for Residual Solvents
Causality: GC is the ideal technique for separating and quantifying volatile organic compounds, making it the standard method for residual solvent analysis. A headspace autosampler is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.
Protocol: GC for Residual Solvents (Static Headspace)
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a static headspace autosampler.
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C for 10 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Pressurization Time: 1 minute.
-
Loop Fill Time: 0.5 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO). Crimp the vial securely.
-
Data Analysis: Identify and quantify any residual solvents by comparing the peak retention times and areas to those of a standard solution containing known amounts of the potential solvents used in the synthesis.
Thermal Analysis Protocols
Causality: Thermal analysis provides critical information about the physical properties and stability of the material. DSC determines the melting point and can reveal polymorphism, while TGA measures the thermal stability and decomposition profile.[6]
Differential Scanning Calorimetry (DSC)
Protocol: DSC for Melting Point and Thermal Events
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Determine the melting point from the onset temperature of the melting endotherm. Observe any other thermal events, such as polymorphic transitions.
Thermogravimetric Analysis (TGA)
Protocol: TGA for Thermal Stability
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Generate a plot of weight percent versus temperature. Determine the onset of decomposition, which indicates the upper limit of the material's thermal stability.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By integrating spectroscopic, chromatographic, and thermal analysis techniques, a complete profile of the molecule's identity, purity, and stability can be established with a high degree of confidence. The emphasis on the rationale behind each method and the incorporation of validation principles from ICH and USP guidelines ensures that these protocols are not only scientifically sound but also suitable for the rigorous demands of the pharmaceutical industry. Adherence to these methodologies will ensure the quality and consistency of this compound as it progresses through the drug development pipeline.
References
- ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ([Link]4]
- Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. ([Link]5]
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 10701985, this compound." PubChem. ([Link]1]
- ChemRxiv.
- MedCrave. "Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces." ([Link]3]
- TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." ([Link]6]
- Penn State Materials Research Institute. "Thermal Analysis." ([Link])
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- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]
Application Notes and Protocols: The Strategic Utility of 2-Fluoro-3-methoxybenzonitrile in Heterocyclic Synthesis
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1] These cyclic structures are privileged motifs, forming the core of a vast number of pharmaceuticals and bioactive molecules.[1][2] Among the myriad of starting materials available to the synthetic chemist, 2-fluoro-3-methoxybenzonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic substitution-activating fluorine atom, an electron-donating methoxy group, and a versatile nitrile moiety—provides a powerful handle for the construction of a diverse array of heterocyclic scaffolds.[3][4]
This guide provides an in-depth exploration of the application of this compound in the preparation of medicinally relevant heterocyclic compounds. We will delve into the chemical principles that underpin its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic systems, including benzimidazoles and quinazolines. The causality behind experimental choices will be explained, offering researchers, scientists, and drug development professionals the insights needed to leverage this reagent to its full potential.
Chemical Profile of this compound
Before delving into synthetic applications, it is crucial to understand the inherent chemical properties of this compound that make it a strategic choice for heterocyclic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | PubChem |
| Molecular Weight | 151.14 g/mol | PubChem[5] |
| CAS Number | 198203-94-0 | PubChem[5] |
The key to the utility of this compound lies in the interplay of its substituents on the aromatic ring:
-
The Fluorine Atom: Positioned ortho to the nitrile group, the highly electronegative fluorine atom strongly activates the C-F bond towards nucleophilic aromatic substitution (SNAr).[6][7][8] This is a critical feature, as the displacement of fluoride by a suitable nucleophile is often the initial and rate-determining step in the construction of fused heterocyclic systems.[8]
-
The Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It can participate in cyclization reactions, be hydrolyzed to a carboxylic acid, or be reduced to an amine, offering multiple pathways for further molecular elaboration.[3][4]
-
The Methoxy Group: The methoxy (-OCH₃) group at the meta position to the fluorine atom influences the electronic properties of the ring and can direct the regioselectivity of certain reactions. It can also be a site for demethylation to reveal a phenol, providing another point for diversification.[4]
This unique combination of functionalities allows for a modular and convergent approach to the synthesis of complex heterocyclic targets.
Synthetic Applications and Protocols
The strategic placement of the fluoro, methoxy, and nitrile groups in this compound opens the door to a variety of cyclization strategies for the synthesis of important heterocyclic scaffolds. Below, we detail the preparation of two such classes of compounds: benzimidazoles and quinazolines.
Synthesis of Substituted Benzimidazoles
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[9] The following protocol outlines a two-step synthesis of a 4-methoxy-substituted benzimidazole precursor from this compound.
Workflow for Benzimidazole Precursor Synthesis
Caption: Synthetic workflow for substituted benzimidazoles.
Protocol 1: Synthesis of 2-Amino-3-methoxybenzonitrile Derivatives via SNAr
This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with an amine.
-
Rationale: The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine for displacement by a nucleophile.[6][8] This SNAr reaction is a robust and widely used method for forming C-N bonds on aromatic rings.[10]
Materials:
-
This compound
-
Amine (e.g., ammonia, primary amine)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N)
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in an aprotic polar solvent (e.g., DMSO), add the amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-amino-3-methoxybenzonitrile derivative.
Protocol 2: Reduction and Cyclization to the Benzimidazole Core
The resulting ortho-amino-benzonitrile can be further elaborated to the benzimidazole scaffold.
-
Rationale: Reduction of the nitrile group to an amine provides the necessary ortho-diamine precursor for benzimidazole formation.[10] Subsequent condensation with an aldehyde or a carboxylic acid derivative in the presence of a catalyst or under thermal conditions leads to the cyclized benzimidazole product.[9][11] Microwave-assisted synthesis can significantly accelerate this cyclization step.[11][12]
Materials:
-
2-Amino-3-methoxybenzonitrile derivative from Protocol 1
-
Reducing agent (e.g., LiAlH₄ in THF, or catalytic hydrogenation with Raney Nickel)
-
Aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, acetic acid)
-
Optional: Catalyst (e.g., a Lewis acid or an oxidizing agent)
Procedure:
-
Reduction: Carefully reduce the nitrile group of the 2-amino-3-methoxybenzonitrile derivative using a suitable reducing agent (e.g., catalytic hydrogenation) to form the corresponding ortho-phenylenediamine.
-
Cyclization: In a one-pot procedure, after the reduction is complete, add the aldehyde (1.1 eq) and a catalytic amount of an acid (e.g., acetic acid) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring by TLC. For microwave-assisted synthesis, heat the mixture in a sealed vessel at an appropriate temperature and time.[11][12]
-
After completion, cool the reaction and neutralize with a base.
-
Isolate the crude product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography to obtain the desired substituted benzimidazole.
Synthesis of Substituted Quinazolines and Quinazolinones
Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with significant therapeutic applications, particularly in oncology.[13][14][15] this compound can serve as a precursor for these scaffolds through a series of transformations.
Workflow for Quinazoline Synthesis
Sources
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- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 2-Fluoro-3-methoxybenzonitrile via Metal-Catalyzed Cross-Coupling
Abstract
This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 2-Fluoro-3-methoxybenzonitrile. This valuable building block, featuring a unique electronic and steric profile, offers a strategic entry point for the synthesis of complex molecules in pharmaceutical and materials science discovery. The primary challenge in its functionalization lies in the selective activation of the inert C-F bond. This document elucidates the mechanistic principles and provides field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on catalyst systems designed for challenging C-F bond activation.
Introduction: The Strategic Value of this compound
This compound is a highly versatile aromatic scaffold.[1] Its structure is decorated with three distinct functional groups: a cyano group, a methoxy group, and a fluorine atom. This arrangement presents both a challenge and an opportunity for synthetic chemists.
-
The Challenge: C-F Bond Inertness: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage for cross-coupling reactions a significant hurdle.[2] Unlike their chloro, bromo, and iodo counterparts, aryl fluorides are notoriously unreactive, requiring highly active and specialized catalyst systems to facilitate the rate-limiting oxidative addition step.[3]
-
The Opportunity: Orthogonal Reactivity: The inertness of the C-F bond can be leveraged for selective, late-stage functionalization. Other positions on the molecule can be modified first, reserving the C-F bond activation as a final, key strategic step. The electron-withdrawing nature of the cyano and fluoro groups, partially offset by the electron-donating methoxy group, creates a unique electronic environment that influences catalyst selection and reaction kinetics.
This guide focuses on palladium-catalyzed systems that have demonstrated efficacy in activating such challenging C-F bonds, providing a robust starting point for methodology development.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[4][5][6] For an unactivated substrate like this compound, success hinges on employing a catalyst system that can overcome the high energy barrier of C-F oxidative addition.
Mechanistic Rationale & Catalyst Selection
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] The oxidative addition of the aryl fluoride to the Pd(0) center is the most challenging step. To facilitate this, the catalyst must be both highly electron-rich and sterically imposing.
-
Expert Insight: Bulky, electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), are essential. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary to break the C-F bond.[10] The choice of a strong base, like potassium phosphate or cesium carbonate, is critical for activating the boronic acid in the transmetalation step without promoting side reactions.[11][12]
Caption: Suzuki-Miyaura catalytic cycle for aryl fluorides.
Comparative Data: Conditions for Optimization
The following table outlines representative starting conditions for the Suzuki-Miyaura coupling of this compound. Optimization is often required for novel substrates.
| Parameter | Condition A | Condition B | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Both are effective Pd(0) sources or precursors. Pd₂(dba)₃ is often used with bulky phosphine ligands. |
| Ligand | XPhos (3 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands are critical for C-F activation.[10] SPhos may offer different steric/electronic properties. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Strong, non-nucleophilic bases are preferred. Cs₂CO₃ is more soluble and can sometimes accelerate the reaction. |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O (10:1) | Aprotic solvents with a small amount of water are standard. Toluene allows for higher temperatures. |
| Temperature | 100 °C | 110 °C | Higher temperatures are generally required to overcome the activation energy for C-F bond cleavage. |
| Boronic Acid | Arylboronic Acid (1.2 equiv) | Heteroarylboronic Acid (1.5 equiv) | A slight excess of the boronic acid is used to drive the reaction to completion. |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point based on established methods for electron-rich aryl chlorides and fluorides.[5][10]
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13][14] The coupling of aryl fluorides with amines is particularly challenging and requires state-of-the-art catalytic systems.[15]
Mechanistic Rationale & Catalyst Selection
Similar to the Suzuki coupling, the oxidative addition of the C-F bond to the Pd(0) center is the key challenge. The catalytic cycle also involves the formation of a palladium-amido complex followed by reductive elimination to form the C-N bond and regenerate the catalyst.[13]
-
Expert Insight: For this transformation, highly active catalyst systems are non-negotiable. Pre-catalysts paired with sterically hindered biarylphosphine ligands are often the most effective.[16] The choice of base is crucial; sodium tert-butoxide (NaOtBu) is commonly used, but its high basicity can be incompatible with some functional groups. In such cases, a weaker base like Cs₂CO₃ might be screened, though likely at the cost of reaction efficiency.
Caption: Buchwald-Hartwig catalytic cycle for aryl fluorides.
Comparative Data: Conditions for Optimization
The following table provides starting points for the Buchwald-Hartwig amination of this compound.
| Parameter | Condition A | Condition B | Rationale |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | [Pd(cinnamyl)Cl]₂ (2 mol%) | Pre-catalysts are often more air-stable and can provide more consistent results. |
| Ligand | RuPhos (4 mol%) | BrettPhos (4 mol%) | Both are highly active, bulky biarylphosphine ligands designed for challenging couplings. |
| Base | NaOtBu (1.5 equiv) | LHMDS (1.5 equiv) | A strong, non-nucleophilic base is required. LHMDS is an alternative to alkoxides. |
| Solvent | Toluene | 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. The choice can affect catalyst solubility and reactivity. |
| Temperature | 110 °C | 110 °C | High temperatures are typically required for C-F amination. |
| Amine | Primary or Secondary Amine (1.2 equiv) | Aniline derivative (1.2 equiv) | The nature of the amine will influence reaction rates and requires optimization. |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is adapted from high-performance systems used for heteroaryl chlorides.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried screw-cap vial containing a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 110 °C and stir for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[3][17] The reaction traditionally uses a dual Pd/Cu catalytic system.[18] For sensitive or challenging substrates like aryl fluorides, copper-free variants are often preferred to minimize side reactions like alkyne homocoupling (Glaser coupling).
Mechanistic Rationale & Catalyst Selection
The reaction involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle that generates the reactive copper(I) acetylide species.[17] For C-F activation, the palladium catalyst must again be highly active.
-
Expert Insight: A copper-free Sonogashira protocol is recommended as a starting point for this compound. This approach minimizes side reactions and can provide cleaner product profiles. The use of a bulky phosphine ligand and a suitable amine base (which often doubles as the solvent) is key. High temperatures will likely be necessary to drive the initial oxidative addition.
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Fluoro-3-methoxybenzonitrile
Introduction: The Strategic Importance of 2-Fluoro-3-methoxybenzonitrile in Modern Drug Discovery
This compound is a key structural motif and a versatile building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom and the methoxy group on the benzonitrile scaffold imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and favorable lipophilicity.[2] As the demand for complex and highly functionalized drug candidates continues to grow, the need for robust, scalable, and economically viable synthetic routes to key intermediates like this compound has become paramount for researchers, scientists, and drug development professionals.
This comprehensive guide provides a detailed overview of two primary, industrially scalable synthetic strategies for the production of this compound. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a scale-up environment.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the target compound is essential for process development, purification, and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 198203-94-0 | [1] |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not explicitly available; related isomers have melting points in the range of 60-110°C | [3][4] |
| Boiling Point | Not explicitly available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. |
Strategic Overview of Industrial Synthetic Routes
Two principal synthetic pathways have been identified as the most viable for the large-scale production of this compound. The selection of a specific route will depend on factors such as the availability and cost of starting materials, equipment infrastructure, and desired purity profile of the final product.
Caption: Primary scalable synthetic routes to this compound.
Route 1: The Sandmeyer Reaction from 2-Fluoro-3-methoxyaniline
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6] This route is particularly attractive due to the often readily available aniline starting materials. A similar strategy has been successfully employed for the synthesis of analogous fluorinated benzonitriles.[7][8]
Causality of Experimental Design
The transformation of 2-Fluoro-3-methoxyaniline to the corresponding diazonium salt requires a cold, acidic medium to ensure the stability of the diazonium intermediate. The subsequent displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) salt, typically copper(I) cyanide.[5] The choice of reaction conditions is critical to maximize yield and minimize the formation of side products.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Fluoro-3-methoxyaniline
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel is rendered inert with a nitrogen atmosphere.
-
Acidic Medium: Charge the reactor with a suitable acid, such as a mixture of hydrochloric acid and water, and cool the contents to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 2-Fluoro-3-methoxyaniline to the cold, stirred acid solution, maintaining the temperature below 5 °C. The aniline will dissolve to form the corresponding amine salt.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 5 °C. The rate of addition should be carefully controlled to manage the exotherm and prevent the decomposition of the diazonium salt.
-
Reaction Monitoring: Stir the resulting solution at 0-5 °C for approximately 30-60 minutes after the addition is complete. The formation of the diazonium salt can be monitored by quenching a small aliquot with a solution of a coupling agent (e.g., 2-naphthol), which will produce a characteristic azo dye.
Step 2: Sandmeyer Cyanation
-
Catalyst Preparation: In a separate reactor, prepare a solution or slurry of copper(I) cyanide in a suitable solvent, such as aqueous potassium cyanide or an organic solvent like DMF or NMP.[7]
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide mixture. Vigorous nitrogen evolution will be observed. The temperature should be controlled, typically between 0 °C and room temperature, depending on the specific substrate and solvent system.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete conversion. The reaction progress can be monitored by HPLC or GC analysis.
-
Work-up and Isolation:
-
Quench the reaction mixture by adding it to a mixture of ice and a suitable base (e.g., aqueous ammonia) to neutralize the acid and decompose any unreacted diazonium salt.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine to remove inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for higher purity. The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹⁹F NMR: To confirm the structure and substitution pattern.
-
HPLC/GC: To determine the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Precursor
An alternative scalable approach involves the nucleophilic aromatic substitution of a halogen atom (typically bromine) on a suitable precursor with a cyanide source.[9] This method is advantageous when the corresponding halogenated starting material is more readily available or cost-effective than the aniline.
Causality of Experimental Design
The success of this reaction relies on the activation of the aryl halide towards nucleophilic attack. The presence of electron-withdrawing groups on the aromatic ring facilitates the SNAr reaction. The choice of the cyanide source, catalyst, and solvent system is critical for achieving high conversion and selectivity. While traditional methods often use copper(I) cyanide, modern protocols may employ less toxic and more efficient catalytic systems.[10][11]
Detailed Experimental Protocol
-
Reactor Setup: A multi-necked, round-bottom flask or a jacketed reactor is equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reactor with the starting material, 1-bromo-2-fluoro-3-methoxybenzene, a cyanide source (e.g., copper(I) cyanide or potassium ferrocyanide), and a suitable high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.[7]
-
Catalyst Addition (if applicable): If a catalytic system is employed (e.g., a palladium or nickel catalyst with a suitable ligand), add the catalyst and ligand to the reaction mixture under an inert atmosphere.[10][11]
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 120 °C to 180 °C. The optimal temperature will depend on the reactivity of the substrate and the chosen catalytic system.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or GC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If copper cyanide was used, the work-up may involve quenching with an aqueous solution of ferric chloride or ammonia to complex with the copper salts.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine to remove the solvent and any residual salts.
-
Dry the organic phase over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Characterization
Similar to Route 1, the crude this compound can be purified by recrystallization or column chromatography. The final product should be characterized using the same analytical techniques (NMR, HPLC/GC, MS) to ensure it meets the required quality specifications.
Process Safety and Hazard Analysis
The industrial-scale synthesis of this compound requires a thorough process hazard analysis (PHA) to ensure safe operation.[12][13]
Key Hazards and Mitigation Strategies:
| Hazard | Mitigation Measures |
| Toxicity of Cyanides: Cyanide salts and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. | All operations involving cyanides must be conducted in a well-ventilated fume hood or a closed system. Personnel must wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. An emergency cyanide poisoning antidote kit should be readily available. |
| Exothermic Reactions: Both diazotization and cyanation reactions can be highly exothermic. | Implement strict temperature control using jacketed reactors with efficient cooling systems. The addition of reagents should be slow and controlled. A quench plan for thermal runaway should be in place. |
| Unstable Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. | Diazonium salts should always be prepared and used in solution and should not be isolated. They should be kept cold to minimize decomposition. |
| Flammable Solvents: Many organic solvents used in the synthesis and purification are flammable. | Use appropriate engineering controls to prevent the ignition of flammable vapors (e.g., grounding and bonding of equipment, use of intrinsically safe electrical equipment). Ensure adequate ventilation. |
Conclusion and Future Perspectives
The two synthetic routes outlined in this guide, the Sandmeyer reaction and nucleophilic aromatic substitution, represent robust and scalable methods for the industrial production of this compound. The choice between these routes will be dictated by economic and logistical considerations. Future developments in this area may focus on the use of continuous flow chemistry to enhance safety and efficiency, particularly for the hazardous diazotization step.[14] Furthermore, the exploration of more environmentally benign and less toxic cyanide sources and catalytic systems will continue to be an area of active research.
References
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- ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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- L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- European Patent Office. (n.d.). COMPOUNDS - EP 3810602 B1.
- WIPO Patentscope. (n.d.). 1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- AWS. (2023, October 9). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni.
- PubChem. (n.d.). This compound.
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- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile.
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- ACM | TÜV Rheinland. (n.d.). Process Hazard & Risk Analysis.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
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- ChemUniverse. (n.d.). This compound [P54509].
- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates.
- ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- ResearchGate. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
- PMC - NIH. (n.d.). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination.
- ResearchGate. (2025, April 5). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ].
- PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
- ResearchGate. (n.d.). Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination.
- ACS Publications. (2026, January 8). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters.
- PubMed. (2025, December 19). Multi-parameter process optimization for high yield AAV2 vector production using scale-down multi-parallel bioreactor systems and high-throughput analytical tools.
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Application Note: Regioselective Nitration of 2-Fluoro-3-methoxybenzonitrile for the Synthesis of Novel Scaffolds in Drug Discovery
Abstract
This application note provides a comprehensive experimental protocol for the nitration of 2-Fluoro-3-methoxybenzonitrile, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The procedure details a robust method for achieving regioselective nitration, discusses the underlying mechanistic principles, and outlines essential safety protocols and characterization techniques. This guide is intended for researchers and professionals in organic synthesis and drug development, offering insights into the strategic functionalization of polysubstituted aromatic systems.
Introduction
Nitrated aromatic compounds are fundamental building blocks in medicinal chemistry, serving as precursors to a wide array of functional groups and heterocyclic systems. The introduction of a nitro group onto an aromatic scaffold provides a versatile handle for further chemical transformations, including reduction to amines, which are pivotal in the construction of bioactive molecules. The specific substrate, this compound, presents an interesting case for electrophilic aromatic substitution due to the competing directing effects of its substituents. Understanding and controlling the regioselectivity of nitration on such a system is crucial for the efficient synthesis of desired isomers. This document outlines a detailed procedure for the nitration of this compound, emphasizing safety, mechanistic rationale, and thorough product characterization.
Health & Safety
The nitration of aromatic compounds involves the use of highly corrosive and reactive reagents.[1][2] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[1][3]
-
Fume Hood: All operations involving the handling of concentrated nitric acid and sulfuric acid must be performed in a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[2]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[1][2] Have appropriate spill containment and neutralization materials (such as sodium bicarbonate) available.
-
Reagent Handling: Concentrated nitric acid and sulfuric acid are strong oxidizers and can cause severe burns.[1][2] Avoid contact with skin and eyes. When preparing the nitrating mixture, always add the acid slowly to the other reagent while cooling , as the mixing process is highly exothermic. Never add water to concentrated acids.[1]
-
Waste Disposal: All chemical waste, including acidic solutions and organic residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
Experimental Protocol
This protocol is designed for the regioselective nitration of this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Fuming Nitric Acid (HNO₃) | ACS Reagent | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Deionized Water | In-house | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Round-bottom flask (50 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Dropping funnel | ||
| Separatory funnel | ||
| Rotary evaporator |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry 25 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 5 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to 0-5 °C. While stirring, slowly add 5 mL of fuming nitric acid dropwise using a Pasteur pipette. Maintain the temperature of the mixture below 10 °C throughout the addition. Once the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 10 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C with stirring.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound over a period of 20-30 minutes using a dropping funnel.[4] Carefully monitor the internal temperature and ensure it remains below 10 °C. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.
-
Reaction Quenching: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker with gentle stirring.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product, likely a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major products.
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
Mechanism & Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution (EAS) reaction. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid and sulfuric acid.[2][5]
The regiochemical outcome of the reaction is determined by the directing effects of the substituents on the benzene ring.
-
-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density into the ring via resonance.[4][6]
-
-F (Fluoro): A deactivating group due to its strong inductive electron-withdrawing effect, but it is ortho-, para-directing because of resonance electron donation from its lone pairs.[7][8] The para-directing effect is often pronounced.[7]
-
-CN (Nitrile): A deactivating, meta-directing group due to both inductive and resonance electron withdrawal.[9][10]
The powerful activating effect of the methoxy group is the dominant influence, directing the incoming nitronium ion primarily to the positions ortho and para to it. The fluoro group reinforces this directing effect. Therefore, the major products are expected to be 2-Fluoro-3-methoxy-6-nitrobenzonitrile and 2-Fluoro-3-methoxy-4-nitrobenzonitrile . The relative yields of these isomers will be influenced by steric hindrance.
Caption: Simplified mechanism and directing effects in the nitration.
Characterization of Products
The purified products should be characterized using standard analytical techniques to confirm their identity and purity.
| Technique | Expected Observations |
| ¹H NMR | The appearance of distinct aromatic proton signals for each isomer, with chemical shifts influenced by the electron-withdrawing nitro group. Coupling patterns will help elucidate the substitution pattern. |
| ¹³C NMR | A specific number of aromatic carbon signals for each isomer, with the carbon atom attached to the nitro group showing a characteristic downfield shift. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the nitrated product (C₈H₅FN₂O₃). Fragmentation patterns may provide further structural information.[11][12] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹), the nitrile group (around 2220-2240 cm⁻¹), and C-F and C-O bonds. |
Conclusion
This application note provides a detailed and reliable protocol for the nitration of this compound. By carefully controlling the reaction conditions and adhering to strict safety measures, researchers can effectively synthesize nitrated derivatives of this versatile building block. The discussion of the underlying mechanistic principles provides a framework for predicting and understanding the regiochemical outcome, which is essential for the targeted synthesis of complex molecules in drug discovery and development.
References
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- MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group. [https://www.easth Harbour.co.nz/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.
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- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). Semantic Scholar. [Link]
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- Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
- Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017).
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- Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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- Comprehensive Detection of Nitrated Aromatic Compounds in Fine Particulate Matter Using Gas Chromatography and Tandem Mass Spectrometry Coupled with an Electron Capture Negative Ionization Source. (2020).
- Reactions of Arenes: Electrophilic Arom
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2016).
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- Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018).
- Nitr
- Spectroscopy of Arom
- Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (2022).
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Application Note: Molecular Docking of 2-Fluovo-3-methoxybenzonitrile Derivatives for Structure-Based Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting molecular docking studies on 2-Fluoro-3-methoxybenzonitrile derivatives, a chemical scaffold of growing interest in medicinal chemistry.[1][2] Structure-based drug design (SBDD), with molecular docking at its core, has revolutionized the identification and optimization of therapeutic agents.[3][4] This document details the theoretical underpinnings, practical step-by-step protocols, and critical post-analysis validation required for robust in silico screening. We will cover receptor and ligand preparation, executing docking simulations using the widely adopted AutoDock Vina software, and interpreting the results to guide rational drug design efforts. The protocols are designed to be self-validating, emphasizing the causality behind each step to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Silico Screening
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][5][6] The this compound framework, in particular, offers a unique combination of electronic and steric properties. The nitrile group acts as a potent hydrogen bond acceptor, while the strategic placement of fluorine can enhance metabolic stability and binding affinity.[7][8]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[9][10][11] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries to identify promising lead candidates before committing to costly and time-consuming synthesis and experimental testing.[4][12][13] The primary goals of a docking study are to predict the binding mode and to estimate the binding affinity, which is often represented by a scoring function.[14][15]
Theoretical Foundations of Molecular Docking
A molecular docking experiment consists of two primary components: a search algorithm and a scoring function.[10][16]
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.
-
Scoring Function: This is a mathematical model used to approximate the binding free energy of the protein-ligand complex for each generated pose.[14][17] A lower (more negative) score typically indicates a more favorable binding interaction.[18][19] Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.[17][20]
Understanding the limitations is crucial. Docking scores are a tool for prioritization, not a precise prediction of experimental potency.[21] Factors like protein flexibility, solvation effects, and the inherent approximations in scoring functions introduce uncertainty.[3] Therefore, rigorous post-docking analysis and experimental validation are indispensable.[21][22][23]
The Molecular Docking Workflow: A Visual Overview
The entire process, from target identification to final analysis, follows a structured path. This workflow ensures that each stage is logically built upon the previous one, incorporating necessary checks and balances for a reliable outcome.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to help you improve your yield and overcome common challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Sandmeyer reaction of 2-fluoro-3-methoxyaniline.
Issue 1: Low or No Yield of this compound
Q1: My Sandmeyer reaction is resulting in a very low yield or no desired product at all. What are the most likely causes?
A1: A low or non-existent yield in the Sandmeyer cyanation of 2-fluoro-3-methoxyaniline can typically be traced back to one of two critical stages: the initial diazotization or the subsequent copper(I) cyanide-mediated cyanation.
-
Ineffective Diazotization: The formation of the diazonium salt is paramount. This reaction is highly sensitive to temperature and the concentration of nitrous acid. Aromatic diazonium salts are known for their instability and can decompose if not handled correctly.[1][2]
-
Decomposition of the Diazonium Salt: The diazonium group is an excellent leaving group (as N₂ gas), and the corresponding aryl cation is unstable.[3] If the temperature of the reaction is not strictly maintained between 0-5 °C, the diazonium salt will rapidly decompose, primarily to the corresponding phenol, leading to a significant reduction in the yield of the desired nitrile.[4][5]
-
Poor Quality or Inactive Copper(I) Cyanide: The success of the cyanation step is highly dependent on the quality of the copper(I) cyanide. Impurities or oxidation of the copper(I) salt can inhibit the reaction.[6]
Issue 2: Presence of Significant Phenolic Impurities
Q2: My final product is contaminated with a significant amount of 2-fluoro-3-methoxyphenol. How can I prevent this side reaction?
A2: The formation of 2-fluoro-3-methoxyphenol is a common side reaction resulting from the reaction of the intermediate diazonium salt with water.[7] Here’s how to mitigate this:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) throughout the diazotization and before the addition of the cyanide source is crucial to minimize the decomposition of the diazonium salt to the phenol.[4]
-
Control of Acidity: A high acidity is generally required to suppress side reactions such as the formation of triazenes and azo coupling.[8] However, the stability of the diazonium salt is also pH-dependent.
-
Anhydrous Conditions (where applicable): While the diazotization is carried out in an aqueous acidic medium, ensuring that subsequent steps and reagents are as dry as possible can be beneficial, although the aqueous nature of the initial step makes complete exclusion of water challenging.
Issue 3: Formation of Colored Impurities (Azo Dyes)
Q3: My reaction mixture develops a strong color, and I am isolating colored impurities with my product. What is causing this, and how can I avoid it?
A3: The formation of colored byproducts is often due to azo coupling, where the newly formed diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring.[5]
-
Cause: The most likely coupling partner is the starting material, 2-fluoro-3-methoxyaniline, which is highly activated.
-
Prevention:
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine. This ensures that the concentration of nitrous acid is kept low, and the formed diazonium salt can react in the subsequent cyanation step rather than accumulating and reacting with the starting amine.
-
Maintain Low Temperature: Low temperatures (0-5 °C) disfavor the kinetics of the azo coupling reaction.
-
Sufficient Acidity: Ensure the reaction medium is sufficiently acidic to keep the concentration of the free, unprotonated starting amine low, as the protonated amine is deactivated towards electrophilic attack.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is the Sandmeyer reaction .[7][9] This involves two main steps:
-
Diazotization: The conversion of the primary aromatic amine, 2-fluoro-3-methoxyaniline, into the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[10]
-
Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide (CuCN).[8][11]
An alternative, though less common for this specific transformation, is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide at elevated temperatures.[12][13] This would require 2-fluoro-1-halo-3-methoxybenzene as a starting material.
Q2: Why is temperature control so critical in the diazotization step?
A2: Aromatic diazonium salts are notoriously unstable.[1][2] The bond between the aromatic ring and the diazonium group is weak.[4] At temperatures above 5-10 °C, the diazonium salt readily decomposes, losing dinitrogen gas (N₂) to form a highly reactive aryl cation. This cation will then react with any available nucleophile, most commonly water in the reaction medium, to form the corresponding phenol (2-fluoro-3-methoxyphenol in this case). This decomposition is a primary cause of reduced yield.[4]
| Temperature Range | Predominant Outcome |
| 0-5 °C | Formation and relative stability of the diazonium salt. |
| > 10 °C | Rapid decomposition to aryl cation and N₂, leading to phenol formation. |
Q3: How should I prepare and handle the copper(I) cyanide for the Sandmeyer reaction?
A3: Copper(I) cyanide is a key reagent, and its purity is vital for a successful reaction.[6]
-
Preparation: While commercially available, it can be prepared by the reduction of copper(II) sulfate with sodium bisulfite, followed by precipitation with sodium cyanide.[6] An older method involving the reaction of copper(II) sulfate with sodium cyanide also produces cyanogen gas and is therefore less desirable.[6]
-
Purity: Ensure the CuCN is a fine, off-white or pale yellow powder. A green tint indicates the presence of copper(II) impurities, which can be detrimental to the reaction.
-
Handling: Copper(I) cyanide and all cyanide sources are highly toxic. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.
Q4: What is the mechanism of the Sandmeyer cyanation step?
A4: The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[7][9] The mechanism is generally believed to proceed as follows:
-
A single electron is transferred from the copper(I) species to the diazonium salt.
-
This results in the formation of an aryl radical and the loss of stable nitrogen gas (N₂), along with the formation of a copper(II) species.
-
The aryl radical then reacts with the copper(II) cyanide species to form the final product, this compound, and regenerates the copper(I) catalyst.
The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism.[11]
Experimental Protocols and Visualizations
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2-Fluoro-3-methoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methoxyaniline in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in water and cool the solution.
-
Add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting solution for an additional 15-20 minutes at 0-5 °C.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction (monitor for the cessation of nitrogen evolution).
-
Cool the reaction mixture and proceed with extraction and purification (e.g., steam distillation or solvent extraction followed by column chromatography).
Diagrams
Caption: Workflow for the Sandmeyer synthesis of this compound.
Caption: Competing reaction pathways for the diazonium salt intermediate.
References
- ACS Publications.Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study.
- Quora.Why are diazonium salts not stored, and what is the reason behind their instability? (2018-05-11).
- Britannica.Diazonium salt | Synthesis, Reactions, Aromatic.
- ResearchGate.Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- Vedantu.The stability of benzene diazonium salts is because class 11 chemistry CBSE.
- Wikipedia.Copper(I) cyanide.
- Master Organic Chemistry.Reactions of Diazonium Salts: Sandmeyer and Related Reactions (2018-12-03).
- Wikipedia.Sandmeyer reaction.
- Organic Syntheses.Copper-‐catalyzed Cyanation of Alkenyl Iodides (2016-06-28).
- Google Patents.US3607009A - Process for the preparation of copper cyanide.
- 911Metallurgist.How Copper Affects Cyanidation & Leaching (2014-09-11).
- Shodhganga.Chapter 1.
- Organic Chemistry Portal.Sandmeyer Reaction.
- BYJU'S.Sandmeyer Reaction Mechanism.
- Wikipedia.Rosenmund–von Braun reaction.
- L.S.College, Muzaffarpur.Sandmeyer reaction (2020-09-24).
- chemeurope.com.Sandmeyer reaction.
- Organic Chemistry Portal.Rosenmund-von Braun Reaction.
- SynArchive.Rosenmund-von Braun Reaction.
- L.S.College, Muzaffarpur.Sandmeyer reaction (2022-01-21).
- Thieme.L-Proline-Promoted Rosenmund–von Braun Reaction.
- SciSpace.Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors.
- MDPI.Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
- Knowledge at UChicago.A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni (2023-10-09).
- PubChem.this compound | C8H6FNO | CID 10701985.
- Organic Chemistry Portal.Diazotisation.
- ResearchGate.how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? (2014-04-08).
- ChemUniverse.this compound [P54509] - $0.00.
- ACS Publications.Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines | Organic Letters (2026-01-08).
- WIPO Patentscope.1. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Organic Syntheses.2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
- Google Patents.WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
- PMC - NIH.Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- Google Patents.US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
- Oakwood Chemical.3-Fluoro-2-methoxyaniline.
Sources
- 1. quora.com [quora.com]
- 2. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
- 3. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
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- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of 2-Fluoro-3-methoxybenzonitrile, categorized by the synthetic route.
Section 1: The Sandmeyer Reaction Route
The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1][2] A plausible route to this compound could start from 2-fluoro-3-methoxyaniline.
Q1: My Sandmeyer reaction is yielding a significant amount of dark, tarry byproduct and a low yield of the desired this compound. What is the likely cause and how can I mitigate this?
A1: The formation of dark, tarry materials is a common issue in Sandmeyer reactions and is often attributed to the decomposition of the diazonium salt intermediate and subsequent radical side reactions. The diazonium salt can decompose to form highly reactive aryl radicals, which can then polymerize or react non-selectively.
Causality and Troubleshooting:
-
Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization step (formation of the diazonium salt from the aniline) should be performed at low temperatures, typically between 0 and 5 °C. The subsequent cyanation reaction should also be carefully temperature-controlled.
-
Slow Addition: The slow addition of sodium nitrite during diazotization and the slow addition of the diazonium salt solution to the copper(I) cyanide solution can help to maintain a low concentration of the reactive intermediates, thus minimizing side reactions.
-
pH Control: The pH of the reaction mixture is crucial. Diazotization is typically carried out in a strongly acidic medium to prevent the coupling of the diazonium salt with the starting aniline to form diazoamino compounds.
-
Purity of Reagents: Ensure that the starting aniline is pure and that the sodium nitrite solution is fresh. Impurities can catalyze the decomposition of the diazonium salt.
Q2: I am observing a significant amount of a phenolic byproduct (2-Fluoro-3-hydroxybenzonitrile) in my reaction mixture. What leads to this and how can it be prevented?
A2: The formation of a phenolic byproduct is a classic side reaction in Sandmeyer reactions where the diazonium group is displaced by a hydroxyl group from water.[3]
Causality and Troubleshooting:
-
Minimizing Water Content: While the reaction is typically run in an aqueous medium, minimizing excess water where possible can be beneficial.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the rate of the competing hydrolysis reaction. It is important to find the optimal balance between the rate of the desired cyanation and the rate of hydrolysis.
-
Copper(I) Catalyst Activity: A highly active copper(I) cyanide catalyst will promote the desired cyanation reaction, outcompeting the hydrolysis pathway. Ensure the copper(I) cyanide is of high quality and handled under conditions that prevent its oxidation to less active copper(II) species.
Q3: My final product is contaminated with 2-Fluoro-3-methoxybenzamide and/or 2-Fluoro-3-methoxybenzoic acid. How can I avoid this nitrile hydrolysis?
A3: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first to an amide and then to a carboxylic acid.[4][5][6] This can occur during the reaction workup or purification.
Causality and Troubleshooting:
-
Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully and extract the product promptly.
-
Purification: If using chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica gel can promote hydrolysis on the column.
-
Reaction Conditions: While the Sandmeyer reaction itself is typically acidic, using the minimum necessary amount of acid and keeping the temperature low can help to minimize concurrent hydrolysis.
Section 2: The Nucleophilic Aromatic Substitution (SNAr) Route
An alternative approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, for instance, by reacting a difluorobenzonitrile derivative with a methoxide source. The success of this route is highly dependent on the substitution pattern of the starting material.[7][8][9]
Q4: I am attempting a methoxylation reaction on 2,3-difluorobenzonitrile, but I'm obtaining a mixture of regioisomers. How can I improve the selectivity for the desired this compound?
A4: The regioselectivity of SNAr reactions on polysubstituted aromatic rings is dictated by the electronic effects of the substituents. The strongly electron-withdrawing nitrile group activates the ring for nucleophilic attack. In 2,3-difluorobenzonitrile, the fluorine at the 2-position is ortho to the nitrile, while the fluorine at the 3-position is meta. Generally, positions ortho and para to a strong electron-withdrawing group are more activated.[7]
Causality and Troubleshooting for Improved Regioselectivity:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the formation of the thermodynamically more stable product.
-
Choice of Methoxide Source: The nature of the cation associated with the methoxide can influence regioselectivity. Experimenting with sodium methoxide, potassium methoxide, or cesium methoxide may yield different isomer ratios.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF, DMSO, or NMP are common for SNAr reactions. Varying the solvent may impact the regioselectivity.
Q5: My SNAr reaction is sluggish and gives a low conversion to the product. What adjustments can I make to drive the reaction to completion?
A5: The rate of SNAr reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the temperature.
Causality and Troubleshooting for Improved Conversion:
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this must be balanced with the potential for increased side reactions.
-
Nucleophile Concentration: Increasing the concentration of the methoxide nucleophile can improve the reaction rate. Using a stronger base to generate the methoxide in situ (e.g., NaH with methanol) can also be effective.
-
Phase-Transfer Catalysis: In cases where the nucleophile has limited solubility in the organic solvent, a phase-transfer catalyst can facilitate the reaction.
-
Anhydrous Conditions: Water can compete with the methoxide as a nucleophile and can also protonate the methoxide, reducing its nucleophilicity. Ensuring anhydrous reaction conditions is critical.
Q6: I am observing the formation of a hydroxybenzonitrile impurity, indicating demethylation of my product. What causes this and how can it be prevented?
A6: The demethylation of aryl methyl ethers can occur in the presence of strong nucleophiles or under harsh acidic conditions.[10][11][12] In the context of an SNAr reaction with methoxide, excess nucleophile at high temperatures can potentially lead to demethylation.
Causality and Troubleshooting to Prevent Demethylation:
-
Stoichiometry of Nucleophile: Use the minimum excess of the methoxide nucleophile required to drive the reaction to completion.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures and prolonged reaction times, as these conditions can promote demethylation.
-
Workup: During the workup, quench the reaction carefully and avoid strongly acidic conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative example and may require optimization.
Step 1: Diazotization of 2-Fluoro-3-methoxyaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Dissolve sodium nitrite (1.05 eq) in water and cool the solution to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow for Sandmeyer Reaction
Caption: Troubleshooting workflow for low yields in the Sandmeyer reaction.
Data Summary
| Problem | Potential Cause | Recommended Action |
| Low Yield & Tar Formation (Sandmeyer) | Uncontrolled diazonium salt decomposition. | Maintain temperature at 0-5°C; slow reagent addition. |
| Phenolic Byproduct (Sandmeyer) | Hydrolysis of diazonium salt. | Minimize excess water; ensure active catalyst. |
| Nitrile Hydrolysis | Harsh acidic/basic workup. | Use mild workup conditions; avoid prolonged exposure. |
| Mixture of Regioisomers (SNAr) | Lack of selectivity in nucleophilic attack. | Optimize temperature, solvent, and cation of methoxide. |
| Incomplete SNAr Reaction | Insufficient reactivity. | Increase temperature, nucleophile concentration; ensure anhydrous conditions. |
| Demethylation of Methoxy Group | Excess nucleophile at high temperatures. | Use stoichiometric nucleophile; control temperature and time. |
Visualizing Reaction Mechanisms
Mechanism: Formation of Phenolic Byproduct in Sandmeyer Reaction```dot
References
- Vertex AI Search Result. The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
- Filo. Write reaction showing conversion of Benzonitrile into benzoic acid.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal.
- BYJU'S. Sandmeyer Reaction Mechanism.
- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- Organic Chemistry Portal. Sandmeyer Reaction.
- chemeurope.com. Sandmeyer reaction.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Benchchem.
- ACS Publications. The Mechanisms of Hydrogen Peroxide Reactions. I. The Conversion of Benzonitrile to Benzamide.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Scribd. EXP13 Hydrolysis of Benzonitrile.
- YouTube. Base Hydrolysis of Benzonitrile.
- PubChem. This compound.
- MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
- Wikipedia.
- ResearchGate. Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde.
- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
- ChemUniverse. This compound [P54509].
- ChemRxiv.
- PubChem. 2-Fluoro-3-methylbenzonitrile.
- Sigma-Aldrich. 2-Fluoro-5-methoxybenzonitrile AldrichCPR.
- WIPO Patentscope.
- PubMed. O-Demethylation and successive oxidative dechlorination of methoxychlor by Bradyrhizobium sp.
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III).
- YouTube.
- Knowledge UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni.
- ACS Publications.
- Arctom. CAS NO.
- BLD Pharm. 1426073-19-9|6-Fluoro-2-methoxy-3-vinylbenzonitrile.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Demethylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Failed Reactions of 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Understanding the Reactivity of this compound
This compound is a valuable building block due to its unique combination of functional groups: a nitrile, a fluorine atom, and a methoxy group on an aromatic ring.[1][2] This structure allows for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] The fluorine atom, being highly electronegative, influences the electronic distribution of the benzene ring, affecting reaction pathways.[3] It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group can also influence the reactivity of the aromatic ring.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Failed or Low-Yielding Suzuki-Miyaura Cross-Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound as the electrophile is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings involving this compound can stem from several factors related to the catalyst, base, solvent, or the stability of the boronic acid derivative.
Causality and Solutions:
-
Catalyst Inactivity or Poisoning: The Palladium(0) catalyst is the heart of the reaction.[4] Inactivity can arise from oxidation to Pd(II) or poisoning.
-
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can oxidize the active Pd(0) catalyst.[4]
-
Catalyst Choice: While Pd(PPh₃)₄ is common, it can be sensitive. Consider using more robust pre-catalysts like Pd(dppf)Cl₂ or modern Buchwald-type catalysts (e.g., XPhos Pd G3), which are often more effective for challenging substrates.[5][6]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the oxidative addition step.[7]
-
-
-
Inappropriate Base or Solvent: The base and solvent system is crucial for the transmetalation step and overall reaction rate.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[8] The choice of base can be empirical, so screening a few options is recommended.[7]
-
Solvent System: While common solvents like THF or DME are often effective, nitrile-containing solvents like acetonitrile can sometimes coordinate to the palladium and inhibit catalysis.[5] A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.[7]
-
-
-
Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially under harsh conditions, leading to low yields.[4][7]
Experimental Protocol: A Robust Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Issue 2: Incomplete or No Hydrolysis of the Nitrile Group
Question: I am trying to hydrolyze the nitrile group of this compound to a carboxylic acid or an amide, but the reaction is either very slow or doesn't work at all. What should I do?
Answer:
Hydrolysis of nitriles typically requires forcing conditions (strong acid or base and heat) because the carbon-nitrogen triple bond is quite stable.[9] The electronic nature of the substituents on the aromatic ring can also influence the reaction rate.
Causality and Solutions:
-
Insufficiently Harsh Conditions: Water alone is not sufficient to hydrolyze a nitrile.
-
Troubleshooting Steps:
-
Acid-Catalyzed Hydrolysis: Heat the nitrile under reflux with a strong aqueous acid like HCl or H₂SO₄.[10][11] This will typically yield the carboxylic acid directly.[9]
-
Base-Promoted Hydrolysis: Refluxing with a strong aqueous base like NaOH or KOH is also effective.[12] This initially forms the carboxylate salt, which must be acidified in a separate step to obtain the carboxylic acid.[10]
-
-
-
Stopping at the Amide Stage: Isolating the intermediate amide can be challenging as it is also susceptible to hydrolysis under the reaction conditions.[13]
-
Troubleshooting Steps:
-
Controlled Hydrolysis: To favor the formation of the amide, milder conditions are needed. This can sometimes be achieved by using a mixture of an acid and a co-solvent at a lower temperature or by using specific reagents like a TFA-H₂SO₄ mixture.[13] Alkaline hydrogen peroxide can also be used for this transformation.[13]
-
-
Experimental Protocol: Base-Promoted Hydrolysis to Carboxylic Acid
-
In a round-bottom flask, combine this compound with a 10-20% aqueous solution of NaOH.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the solution is acidic to litmus paper.
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.[12]
-
The crude product can be further purified by recrystallization.
Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction to displace the fluorine atom on this compound with a nucleophile, but I am not observing any product formation. Why is this happening?
Answer:
While fluorine is a good leaving group for SNAr reactions, the aromatic ring must be sufficiently "activated" by electron-withdrawing groups to facilitate the attack of the nucleophile.[14]
Causality and Solutions:
-
Insufficient Ring Activation: The nitrile group is electron-withdrawing, which helps to activate the ring towards nucleophilic attack. However, the methoxy group is generally considered an electron-donating group, which can deactivate the ring for this type of reaction. The position of these groups relative to the fluorine atom is critical.
-
Troubleshooting Steps:
-
Stronger Nucleophile/Base: Employ a stronger nucleophile or a stronger base to deprotonate a weaker nucleophile. For instance, using a Grignard or organolithium reagent can be effective.[15]
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are typically used for SNAr reactions as they can solvate the cation of the nucleophile, making the nucleophile more reactive.
-
-
Diagram: SNAr Troubleshooting Logic
Caption: A decision tree for troubleshooting failed SNAr reactions.
Issue 4: Unwanted Side Reactions During Nitrile Reduction
Question: When I try to reduce the nitrile of this compound to a primary amine, I get a mixture of products, including secondary and tertiary amines. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a common side reaction during nitrile reduction.[16][17] This occurs when the initially formed primary amine attacks the intermediate imine.[17]
Causality and Solutions:
-
Reaction Conditions Favoring Over-alkylation: Certain conditions can promote the reaction between the product amine and the imine intermediate.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[16] The ammonia acts as a competitive nucleophile.
-
Choice of Reducing Agent: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are often effective for reducing nitriles to primary amines.[18] Borane complexes, such as BH₃-THF or BH₃-SMe₂, are also good options.[16]
-
Alternative Reagents: Diisobutylaluminium hydride (DIBAL-H) can be used to reduce the nitrile to an aldehyde after an aqueous workup.[17]
-
-
Table: Common Reagents for Nitrile Reduction
| Reagent | Product | Common Side Products | Notes |
| H₂/Raney Ni or Pd/C | Primary Amine | Secondary/Tertiary Amines | Add NH₃ to improve selectivity.[16] |
| LiAlH₄ | Primary Amine | - | A strong, non-selective reducing agent.[18] |
| BH₃-THF or BH₃-SMe₂ | Primary Amine | - | Generally good selectivity for the primary amine.[16] |
| DIBAL-H | Aldehyde (after workup) | - | Stops at the imine stage before hydrolysis.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: It should be stored in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
Q2: Is this compound sensitive to moisture? A2: While not acutely sensitive, it is good practice to handle it in a dry environment to prevent slow hydrolysis of the nitrile group over long-term storage, especially if acidic or basic impurities are present.
Q3: What are the main safety precautions when working with this compound? A3: Like many benzonitrile derivatives, it should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[19] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- The Role of 2-Fluoro-3-methylBenzonitrile in Specialty Chemical Development. (2025). Google.
- Organic Syntheses Procedure. Organic Syntheses.
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
- Nitrile reduction. Wikipedia.
- Problems with Suzuki coupling. Reddit.
- Exploring the Chemical Versatility of 2-Fluoro-3-methylbenzonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD..
- This compound. PubChem.
- Nucleophilic aromatic substitution of non-activated aryl fluorides with aliph
- The Reduction of Nitriles. (2023). Chemistry LibreTexts.
- How can I solve my problem with Suzuki coupling?. (2014).
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020).
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- A Mild and Efficient Method for the Reduction of Nitriles. (2009).
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
- 2-Fluoro-3-methoxybenzaldehyde. Ossila.
- 2-Fluoro-5-methoxybenzonitrile. Sigma-Aldrich.
- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange.
- Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019). Chemistry Stack Exchange.
- This compound. ChemUniverse.
- Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. (2026). Organic Letters.
- 2-Fluoro-3-methylbenzonitrile. PubChem.
- 2-Fluoro-3-methoxybenzoic acid. PubChem.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- hydrolysis of nitriles. Chemguide.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile. Benchchem.
- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- This compound. Arctom.
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- 2. This compound | C8H6FNO | CID 10701985 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Suzuki Coupling Reactions for 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high yields of your desired biaryl products.
Introduction: The Challenge of this compound
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, the substrate this compound presents a unique set of challenges due to its electronic and steric properties. The presence of an electron-withdrawing fluorine atom ortho to the coupling site can influence the rate of oxidative addition, while the meta-positioned electron-donating methoxy group adds another layer of electronic complexity. Furthermore, the nitrile functionality, while often a spectator, can be susceptible to hydrolysis under certain basic conditions.
This guide will address these specific challenges, providing you with the knowledge to anticipate and overcome potential experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when setting up the Suzuki coupling of this compound.
Q1: What is a good starting point for the reaction conditions for the Suzuki coupling of this compound?
A good starting point would be to use a palladium(0) source or a pre-catalyst that readily forms the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand. A common choice is Pd₂(dba)₃ with a ligand like SPhos or XPhos. For the base, a moderately strong inorganic base such as K₃PO₄ or K₂CO₃ is recommended to minimize potential nitrile hydrolysis. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are suitable for this reaction.
Q2: Which boronic acid derivatives are best to use with this substrate?
While standard boronic acids can be effective, their stability can sometimes be a concern, leading to side reactions like protodeboronation. For challenging couplings, consider using more stable boronic acid derivatives such as pinacol esters (Bpin) or MIDA boronates. These reagents can offer a "slow release" of the active boronic acid, which can help to suppress side reactions.
Q3: How do the fluoro and methoxy substituents affect the reaction?
The electron-withdrawing fluorine atom at the ortho position can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Conversely, the electron-donating methoxy group at the meta position can have a less direct, but still influential, electronic effect on the aromatic ring. The interplay of these two groups requires careful optimization of the catalyst system to achieve a balance between reactivity and selectivity.
Q4: Is my nitrile group stable under Suzuki coupling conditions?
The nitrile group is generally stable under many Suzuki coupling conditions. However, it can be susceptible to hydrolysis to an amide or carboxylic acid, especially in the presence of strong bases (like hydroxides), high temperatures, and prolonged reaction times with water present.[1] Using carbonate or phosphate bases and carefully controlling the reaction time and temperature can mitigate this risk.
Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
A lack of conversion is a common issue that can stem from several factors.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Ensure your palladium source and ligand are of high quality. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle, which are designed for robust generation of the active catalyst. Also, ensure that the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Suboptimal Ligand: The chosen ligand may not be suitable for this specific substrate.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos are often effective for challenging couplings.[2] The steric bulk of these ligands can promote reductive elimination, while their electron-rich nature facilitates oxidative addition.
-
-
Insufficiently Active Boronic Acid/Ester: The transmetalation step may be too slow.
-
Solution: Verify the quality of your boronic acid or ester. If you suspect decomposition, consider synthesizing it fresh or using a more stable derivative like a MIDA boronate.
-
-
Inappropriate Base: The base may not be effectively promoting transmetalation.
-
Solution: While K₂CO₃ is a good starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can sometimes be more effective.[3] However, be mindful of the increased risk of nitrile hydrolysis with stronger bases.
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions.
Common Side Products and Mitigation Strategies:
-
Dehalogenation (Hydrodefluorination): The fluorine atom is replaced by a hydrogen atom.
-
Causality: This can occur via the formation of a palladium-hydride species, which can arise from the reaction of the palladium complex with the base, solvent, or trace water.[3][4]
-
Mitigation:
-
Ligand Choice: Use bulky, electron-rich ligands that favor the desired reductive elimination over the dehalogenation pathway.
-
Base Selection: Avoid strong alkoxide bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred.
-
Solvent: Use aprotic solvents like dioxane or THF. If an alcohol is used as a co-solvent, minimize its concentration.
-
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Causality: This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate homocoupling.
-
Mitigation:
-
Rigorous Degassing: Thoroughly degas your solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) pre-catalysts.
-
-
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom.
-
Causality: This occurs when the C-B bond is cleaved by a proton source, often exacerbated by high temperatures and certain bases.
-
Mitigation:
-
Use Stable Boron Reagents: Employing potassium aryltrifluoroborates or MIDA boronates can reduce the concentration of the free boronic acid, thus minimizing protodeboronation.
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a base like KF or CsF can suppress this side reaction.
-
-
-
Nitrile Hydrolysis: The -CN group is converted to -CONH₂ or -COOH.
-
Causality: As mentioned, this is favored by strong bases, high temperatures, and the presence of water.[1]
-
Mitigation:
-
Milder Base: Use K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH.
-
Control Temperature and Time: Run the reaction at the lowest effective temperature and monitor the progress to avoid unnecessarily long reaction times.
-
Solvent System: While a small amount of water is often beneficial for Suzuki couplings, excessive water can promote hydrolysis. Consider optimizing the solvent/water ratio.
-
-
Experimental Protocols
Below are suggested starting protocols for the Suzuki coupling of this compound. These should be considered as starting points for your optimization.
Protocol 1: General Screening Conditions
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (10:1) |
| Temperature | 100 °C |
| Time | 12-24 h |
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Sensitive Boronic Acids
| Parameter | Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Ester | Arylboronic acid pinacol ester (1.2 equiv) |
| Palladium Catalyst | XPhos Pd G3 (2 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | THF/H₂O (10:1) |
| Temperature | 80 °C |
| Time | 12-24 h |
Procedure:
Follow the general procedure outlined in Protocol 1, substituting the reagents and conditions as listed in the table above.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound is a manageable transformation with careful consideration of the reaction parameters. By understanding the potential pitfalls and employing a systematic approach to optimization, researchers can successfully synthesize the desired biaryl products in high yields. This guide serves as a comprehensive resource to aid in that endeavor. For further assistance, please do not hesitate to contact our technical support team.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
- ScholarWorks @ UTRGV. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
- National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
- National Institutes of Health. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- National Institutes of Health. (2017). Decarbonylative Fluoroalkylation at Palladium(II)
- ACS Publications. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9353–9362. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- National Institutes of Health. (2019).
- National Institutes of Health. (2019).
Sources
Preventing byproduct formation in 2-Fluoro-3-methoxybenzonitrile reactions
Welcome to the technical support center for 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. Our goal is to empower you to anticipate and overcome common synthetic challenges, thereby improving reaction outcomes, yield, and purity.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in organic synthesis, prized for its unique substitution pattern that allows for diverse chemical transformations. The interplay between the electron-withdrawing nitrile and fluoro groups, and the electron-donating methoxy group, dictates its reactivity. The primary reaction pathway exploited is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces either the fluoride or, less commonly, the methoxy group. However, the presence of multiple reactive sites can lead to the formation of undesired byproducts. This guide will address the most common side reactions and provide strategies for their mitigation.
Troubleshooting Guide: Common Byproduct Formation
This section addresses specific byproducts that can arise during reactions with this compound. Each entry details the potential causes, preventative measures, and confirmatory analytical techniques.
Issue 1: Formation of 2-Amino-3-methoxybenzonitrile during Amination Reactions
Q: I am attempting a nucleophilic aromatic substitution with a primary or secondary amine to synthesize a novel 2-substituted amino-3-methoxybenzonitrile, but I am observing a significant amount of the undesired 2-amino-3-methoxybenzonitrile byproduct. What is causing this and how can I prevent it?
A:
Root Cause Analysis:
The formation of 2-amino-3-methoxybenzonitrile as a byproduct in amination reactions is most commonly due to a side reaction with ammonia or an ammonia equivalent. This can occur under several circumstances:
-
Contamination of the amine reagent: The primary or secondary amine used may be contaminated with ammonia.
-
Decomposition of the amine reagent or solvent: Certain amines or solvents (like formamide or DMF) can decompose under elevated temperatures or in the presence of a strong base to generate ammonia in situ.
-
Use of ammonia as a reagent: If ammonia itself is used in an attempt to form 2-amino-3-methoxybenzonitrile, incomplete reaction or side reactions can lead to a mixture of products.
Preventative Measures & Protocol Adjustments:
-
Ensure Reagent Purity: Use a freshly opened bottle of the amine or purify it by distillation before use.
-
Solvent Selection: Choose a solvent that is stable under the reaction conditions. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are common. If using DMF, ensure it is of high purity and consider using a lower reaction temperature to minimize decomposition.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate the decomposition of reagents and lead to byproduct formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Analytical Confirmation:
-
HPLC-UV: The byproduct, 2-amino-3-methoxybenzonitrile, will have a different retention time than the starting material and the desired product. A C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier) is a good starting point for method development.
-
LC-MS: The mass spectrum of the byproduct will show a molecular ion peak corresponding to the mass of 2-amino-3-methoxybenzonitrile (C₈H₈N₂O, MW: 148.16 g/mol ).
-
¹H NMR: The presence of a broad singlet in the aromatic region corresponding to the -NH₂ protons, along with the characteristic aromatic and methoxy signals, can confirm the structure of the byproduct.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Q: My reaction is producing the corresponding amide (2-fluoro-3-methoxybenzamide) or carboxylic acid (2-fluoro-3-methoxybenzoic acid) as a significant impurity. How can I avoid this?
A:
Root Cause Analysis:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. The hydrolysis proceeds first to the primary amide and then to the carboxylic acid.
-
Acidic Conditions: The presence of strong acids (e.g., HCl, H₂SO₄, or even acidic workup conditions) can catalyze the hydrolysis of the nitrile.
-
Basic Conditions: Strong bases (e.g., NaOH, KOH) used in the reaction or during workup can also promote nitrile hydrolysis.
-
Extended Reaction Times at High Temperatures: Even in the presence of milder acids or bases, prolonged heating can lead to significant hydrolysis.
Preventative Measures & Protocol Adjustments:
-
pH Control: Maintain the reaction and workup conditions under a neutral or near-neutral pH whenever possible. If a base is required for the reaction, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) in an anhydrous solvent.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as the presence of water is necessary for hydrolysis.
-
Temperature and Time Management: Run the reaction at the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Careful Workup: During the workup, if an aqueous wash is necessary, use a buffered solution or perform the wash at low temperatures to minimize the risk of hydrolysis. If an acidic or basic wash is unavoidable, minimize the contact time.
Analytical Confirmation:
| Byproduct | Analytical Technique | Expected Observation |
| 2-Fluoro-3-methoxybenzamide | HPLC-UV | A new peak with a different retention time from the starting material. |
| LC-MS | Molecular ion peak for C₈H₈FNO₂ (MW: 169.15 g/mol ). | |
| ¹H NMR | Appearance of two broad singlets for the -CONH₂ protons. | |
| IR Spectroscopy | Strong C=O stretch around 1660 cm⁻¹. | |
| 2-Fluoro-3-methoxybenzoic acid | HPLC-UV | A distinct peak, often with different peak shape due to its acidic nature. |
| LC-MS | Molecular ion peak for C₈H₇FO₃ (MW: 170.14 g/mol ). | |
| ¹H NMR | A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm). | |
| IR Spectroscopy | Broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. |
Issue 3: Demethylation of the Methoxy Group
Q: I am observing the formation of a byproduct that appears to be the demethylated analog of my desired product (i.e., a phenol). What reaction conditions cause this?
A:
Root Cause Analysis:
The methyl ether of a phenol can be cleaved under strongly acidic conditions, particularly with reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), or hydroiodic acid (HI).
-
Use of Strong Lewis Acids: Reagents like BBr₃ are specifically used for ether cleavage and will readily demethylate the methoxy group.[1][2][3]
-
High Temperatures with Strong Protic Acids: Refluxing with concentrated HBr or HI is a classic method for cleaving aryl methyl ethers.[4] While less reactive, other strong acids at high temperatures can also cause demethylation over long reaction times.
Preventative Measures & Protocol Adjustments:
-
Avoid Strong Acidic Reagents: If your desired transformation does not require a strong Lewis or protic acid, choose alternative reagents.
-
Temperature Control: If acidic conditions are necessary, conduct the reaction at the lowest possible temperature to disfavor the high-activation energy demethylation process.
-
Alternative Synthetic Strategy: If demethylation is unavoidable under the required reaction conditions, consider introducing the hydroxyl group at a later stage in the synthesis or protecting it with a more robust protecting group if it is the starting material.
Analytical Confirmation:
-
HPLC-UV: The phenolic byproduct will likely have a different retention time and may show a different UV absorption profile compared to the methoxy-containing compound.
-
LC-MS: The mass spectrum will show a molecular ion peak that is 14 mass units (CH₂) lower than the methoxy-containing compound.
-
¹H NMR: The sharp singlet corresponding to the methoxy group protons (around 3.9 ppm) will be absent, and a new broad singlet for the phenolic -OH proton will appear.
Frequently Asked Questions (FAQs)
Q1: In a nucleophilic aromatic substitution reaction, which group is more likely to be displaced: the fluoro or the methoxy group?
A1: In most SNAr reactions, the fluoride is the better leaving group compared to the methoxide. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by highly electronegative groups that increase the electrophilicity of the carbon atom. Fluorine's high electronegativity makes the carbon at the C-F bond more electrophilic and thus more susceptible to nucleophilic attack.
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. Alternatively, HPLC or GC can provide more quantitative information on the reaction conversion.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: As with any chemical reagent, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add a polar aprotic solvent (e.g., DMSO, DMF, or NMP) to dissolve the starting material.
-
Add the desired amine (1.1 - 1.5 eq.) to the solution.
-
If required, add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq.).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
Technical Support Center: Production & Scale-Up of 2-Fluoro-3-methoxybenzonitrile
Introduction
Welcome to the technical support guide for the synthesis and scale-up of 2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0).[1] This molecule is a crucial building block in the development of advanced pharmaceutical and agrochemical compounds, where the unique substitution pattern of fluorine and methoxy groups imparts desirable properties such as enhanced metabolic stability and binding affinity.[2]
However, the journey from lab-scale synthesis to industrial production is fraught with challenges. Issues related to reaction control, byproduct formation, thermal safety, and purification are common hurdles. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios, ensuring a safe, efficient, and scalable manufacturing process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and handling of this compound.
Q1: What are the most common synthetic routes for this compound at the lab and industrial scale?
There are two primary strategies for synthesizing this molecule, each with distinct advantages and scale-up considerations:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : This is often the preferred industrial method. It typically involves the reaction of a dichlorinated or nitro-activated precursor, like 2-chloro-3-methoxybenzonitrile, with a fluoride source. While conceptually simple, traditional SNAr fluorination can suffer from limitations on a process scale, including the need for high temperatures, expensive reagents like Cesium Fluoride (CsF), and strict anhydrous conditions.[3][4][5] Recent advancements focus on using more cost-effective fluoride sources like Potassium Fluoride (KF) in combination with phase-transfer catalysts or developing systems that generate highly reactive anhydrous fluoride sources in situ.[3][4][5]
-
Route B: Sandmeyer-Type Reaction : This classical organometallic reaction involves the diazotization of an amino precursor, such as 2-amino-3-methoxybenzonitrile, followed by reaction with a cyanide source, typically catalyzed by a copper(I) salt.[6][7] While versatile, the Sandmeyer reaction presents significant scale-up challenges, particularly concerning the thermal instability of the intermediate diazonium salts, which can decompose violently.[8][9] Careful thermal management and process safety assessments are critical for this route.
Q2: What are the most critical safety hazards to consider when scaling up production?
Scaling up the synthesis of this compound introduces significant safety risks that must be rigorously managed:
-
Thermal Runaway from Diazotization (Sandmeyer Route) : The formation of diazonium salts is a highly exothermic process, with reaction enthalpies ranging from -65 to -150 kJ/mol.[8][9][10] If cooling is insufficient, the reaction temperature can increase exponentially, leading to a thermal runaway.[11][12] This can cause violent decomposition of the diazonium salt, releasing large volumes of nitrogen gas and potentially leading to an explosion.[8][11][12] All diazotization reactions must be conducted at low temperatures (typically 0–5 °C) with robust cooling and emergency quench protocols in place.
-
Cyanide Toxicity : Both the product and cyanide reagents (e.g., CuCN, NaCN) are highly toxic.[13][14] Ingestion, inhalation, or skin contact can be fatal. A critical danger is the accidental acidification of cyanide salts or waste streams, which liberates highly toxic hydrogen cyanide (HCN) gas.[15][16] All work must be performed in a certified chemical fume hood, and dedicated cyanide waste containers must be maintained at a basic pH.[14][16] A detailed Standard Operating Procedure (SOP) and emergency response plan, including access to a cyanide antidote kit, are mandatory.
-
Hazards of Fluorinating Agents : Anhydrous fluoride sources can be corrosive and react violently with water. Care must be taken to handle these reagents under inert, dry conditions.
Q3: Which analytical techniques are essential for in-process control (IPC)?
Robust in-process controls are vital for ensuring reaction completion, minimizing byproduct formation, and guaranteeing final product quality.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress and purity. | Disappearance of starting material, formation of product, detection of key impurities (e.g., regioisomers, hydrolysis products). |
| Gas Chromatography (GC) | Analysis of volatile components and residual solvents. | Purity assessment, quantification of residual starting materials or solvents after work-up. |
| Differential Scanning Calorimetry (DSC) | Thermal hazard assessment. | Onset temperature of decomposition for energetic intermediates like diazonium salts.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Monitoring the conversion of the amino group (Sandmeyer) or disappearance of the leaving group (SNAr). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification. | 1H, 13C, and 19F NMR for confirming the structure of the final product and identifying isomeric impurities. |
Section 2: Troubleshooting Guide
This guide provides structured solutions to common problems encountered during the scale-up process.
Problem Area: Low Yield and Purity
Q: My reaction yield is consistently low after scale-up. What are the likely causes and how can I fix them?
Low yield is a multifaceted problem. A logical approach to diagnosing the root cause is essential.
Caption: Troubleshooting Decision Tree for Low Yield.
Detailed Causality:
-
Mass Transfer Limitations : As reactor volume increases, surface-area-to-volume ratio decreases. Inadequate agitation can lead to poor mixing, localized "hot spots" or "cold spots," and insufficient contact between reagents, stalling the reaction.
-
Reagent Instability (SNAr) : In nucleophilic fluorination, the presence of trace water can deactivate the fluoride source and lead to hydrolysis byproducts. Traditional SNAr reactions often require high temperatures, which can cause decomposition of the substrate or product over long reaction times.[3][4]
-
Byproduct Formation (Sandmeyer) : Besides the desired benzonitrile, competing radical reactions can form biaryl compounds or phenol derivatives (if water is present).[6] Incorrect stoichiometry or temperature can favor these pathways.
Q: I'm observing a significant new impurity in my HPLC. How can I identify and minimize it?
The appearance of a new impurity upon scale-up often points to a process parameter that does not scale linearly.
Step 1: Identification Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation.
Step 2: Common Impurities & Mitigation
| Potential Impurity | Likely Cause | Mitigation Strategy |
| 3-Methoxybenzonitrile (De-fluorinated) | Reductive dehalogenation, often from radical side reactions in a Sandmeyer process. | - Ensure efficient removal of the aryl radical intermediate. - Optimize the copper catalyst concentration. |
| 2-Chloro-3-methoxybenzonitrile (Unreacted SM - SNAr) | Incomplete reaction due to deactivated fluoride or insufficient temperature/time. | - Use a more reactive fluoride source (e.g., anhydrous Me₄NF).[3][5] - Increase reaction temperature or time, monitoring for degradation. - Ensure rigorous exclusion of water. |
| 2-Hydroxy-3-methoxybenzonitrile | Hydrolysis of the starting material or product. In SNAr, this is caused by water reacting with the activated ring. In Sandmeyer, it occurs if the diazonium salt reacts with water. | - Maintain strict anhydrous conditions. - For Sandmeyer, ensure the diazonium salt is consumed by the cyanide nucleophile quickly. |
| Isomeric Fluorobenzonitriles | Poor regioselectivity in the initial synthesis of the precursors (e.g., during nitration or halogenation steps). | - Re-evaluate and optimize the synthesis of the starting amine or chloronitrile. - Purify the starting material to >99.5% isomeric purity before the final step. |
Problem Area: Reaction Control & Safety on Scale-up
Q: My reaction is showing a dangerous exotherm during the diazotization step. How can I improve thermal control?
This is a critical safety issue. A thermal runaway can occur when the rate of heat generation exceeds the rate of heat removal.[11][12]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
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- 14. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
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- 16. ehs.unm.edu [ehs.unm.edu]
Technical Support Center: Purification of 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the purification of this key synthetic intermediate. Our goal is to provide practical, experience-driven solutions to help you achieve the desired purity for your downstream applications.
This document is structured into a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common purification techniques.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| CAS Number | 198203-94-0 | [1][2] |
| Appearance | Typically a solid or liquid | [3] |
| XLogP3 | 1.7 | [1] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting the purification process.
Q1: What are the most common impurities I should expect when working with this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways for benzonitrile derivatives, impurities can be broadly categorized. For instance, synthesis may involve the corresponding benzaldehyde as a precursor[4][5]. Potential impurities include:
| Impurity Type | Potential Source | Recommended Analytical Detection Method |
| Unreacted Starting Materials | Incomplete reaction (e.g., residual 2-fluoro-3-methoxybenzaldehyde). | HPLC, GC-MS[6] |
| Reagent-Related Impurities | Excess reagents or by-products from reagents used in synthesis (e.g., cyanating agents, solvents). | Headspace GC-MS (for volatile solvents), HPLC[7] |
| Positional Isomers | Non-specific reactions leading to isomers (e.g., 4-Fluoro-3-methoxybenzonitrile). | HPLC, ¹H NMR, ¹⁹F NMR[8] |
| Hydrolysis Products | Exposure to acidic or basic conditions, leading to the formation of 2-fluoro-3-methoxybenzamide or the corresponding carboxylic acid. | HPLC, LC-MS |
| Process-Related Impurities | Side-reactions occurring during synthesis, such as dimerization or polymerization. | HPLC, LC-MS |
Q2: How do I choose the right purification method for my sample?
A2: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following workflow provides a general decision-making framework.
Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
A3: For a rapid assessment, Thin-Layer Chromatography (TLC) is invaluable. It helps visualize the number of components and can be used to screen for an effective solvent system for column chromatography[9]. For a more quantitative assessment, a quick High-Performance Liquid Chromatography (HPLC) run is recommended. This will give you the percentage purity and reveal the presence of any closely-eluting impurities[6]. ¹H NMR spectroscopy can also provide a good estimate of purity by identifying characteristic peaks of known impurities or residual solvents.
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and its impurities in a specific solvent at different temperatures[10][11].
Experimental Protocol: Recrystallization
Objective: To purify solid this compound by removing soluble and insoluble impurities.
-
Solvent Screening: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[10]. A systematic screening is the most reliable approach.
-
Test solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane/ethyl acetate mixture) at room temperature and then upon heating.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[11]. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[11].
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel[10][11]. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven at a temperature safely below the melting point.
Recrystallization: Q&A and Troubleshooting
Q4: My compound is not crystallizing out of solution, even after cooling in an ice bath. What should I do?
A4: This is a common issue that usually points to one of two problems: either too much solvent was used, or the solution is supersaturated.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again[11].
-
Induce Nucleation: If the solution is supersaturated, you can trigger crystal formation by scratching the inside of the flask at the meniscus with a glass rod or by adding a tiny "seed crystal" of the pure compound[12].
Q5: My compound "oiled out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, causing it to melt before dissolving. It can also happen if the solution is cooled too quickly or is too concentrated.
-
Solution 1: Re-heat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help[12].
-
Solution 2: Change your solvent system. Try using a solvent with a lower boiling point or use a co-solvent system (e.g., a solvent in which the compound is soluble and an "anti-solvent" in which it is insoluble).
Part 3: Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while being carried by a liquid mobile phase[9][13]. It is extremely effective for separating compounds with different polarities.
Experimental Protocol: Flash Column Chromatography
Objective: To purify this compound from impurities with different polarities using silica gel chromatography.
-
Solvent System Selection: Use TLC to find a solvent system (e.g., Hexanes/Ethyl Acetate) where the desired compound has an Rf value of approximately 0.2-0.4[14]. This ensures good separation on the column.
-
Column Packing:
-
Dry Packing: Add a small plug of cotton or glass wool and a layer of sand to the bottom of the column. Fill the column with dry silica gel. Gently tap the column to ensure even packing. Add the eluent and use pressure to push it through the column until the silica is fully wetted and equilibrated[15].
-
Wet Packing (Slurry): Make a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow it to settle, draining excess solvent. Tap the column gently to ensure a well-packed bed.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column[14][15].
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions as the eluent drips from the bottom[9].
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Column Chromatography: Q&A and Troubleshooting
Q6: My compounds are not separating well on the column (co-elution). What can I do?
A6: Poor separation is often due to a suboptimal solvent system or poor column packing.
-
Optimize Eluent: Your eluent may be too polar, causing all compounds to move too quickly. Switch to a less polar solvent system (e.g., increase the percentage of hexanes in a hexanes/ethyl acetate mixture). Running a solvent gradient (gradually increasing the polarity of the eluent during the run) can also significantly improve the separation of complex mixtures[14].
-
Improve Packing: Air bubbles or cracks in the silica bed create channels, leading to poor separation. Ensure your column is packed uniformly. Running the column too dry can also cause cracking.
-
Sample Loading: Overloading the column with too much crude material will result in broad, overlapping bands. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.
Q7: The compound is stuck at the top of the column and won't elute.
A7: This indicates that the eluent is not polar enough to move the compound through the stationary phase[9].
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 Hexanes:EtOAc, try switching to 90:10 or 80:20. If your compound is particularly polar, you may need to add a small percentage of a more polar solvent like methanol.
-
Check Solubility: Ensure your compound is soluble in the eluent. If it precipitates upon loading, it will not move down the column properly. If this happens, you may need to re-run the column with a different solvent system in which the compound is more soluble.
Part 4: Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the final product. A multi-technique approach is recommended for a comprehensive assessment.
Q8: Which analytical techniques should I use to confirm the purity of my final product?
A8: A combination of chromatographic and spectroscopic methods provides the most robust evidence of purity.
| Technique | Purpose | Sample Method Parameters |
| HPLC | The primary method for quantitative purity assessment (% area) and detecting non-volatile impurities[6][8]. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Water (A) and Acetonitrile (B).Detection: UV at 254 nm. |
| GC-MS | Ideal for identifying and quantifying volatile impurities and residual solvents[6][7]. | Column: DB-5 or similar non-polar capillary column.Carrier Gas: Helium.Detection: Mass Spectrometry (MS). |
| ¹H and ¹³C NMR | Confirms the chemical structure and can be used to detect and identify structural isomers or other organic impurities[8]. | Solvent: CDCl₃ or DMSO-d₆.Standard: Tetramethylsilane (TMS). |
| Mass Spectrometry | Confirms the molecular weight of the compound[8]. | Method: Electrospray Ionization (ESI) is common.Expected M+H⁺: ~152.05. |
By systematically applying these purification and analytical techniques, researchers can confidently obtain high-purity this compound, ensuring the integrity and success of subsequent experiments.
References
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Fralin Life Sciences Institute. (n.d.).
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
- Organic Syntheses. (2025).
- ChemUniverse. (n.d.). This compound [P54509]. [Link]
- Pharmaceutical Technology. (2014). Evaluating Impurities in Drugs (Part II of III). [Link]
- Kharas, G. et al. (2023).
- Reddy, K. S. et al. (2007). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
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- 15. orgsyn.org [orgsyn.org]
Overcoming low reactivity of 2-Fluoro-3-methoxybenzonitrile in nucleophilic substitution
Introduction: The Challenge of Activating 2-Fluoro-3-methoxybenzonitrile
Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for synthesizing complex aromatic molecules. The reaction typically requires an aromatic ring to be "activated" by electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[1][2][3] This specific positioning is critical as it allows for resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step.[4][5]
The substrate this compound presents a classic reactivity challenge. While it possesses a strong EWG (the nitrile group, -CN) and an excellent SNAr leaving group (the fluorine atom, -F), their relative positions are not optimal. The nitrile group is meta to the fluorine, meaning it cannot stabilize the Meisenheimer complex through resonance. Compounding this issue is the presence of an electron-donating methoxy group (-OCH₃) ortho to the fluorine, which further deactivates the ring towards nucleophilic attack. This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to overcome these inherent reactivity hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in SNAr reactions?
A: The low reactivity is due to two main electronic factors:
-
Suboptimal Position of the Activating Group: The strongly electron-withdrawing nitrile (-CN) group is in the meta position relative to the fluorine leaving group. Effective SNAr activation relies on the EWG being in the ortho or para position to stabilize the negative charge of the Meisenheimer intermediate via resonance.[3][5] A meta EWG can only offer weaker inductive stabilization.
-
Presence of a Deactivating Group: The methoxy (-OCH₃) group is ortho to the fluorine. While inductively withdrawing, its primary influence is strong electron donation through resonance. This effect increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by a nucleophile.
The diagram below illustrates why the meta position of the EWG fails to provide the necessary resonance stabilization for the reaction intermediate.
Caption: Comparison of Meisenheimer complex stabilization.
Q2: I thought fluorine was a poor leaving group. Why is it effective in SNAr?
A: This is a crucial distinction between SNAr and other substitution reactions like SN2. In SN2, the rate-determining step involves the breaking of the carbon-leaving group bond. Since the C-F bond is very strong, fluoride is a poor leaving group.
However, in SNAr, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form the Meisenheimer complex.[6][7] Fluorine's high electronegativity makes the carbon atom it's attached to highly electrophilic (electron-poor), which accelerates this key step. The subsequent elimination of the fluoride ion to restore aromaticity is a faster process. Therefore, the leaving group ability in SNAr reactions is often the reverse of that in SN2 reactions: F > Cl > Br > I.[1][6][8]
Q3: What role does the solvent play in these reactions?
A: The solvent choice is critical for modulating the reactivity of the nucleophile.
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, NMP, and sulfolane are ideal.[9] They can dissolve ionic nucleophiles but are poor at solvating the anion (the nucleophile itself). This "bare" nucleophile is more reactive and potent, leading to faster reaction rates.[10][11]
-
Polar Protic Solvents (Avoid): Solvents like water, methanol, or ethanol should generally be avoided. They form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and significantly reduces its reactivity and nucleophilicity.[12]
Troubleshooting Guide: From Low Conversion to Success
This guide addresses common issues encountered when performing nucleophilic substitution on this compound.
Problem 1: Very Low or No Conversion of Starting Material
-
Primary Cause: Insufficient activation of the aromatic ring combined with a moderately reactive nucleophile. The energy barrier to form the unstable Meisenheimer complex is too high under standard conditions.
-
Solution Strategy: The reaction requires more energy input or a more potent reaction system.
-
Increase Reaction Temperature: SNAr reactions on deactivated substrates often require significant thermal energy.[6]
-
Action: Gradually increase the reaction temperature in increments of 20°C, monitoring for product formation and potential decomposition by TLC or LC-MS. Temperatures in the range of 100-180°C are common for difficult substrates.
-
Pro-Tip: Consider using microwave irradiation. It allows for rapid and controlled heating to high temperatures, often reducing reaction times from hours to minutes and minimizing byproduct formation.[6]
-
-
Enhance Nucleophile Reactivity: If the nucleophile is an alcohol or amine, it must be deprotonated to generate a more potent anionic nucleophile.[6][13]
-
Action: Use a strong, non-nucleophilic base. For alcohols, sodium hydride (NaH) is effective for generating alkoxides. For less acidic N-H bonds, stronger bases like KHMDS or NaHMDS may be necessary. Ensure the base is strong enough to fully deprotonate the nucleophile.
-
Caution: Ensure your starting material is stable to the strong base. Aldehydes or other base-sensitive groups can cause side reactions.[14]
-
-
Increase Nucleophile Concentration: Le Châtelier's principle applies. Pushing the equilibrium by increasing the concentration of one reactant can improve yields.
-
Action: Increase the equivalents of the nucleophile from a typical 1.1-1.5 eq. to 2.0-3.0 eq. This is particularly useful when using valuable substrates and inexpensive nucleophiles.
-
-
Problem 2: Reaction is Sluggish and Stalls Before Completion
-
Primary Cause: Suboptimal reaction conditions are failing to drive the reaction to completion. This could be due to solvent effects, insufficient temperature, or an inadequate base.
-
Solution Strategy: Systematically optimize the reaction parameters.
-
Solvent Optimization: As discussed in the FAQ, the solvent has a profound impact.
-
Base Selection: The choice of base and its solubility are crucial.
-
Action: For reactions involving deprotonation of the nucleophile, ensure the base is appropriate. For many amine and alcohol nucleophiles, potassium carbonate (K₂CO₃) is a good starting point due to its moderate basicity and good performance in DMSO/DMF. If reactivity is still low, consider a stronger base like potassium tert-butoxide or NaH.
-
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Aggressive) | Rationale |
| Solvent | DMF, NMP | DMSO, Sulfolane | Higher polarity and boiling point increases reaction rate and allows for higher temperatures.[9][10] |
| Temperature | 80 - 120 °C | 120 - 180 °C (or Microwave) | Overcomes the high activation energy barrier of the deactivated substrate.[6] |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | Ensures complete deprotonation of the nucleophile, maximizing its potency.[6][17] |
| Nucleophile | 1.2 - 1.5 equivalents | 2.0 - 3.0 equivalents | Drives the reaction equilibrium towards the product. |
Table 1: Recommended Parameter Optimization for SNAr on this compound.
Problem 3: Multiple Products and/or Decomposition are Observed
-
Primary Cause: The harsh conditions required to force the reaction are causing side reactions or degradation of the starting material or product.
-
Solution Strategy: Employ more advanced or milder catalytic methods.
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the anionic nucleophile from a solid or aqueous phase into the organic phase, increasing its effective concentration and reactivity, often allowing for lower reaction temperatures.[9]
-
Advanced Catalytic Methods: For particularly stubborn cases, traditional thermal SNAr may not be viable. Modern organic chemistry offers alternatives for unactivated aryl fluorides.
-
Photoredox Catalysis: Recent literature has shown that organic photoredox catalysts can facilitate the SNAr of electron-neutral and even electron-rich aryl fluorides under mild conditions.[18] This approach proceeds through a radical-cation intermediate, bypassing the need for a resonance-stabilized Meisenheimer complex.[19][20] While requiring specialized equipment (e.g., a blue LED photoreactor), it represents a cutting-edge solution for otherwise unreactive substrates.
-
-
Caption: Troubleshooting decision workflow for the SNAr reaction.
Experimental Protocols
Protocol 1: General Procedure for Amination under Thermal Conditions
This protocol describes a robust starting point for the reaction of this compound with a generic secondary amine (e.g., morpholine).
-
Reagent Preparation:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the amine nucleophile (1.5 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to create a 0.5 M solution with respect to the starting material.
-
-
Reaction Execution:
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
- Nucleophilic arom
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters.
- Solvent effects and mechanism for a nucleophilic aromatic substitution
- Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an arom
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - American Chemical Society. [Link]
- Nucleophilic arom
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
- Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes - PubMed. [Link]
- 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines via Organic Photoredox C
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- Top: Electrophotocatalytic nucleophilic aromatic substitution of aryl fluorides. 46 Bottom: Proposed mechanism.
- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB)
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC - PubMed Central. [Link]
- Nucleophilic Arom
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [Link]
- SNAr troubleshooting : r/AskChemistry - Reddit. [Link]
- Optimization of reaction conditions using pentafluorobenzonitrile a - ResearchG
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
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- Efficient synthesis of (2R,3S)-2-amino-3-(benzyloxy)-4,4,4- trifluorobutanoic acid (4,4,4-trifluoro-OBn-d-allothreonine). [Link]
- Nucleophilic Substitution Reaction - BYJU'S. [Link]
- Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding - ResearchG
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
- This compound | C8H6FNO | CID 10701985 - PubChem. [Link]
- Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. [Link]
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Publishing. [Link]
- Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF - ResearchG
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
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Technical Support Center: Optimizing Reactions with 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for optimizing reactions involving 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations. By understanding the underlying principles of solvent and temperature effects, you can significantly improve reaction outcomes, minimize side products, and accelerate your research and development efforts.
Introduction to this compound
This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the electron-withdrawing cyano and fluoro groups and the electron-donating methoxy group, make it an interesting substrate for a variety of cross-coupling and nucleophilic substitution reactions. However, these same electronic features can present challenges in reaction optimization. This guide will focus on three key reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[1] For this compound, this typically involves the reaction with a boronic acid or ester in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is not proceeding to completion. What are the likely causes?
A1: Incomplete conversion in Suzuki-Miyaura couplings of aryl fluorides can often be attributed to several factors:
-
Inefficient Oxidative Addition: The carbon-fluorine bond is strong, and its activation can be the rate-limiting step.[2] The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate the oxidative addition of the aryl fluoride to the palladium(0) center.
-
Inappropriate Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[3] The strength and solubility of the base must be matched to the solvent and substrates.
-
Low Reaction Temperature: While higher temperatures can promote catalyst decomposition, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for the C-F bond cleavage.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To minimize it:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.
-
Use a Pd(0) Pre-catalyst: Using a pre-catalyst like Pd₂(dba)₃ can sometimes be advantageous over in-situ reduction of Pd(II) sources.
-
Control Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. Optimization of the temperature is key.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a bulky, electron-rich phosphine ligand such as SPhos or XPhos, with a palladium source like Pd(OAc)₂ or a pre-catalyst. A common base is K₂CO₃ or K₃PO₄, and a solvent system of toluene/water or dioxane/water is often effective.[4] The reaction temperature will likely need to be elevated, typically in the range of 80-110 °C.[5]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective catalyst system. | Screen different bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). Consider using a pre-formed palladium catalyst. |
| Inappropriate base. | Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. | |
| Low reaction temperature. | Gradually increase the temperature in 10 °C increments, monitoring for product formation and catalyst decomposition. | |
| Homocoupling of Boronic Acid | Oxygen contamination. | Degas solvents and reagents thoroughly. Maintain a strict inert atmosphere. |
| Catalyst decomposition. | Lower the reaction temperature. Use a more stable pre-catalyst. | |
| Protodeboronation | Presence of water and/or acidic protons. | Use anhydrous solvents and ensure the base is not hygroscopic. |
| Unstable boronic acid. | Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
Data Summary: Suzuki-Miyaura Coupling Conditions
While specific data for this compound is limited, the following table provides representative conditions for the coupling of challenging aryl fluorides.
| Aryl Fluoride | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | [6] |
| 2-Fluoropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 110 | 88 | [7] |
| 4-Chlorofluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 92 | [4][8] |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[9][10]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields. What should I try?
A1: Low yields in Buchwald-Hartwig aminations of aryl fluorides can be due to:
-
Ligand Choice: The ligand is critical for the success of this reaction. For primary amines, bulky biarylphosphine ligands are often effective.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[11]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the stability of the catalytic species.[12]
Q2: Can I use secondary amines in the Buchwald-Hartwig amination of this compound?
A2: Yes, secondary amines can be used. However, they are often more sterically hindered, which can slow down the reaction. You may need to use a more active catalyst system, such as one with a more sterically demanding ligand, and potentially higher reaction temperatures.[4]
Q3: Are there any functional groups that are incompatible with Buchwald-Hartwig amination conditions?
A3: Yes, some functional groups can be problematic. For example, esters and some nitro groups may not be compatible with strong bases like NaOtBu.[13] In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ might be used, although this will likely require a more active catalyst and higher temperatures.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst. | Screen a panel of bulky phosphine ligands. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Incorrect base. | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). Ensure the base is fresh and anhydrous. | |
| Poor solvent choice. | Try a different aprotic solvent (e.g., toluene, dioxane, THF). | |
| Dehalogenation of Starting Material | β-hydride elimination from the palladium-amido complex. | Use a ligand that promotes faster reductive elimination. Lowering the reaction temperature may also help. |
| Catalyst Decomposition | High reaction temperature. | Reduce the reaction temperature. Use a more thermally stable ligand/catalyst system. |
Data Summary: Buchwald-Hartwig Amination Conditions
The table below presents general conditions that have proven effective for the amination of challenging aryl halides.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Fluorotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 95 | [4] |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 | [14] |
| 4-Bromobenzonitrile | n-Butylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 65 | 92 | [15] |
III. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. The electron-withdrawing nature of the cyano group in this compound makes the aromatic ring susceptible to nucleophilic attack, particularly at the position ortho and para to the activating group.[16]
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an SNAr reaction on this compound with an amine, but the reaction is very slow. How can I increase the rate?
A1: The rate of SNAr reactions is highly dependent on several factors:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are crucial for SNAr reactions.[17] These solvents solvate the cation of the nucleophile's salt, leaving the anion "naked" and more nucleophilic. They also help to stabilize the negatively charged intermediate (Meisenheimer complex).[10]
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[18] Increasing the temperature can significantly accelerate the reaction.
-
Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which increases the electrophilicity of the carbon to which it is attached.[18]
Q2: What is the role of the methoxy group in SNAr reactions of this compound?
A2: The methoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its effect is position-dependent. In this compound, the activating effect of the ortho-cyano group is dominant. The methoxy group at the meta position has a less pronounced deactivating effect compared to if it were at the ortho or para position relative to the fluorine.
Q3: Can I use oxygen nucleophiles, like alkoxides, in SNAr reactions with this compound?
A3: Yes, oxygen nucleophiles can be used. However, the conditions will need to be carefully optimized. A strong base is typically required to generate the alkoxide in situ. The choice of solvent remains critical, with polar aprotic solvents being preferred.
Troubleshooting Guide: SNAr Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or No Reaction | Incorrect solvent. | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. |
| Insufficient temperature. | Gradually increase the reaction temperature, monitoring for product formation. | |
| Weak nucleophile. | If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it and increase its nucleophilicity. | |
| Multiple Products | Di-substitution or reaction at other positions. | This is less likely with a mono-fluoro substrate, but if other leaving groups are present, consider using stoichiometric amounts of the nucleophile. |
| Decomposition of Starting Material | Harsh reaction conditions. | If the substrate is sensitive to high temperatures or strong bases, try to find milder conditions, possibly by using a more reactive nucleophile. |
Data Summary: SNAr Reaction Conditions
The following table provides representative conditions for SNAr reactions on activated aryl fluorides.
| Aryl Fluoride | Nucleophile | Base (if any) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | High | [19] |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Morpholine | K₂CO₃ | DMF | 100 | 95 | [20] |
| 4-Fluoronitrobenzene | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | Good | [21] |
IV. Experimental Workflows and Diagrams
General Workflow for Reaction Optimization
Caption: A general workflow for reaction optimization.
Troubleshooting Logic for Low Yield in Palladium-Catalyzed Reactions
Caption: A decision tree for troubleshooting low yields.
V. References
-
Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Sn1 vs Sn2: Solvent effects. Khan Academy. [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
-
Solved A nucleophilic aromatic substitution (SNAr) reaction. Chegg.com. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
SNAr reactions of aryl fluorides. ResearchGate. [Link]
-
Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. ResearchGate. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-3-methoxybenzonitrile
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-fluoro-3-methoxybenzonitrile in cross-coupling reactions. This guide is structured to provide not just protocols, but a deeper understanding of the catalytic systems and troubleshooting strategies tailored to the unique electronic and steric challenges of this substrate. Our goal is to empower you to overcome common hurdles and optimize your synthetic routes.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by the interplay of its three substituents:
-
Fluorine: The C-F bond is the strongest carbon-halogen bond, making oxidative addition, the initial step in many catalytic cycles, challenging.[1] This often necessitates more reactive catalysts or harsher reaction conditions compared to aryl chlorides, bromides, or iodides.[2][3]
-
Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile activates the aryl ring towards nucleophilic attack and can influence the electronic properties of the catalyst. It also introduces the potential for catalyst inhibition or side reactions involving the nitrile functionality itself.
-
Methoxy Group (-OCH₃): This electron-donating group can modulate the electron density of the aryl ring and may offer ortho-directing effects in some catalytic systems. Its position relative to the fluorine and nitrile groups adds steric hindrance to the molecule.
This combination of a highly stable C-F bond, strong electron-withdrawing and donating groups, and steric hindrance makes catalyst selection a critical parameter for successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling is most suitable for an aryl fluoride like this compound?
While challenging, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can all be successfully performed with aryl fluorides, provided the correct catalyst system is employed.[4][5] The choice often depends on the desired bond formation (C-C, C-N, or C-alkyne). Nickel-catalyzed couplings are also emerging as a powerful alternative for activating C-F bonds.[1][2][6]
Q2: What are the general characteristics of a good catalyst system for this substrate?
For aryl fluorides, particularly those with electron-withdrawing groups, the catalyst system should feature:
-
Electron-rich and bulky ligands: These ligands help to stabilize the palladium center and promote the difficult oxidative addition step.[2] Examples include biarylphosphine ligands (e.g., SPhos, XPhos) for Suzuki and Buchwald-Hartwig reactions.
-
A strong base: A robust base is often required to facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) steps. However, the base must be compatible with the nitrile and methoxy functionalities.
-
Higher reaction temperatures: Due to the strength of the C-F bond, these reactions often require more thermal energy to proceed at a reasonable rate.[7]
Q3: Can the nitrile group interfere with the palladium catalyst?
Yes, nitrile groups can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can sometimes be mitigated by the use of bulky ligands that sterically shield the palladium, preventing strong coordination of the nitrile. In some cases, hydrogenation of the benzonitrile to a benzylamine or toluene can occur as a side reaction, particularly if there are sources of hydrogen in the reaction mixture.[8]
Troubleshooting Guide
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid, but you observe low conversion of your starting material.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos. Consider using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ or a precatalyst that readily forms Pd(0) in situ.[9][10] | Bulky, electron-donating ligands enhance the electron density on the palladium, facilitating its insertion into the strong C-F bond.[2] |
| Inadequate Base Strength | If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[11] Be cautious with very strong bases like NaOtBu, which could potentially react with the nitrile group. | A stronger base can accelerate the transmetalation step, which may be rate-limiting.[2] |
| Protodeboronation of Boronic Acid | Ensure your reaction is rigorously degassed and run under an inert atmosphere (Argon or Nitrogen).[9][11] Minimize the amount of water in the reaction, or consider using a boronic ester (e.g., pinacol ester) which can be more stable.[12][13][14] | The presence of oxygen and water, especially with certain bases, can lead to the degradation of the boronic acid to the corresponding arene, reducing the amount available for cross-coupling.[13] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Solvents like toluene or dioxane are commonly used for higher temperatures.[11] | Overcoming the activation energy for C-F bond cleavage often requires significant thermal input.[3] |
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
Problem 2: Side Product Formation in a Buchwald-Hartwig Amination
You are performing a C-N coupling with an amine and observe significant formation of byproducts alongside your desired product.
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Hydrodefluorination | Use a less sterically hindered base if possible, or ensure precise stoichiometry. A slightly lower reaction temperature might also be beneficial. Ensure the reaction is well-degassed. | This side reaction, where the fluorine is replaced by hydrogen, can be promoted by certain bases and palladium hydride species that can form in the catalytic cycle.[7] |
| Homocoupling of Aryl Halide | This is less common with aryl fluorides but can occur. Lowering the catalyst loading or temperature may help. | This side reaction can sometimes be promoted by high catalyst concentrations or the presence of oxygen. |
| Decomposition of Starting Material | If using a strong base like NaOtBu or LHMDS with a sensitive amine, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a highly active ligand.[7] | The combination of a strong base and heat can lead to the degradation of functional groups on either coupling partner.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This is a representative starting protocol. Optimization will be necessary.
-
Reagents & Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a bulky biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Base & Solvent: Add a suitable base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem 3: Stalled Sonogashira Coupling and Homocoupling of Alkyne
When attempting to couple with a terminal alkyne, the reaction stalls, and you observe significant formation of the alkyne dimer (Glaser coupling product).
Possible Causes & Solutions:
| Cause | Recommended Action | Rationale |
| Glaser Homocoupling | Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas. A copper-free Sonogashira protocol may also be effective.[15][16] | The copper(I) co-catalyst, essential for the traditional Sonogashira, can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen.[15] |
| Catalyst Deactivation | Add the alkyne slowly to the reaction mixture. Ensure the base used (typically an amine like triethylamine or diisopropylamine) is pure and dry. | High concentrations of the alkyne can sometimes lead to the formation of inactive palladium-acetylide complexes. Impurities in the amine base can also poison the catalyst.[17] |
| Slow C-F Activation | Increase the reaction temperature. Consider using a more robust ligand system, such as one involving an N-heterocyclic carbene (NHC) ligand, which can be more stable at higher temperatures. | The rate of oxidative addition into the C-F bond may be slower than the rate of homocoupling under the reaction conditions. Increasing the rate of the desired catalytic cycle can outcompete the side reaction.[16] |
Catalytic Cycle Visualization: Sonogashira Coupling
Caption: A simplified representation of the interconnected catalytic cycles in a traditional Sonogashira coupling.
References
- Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
- McMillan, L. P. A., et al. (2018). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Industrial & Engineering Chemistry Research, 57(28), 9089-9098. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
- ChemRxiv. (2021). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]
- Wikipedia. (2023). Sonogashira coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- American Chemical Society. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(15), 2551-2554. [Link]
- Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8829-8841. [Link]
- Reddit. (2025). Problems with Suzuki coupling. [Link]
- American Chemical Society. (2021). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society, 143(35), 13957-13975. [Link]
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- American Chemical Society. (2010).
- American Chemical Society. (2021). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 86(1), 743-750. [Link]
- ResearchGate. (n.d.). aryl fluoride cross-coupling. [Link]
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Managing exothermic reactions during the synthesis of 2-Fluoro-3-methoxybenzonitrile
Technical Support Center: Synthesis of 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on the safe management of its exothermic steps. The synthesis, typically involving a diazotization followed by a fluoro-dediazoniation (a Balz-Schiemann or related Sandmeyer-type reaction), presents significant thermal hazards that require meticulous control for both safety and product integrity.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis. The primary exothermic risks arise from two key stages: the formation of the aryl diazonium salt and its subsequent thermal or catalytically-induced decomposition to introduce the fluorine substituent.[5][6]
Scenario 1: Rapid Temperature Spike During Nitrite Addition (Diazotization)
Question: I'm adding my aqueous sodium nitrite solution to the acidic solution of 2-amino-3-methoxybenzonitrile, and the temperature is rising rapidly above the recommended 0-5 °C range, even with an ice bath. What's happening and what should I do?
Answer:
This is a critical situation indicating that the rate of heat generation from the exothermic diazotization reaction is exceeding the heat removal capacity of your cooling system. The stability of the aryl diazonium salt is highly dependent on temperature; allowing it to rise above 5-10 °C can lead to premature, uncontrolled decomposition, significant yield loss, and the formation of hazardous nitrogen gas.[6]
Immediate Corrective Actions:
-
Halt Addition: Immediately stop the addition of the sodium nitrite solution.
-
Enhance Cooling: Ensure your reaction vessel is adequately submerged in the cooling bath. Add more ice and salt (or switch to a dry ice/acetone bath if appropriate for your solvent) to lower the bath temperature.
-
Ensure Agitation: Verify that stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reaction accelerates, even if the thermometer shows an acceptable average temperature.
Root Cause Analysis & Prevention:
-
Addition Rate: The most common cause is adding the nitrite solution too quickly. The protocol must be followed with a slow, controlled, dropwise addition.
-
Reagent Concentration: Using overly concentrated solutions of either the amine or the sodium nitrite will increase the reaction rate and heat output per unit volume. Adhere to validated dilution parameters.
-
Cooling Inefficiency: Your cooling bath may be insufficient for the scale of the reaction. For larger scales, a mechanically refrigerated circulator (cryostat) is superior to a passive ice bath.
Scenario 2: Uncontrolled Gas Evolution and Temperature Rise After Diazotization
Question: The diazotization seemed to go well, but during the subsequent addition of a fluoride source (e.g., HBF₄ or a copper catalyst for a Sandmeyer-type reaction), the solution began to bubble vigorously and the temperature is climbing past 20 °C. Is this normal?
Answer:
No, this is a sign of a potential thermal runaway. The vigorous bubbling is the release of nitrogen gas (N₂) from the decomposition of the diazonium salt. While this is the desired reaction, it must be controlled. An uncontrolled decomposition is highly exothermic and can lead to a dangerous pressure buildup and potential vessel failure.[7] The energy emitted during this step can be significant, with an adiabatic temperature rise that can be substantial depending on the concentration.[5]
Immediate Corrective Actions:
-
Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably and pressure is building, a pre-planned emergency quench is the last resort. This typically involves adding a large volume of a cold, inert liquid to rapidly dilute and cool the reaction.[8][9] This should only be performed if the system is designed for it and as a last resort to prevent an explosion.
-
Stop Reagent/Heat Addition: Immediately cease adding any further reagents and remove any external heating sources.
-
Maximize Cooling: Apply maximum cooling to the reactor.
Root Cause Analysis & Prevention:
-
Thermal Instability: The diazonium salt may have been held for too long or at too high a temperature before the substitution step, leading to the accumulation of an unstable intermediate.[5][6]
-
Catalyst Addition: If using a Sandmeyer-type reaction, the copper catalyst was likely added too quickly, initiating a rapid, violent decomposition.
-
Temperature Control: The initial temperature for the decomposition step may have been too high. This reaction should be initiated at a low temperature and allowed to warm slowly and controllably.
Experimental Protocols & Data
Protocol 1: Controlled Diazotization of 2-Amino-3-methoxybenzonitrile
-
Setup: Equip a jacketed reactor or a round-bottom flask with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel. The vessel should be immersed in a cooling bath capable of maintaining -5 to 0 °C.
-
Charge: Dissolve 2-amino-3-methoxybenzonitrile in a suitable acidic medium (e.g., HCl/H₂O or HBF₄) and cool the solution to 0 °C with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite in deionized water in the dropping funnel.
-
Addition: Add the sodium nitrite solution dropwise to the amine solution, ensuring the internal temperature never exceeds 5 °C . Monitor for a slight positive test on potassium iodide-starch paper to indicate a small excess of nitrous acid.
Table 1: Critical Parameters for Thermal Management
| Parameter | Diazotization Step | Fluoro-dediazoniation Step | Rationale |
| Internal Temperature | 0 to 5 °C | Controlled warming from 5 °C to RT (or as specified) | Prevents premature/uncontrolled decomposition of the unstable diazonium salt.[6] |
| Reagent Addition Rate | Slow, dropwise | Portion-wise or slow addition of catalyst/reagent | Controls the rate of the exothermic reaction to match the cooling capacity of the system.[5][10] |
| Stirring Speed | >250 RPM (scale-dependent) | >250 RPM (scale-dependent) | Ensures homogenous temperature distribution and prevents localized hot spots. |
| Emergency Quench | Cold water or buffer | Cold isopropanol/water mixture | Provides a method to rapidly halt a thermal runaway by dilution and cooling.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of an impending thermal runaway reaction? A1: The key indicators are a sudden and accelerating rate of temperature increase that is unresponsive to the cooling system, an unexpected rise in pressure, vigorous gas evolution, and often a rapid change in the color or viscosity of the reaction mixture.[9] Proactive monitoring of temperature is the most critical preventative measure.
Q2: Why is fluorination in particular often highly exothermic? A2: Reactions involving elemental fluorine or strong fluorinating agents are typically very fast and highly exothermic.[11][12] In the context of this synthesis via a diazonium salt, the decomposition to an aryl radical or cation is itself a high-energy process, and the subsequent bond formation contributes to the overall exothermicity.[2][5]
Q3: Can flow chemistry improve the safety of this synthesis? A3: Absolutely. Flow microreactors offer significant safety advantages for hazardous reactions like this.[13][14] Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the temperature spikes common in batch reactors. The small internal volume also minimizes the amount of hazardous material present at any given moment, inherently making the process safer.[11]
Q4: My yield is low and I'm seeing phenolic byproducts. Is this related to temperature control? A4: Yes, this is a classic symptom of poor temperature control during diazotization. If the temperature rises, the diazonium salt will react with water in the acidic solution to form a phenol (in this case, 2-hydroxy-3-methoxybenzonitrile), consuming your intermediate and reducing the yield of the desired fluorinated product.[6]
Q5: How should I properly quench this reaction upon completion? A5: A controlled quench is vital. The reaction mixture may still contain reactive species. The recommended procedure is to cool the mixture and slowly add a quenching agent, such as a cold aqueous solution of sodium bicarbonate to neutralize the acid or sodium bisulfite to destroy any excess nitrous acid. The quench itself can be exothermic, so it must be performed slowly with cooling.[8]
Visualized Workflows
Diagram 1: Synthesis and Thermal Hazard Workflow
This diagram illustrates the critical steps in the synthesis of this compound, highlighting the stages with significant exothermic risk that require stringent control.
Caption: Decision tree for managing a thermal runaway event.
References
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Chambers, R. D., & Spink, R. C. (1999). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry.
- Britton, J., & Raston, C. L. (2017). Development of fluorination methods using continuous-flow microreactors.
- How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
- Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. Benchchem.
- Lee, T. C., Tong, Y., & Fu, W. C. (2023). Advances in Continuous Flow Fluorination Reactions. Chemical an Asian Journal.
- Why is the fluorination of benzene highly exothermic whereas iodin
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity.
- Sandmeyer reaction. Wikipedia.
- Synthesis of Aromatic Compounds
- Kolyvanov, V. A., et al. (2021).
- Nitroglycerin. Wikipedia.
- Multistep synthesis with arom
- Retrosynthesis with Arom
- This compound.
- Planning An Aromatic Synthesis: Putting Reactions In The Right Order. Master Organic Chemistry.
- Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines.
- Diazotis
- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
- Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile. Benchchem.
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- DIAZOTIS
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- 14. Advances in Continuous Flow Fluorination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 2-Fluoro-3-methoxybenzonitrile
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Fluoro-3-methoxybenzonitrile. This document provides in-depth, field-proven insights into the work-up and purification of reactions involving this versatile synthetic building block. The guidance is structured in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
General Principles & Considerations
This compound (MW: 151.14 g/mol ) is a moderately polar aromatic compound.[1] Its unique substitution pattern—an electron-withdrawing nitrile, a nucleofugic fluorine, and an electron-donating methoxy group—imparts a distinct reactivity profile that must be considered during reaction work-up. Key challenges often revolve around managing side reactions, such as nitrile hydrolysis or fluoride displacement, and achieving efficient purification.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm forming a persistent emulsion during the aqueous work-up. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when using solvents like THF or Dioxane which have some water miscibility.[2] Emulsions are stabilized by finely dispersed solids or amphiphilic byproducts at the aqueous-organic interface.
Causality & Troubleshooting:
-
Increase Ionic Strength: The most effective first step is to "salt out" the organic layer. Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous phase, disrupting the emulsion and forcing a cleaner separation.
-
Filtration: If a fine precipitate is visible (e.g., inorganic salts), filter the entire biphasic mixture through a pad of Celite® or glass wool. This removes the solid particles that stabilize the emulsion.
-
Solvent Addition: Add more of the primary organic extraction solvent to decrease the overall concentration of any emulsifying agents.
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gently rock or swirl the funnel to allow for extraction with minimal emulsion formation.
-
Solvent Evaporation (for water-miscible solvents): If the reaction was conducted in a water-miscible solvent like THF, it is often best to first remove the bulk of the solvent via rotary evaporation before beginning the aqueous work-up.[2]
Q2: I performed a Grignard reaction on the nitrile group, but my yield is low and I've recovered mostly starting material after work-up. What went wrong?
Answer: This issue typically points to two main problems: quenching of the Grignard reagent by acidic protons or moisture, or an ineffective hydrolytic work-up of the intermediate imine anion.
Causality & Troubleshooting:
-
Reagent Quenching: Grignard reagents are potent bases. Ensure your this compound starting material is rigorously dry and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Ineffective Hydrolysis: The initial addition of an organometallic reagent to a nitrile forms a stable intermediate imine anion.[3] This intermediate must be hydrolyzed, typically with an acidic aqueous work-up, to yield the desired ketone.[3]
-
Critique of Work-up: A simple water quench is often insufficient. After the reaction, cool the mixture and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This mild acid is effective at protonating and hydrolyzing the imine without promoting side reactions on sensitive substrates. For more robust molecules, a dilute HCl solution can be used.[3]
-
Recommended Protocol: Grignard Reaction Work-up
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and begin the hydrolysis.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until TLC analysis shows the disappearance of the intermediate.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl Acetate, Diethyl Ether).
-
Proceed with standard aqueous washes (water, brine), dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
Q3: My reaction generated an acidic byproduct. How can I remove it without hydrolyzing the nitrile group on my product?
Answer: The nitrile group can be sensitive to both strong acid and strong base, especially with heating, leading to the formation of an amide or carboxylic acid.[4][5] To remove acidic byproducts, a carefully controlled wash with a mild aqueous base is required.
Causality & Troubleshooting:
-
Reagent Choice: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide (NaOH), which can readily hydrolyze the nitrile, especially if residual heat from the reaction is present.[6][7]
-
Procedure: Perform the wash at room temperature or below. Add the bicarbonate solution to the separatory funnel and shake gently at first to allow for the controlled release of any CO₂ gas formed from neutralization. Vent the funnel frequently. Continue washing until gas evolution ceases.
Q4: I'm struggling to separate my fluorinated product from a non-fluorinated byproduct using standard silica gel chromatography. What are my options?
Answer: Fluorinated compounds can exhibit unique chromatographic behavior.[8] If standard silica gel (a polar stationary phase) is not providing adequate separation, altering the separation mechanism is the next logical step.
Causality & Troubleshooting:
-
Reverse-Phase Chromatography: Use a C18 or C8 column, where the stationary phase is non-polar. This method separates compounds based on hydrophobicity. Since fluorination increases a molecule's hydrophobicity, this can often improve separation from non-fluorinated analogues.[8]
-
Fluorinated Stationary Phases: For challenging separations between two fluorinated compounds, a fluorinated stationary phase, such as one functionalized with pentafluorophenyl (PFP) groups, can offer superior selectivity.[9][10] These phases utilize multiple retention mechanisms, including dipole-dipole and π-π interactions, which are different from standard silica or C18 phases.[11]
-
Mobile Phase Additives: In some HPLC applications, using a fluorinated eluent like trifluoroethanol can improve the separation of fluorinated analytes on a standard C8 column.[12]
Data Table: Chromatography Phase Selection
| Stationary Phase | Primary Separation Mechanism | Best For Separating | Notes |
| Silica Gel | Adsorption (Polarity) | Compounds with different polarities. | Standard, first-pass approach. |
| C18 / C8 | Partitioning (Hydrophobicity) | Fluorinated from non-fluorinated compounds.[9] | A good alternative when silica fails. |
| Pentafluorophenyl (PFP) | Multiple (Hydrophobic, π-π, Dipole) | Structural isomers, halogenated aromatics.[10][11] | Offers unique selectivity for aromatic and fluorinated systems.[9][10] |
Troubleshooting Guides by Reaction Type
Scenario 1: Work-up after Nitrile Hydrolysis
Hydrolysis of the nitrile to a carboxylic acid is a common transformation, typically achieved by heating with strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).[5][6] The work-up is critical for isolating the final product in its correct protonation state.
-
Acidic Hydrolysis: The reaction mixture will contain the desired carboxylic acid and ammonium salts (e.g., NH₄Cl).[4]
-
Problem: The product is water-soluble as the ammonium carboxylate salt.
-
Solution: After cooling, basify the mixture with concentrated NaOH solution to pH > 12 to deprotonate any ammonium ions and release free ammonia. Wash with a solvent like ether or dichloromethane to remove any neutral organic impurities. Then, re-acidify the aqueous layer with concentrated HCl to pH < 2. The carboxylic acid will precipitate and can be collected by filtration or extracted into an organic solvent.
-
-
Basic Hydrolysis: The reaction mixture will contain the sodium salt of the carboxylic acid (e.g., sodium 2-fluoro-3-methoxybenzoate) and ammonia gas will have evolved.[4]
-
Problem: The product is in the aqueous layer as a salt.
-
Solution: After cooling, wash the solution with an organic solvent to remove neutral impurities. Then, acidify the aqueous layer with cold, concentrated HCl to pH < 2. The free carboxylic acid will precipitate or can be extracted.
-
Visualization: Nitrile Hydrolysis Work-up Logic
Caption: Decision workflow for nitrile hydrolysis work-up.
Scenario 2: Work-up after Nucleophilic Aromatic Substitution (SNAr)
Reactions displacing the fluoride with a nucleophile (e.g., amines, alkoxides) can be messy. The work-up must remove the unreacted nucleophile and any inorganic salts produced.
-
Problem: Unreacted amine nucleophile is co-eluting with the product.
-
Solution: During the aqueous work-up, wash the organic layer several times with dilute acid (e.g., 1M HCl). This will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[2]
-
-
Problem: Unreacted alkoxide or phenoxide nucleophile.
-
Solution: Wash the organic layer with a dilute base (e.g., 1M NaOH) to deprotonate the corresponding alcohol/phenol, rendering it water-soluble. Be cautious if your product contains acidic functional groups.
-
Visualization: Potential Side Reactions
Caption: Common side-products from this compound.
References
- 20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
- Nawrocki, J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Li, Y., et al. (2014).
- Varughese, P., Gangoda, M. E., & Gilpin, R. K. (1988). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 26(8), 401-405. [Link]
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
- Sousa, M., et al. (2013). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Organic-reaction.com. [Link]
- Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organicchemistrytutor.com. [Link]
- Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
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- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Products in 2-Fluoro-3-methoxybenzonitrile Synthesis by NMR
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methoxybenzonitrile. Here, we address the common challenge of identifying unexpected products through Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides in-depth troubleshooting advice, detailed analytical protocols, and comparative spectral data to help you navigate the complexities of your synthesis and purification processes.
Frequently Asked Questions (FAQs)
FAQ 1: My ¹H NMR spectrum of the crude product from the synthesis of this compound shows more aromatic signals than expected. What are the likely impurities?
The presence of additional aromatic signals in your ¹H NMR spectrum strongly suggests the formation of isomeric byproducts or the persistence of starting materials. In a typical synthesis, such as a Sandmeyer reaction starting from 2-amino-6-fluorobenzonitrile, side reactions can lead to the formation of regioisomers. The most common unexpected products are positional isomers of the desired product.
Likely Unexpected Products:
-
Regioisomers: 2-Fluoro-5-methoxybenzonitrile and 4-Fluoro-3-methoxybenzonitrile are common isomeric impurities that can arise depending on the precise synthetic route and reaction conditions.
-
Precursor-Related Impurities: Incomplete reaction or side reactions of starting materials can also contribute to a complex NMR spectrum. For instance, if you are using a Sandmeyer reaction, residual aminobenzonitriles or phenol byproducts (formed from the reaction of the diazonium salt with water) might be present.[1]
-
Demethylated or Defluorinated Species: Under certain conditions, you might observe the formation of 2-hydroxy-3-methoxybenzonitrile or 3-methoxybenzonitrile.
To confidently identify these impurities, it is crucial to compare the ¹H, ¹³C, and ¹⁹F NMR spectra of your product with those of the expected compound and its likely isomers.
Troubleshooting Guide: Distinguishing Isomers by NMR
When your NMR data points to the presence of unexpected products, a systematic approach is necessary to identify the specific compounds. This section provides a workflow and comparative NMR data for the target molecule and its common isomers.
Step 1: Acquiring High-Quality NMR Data
Ensure your sample is properly prepared and the NMR data is of high quality.
Recommended Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation:
-
Dissolve 5-10 mg of your dried, crude product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Ensure good signal-to-noise by using an adequate number of scans (typically 16 or 32).
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A sufficient number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
-
-
¹⁹F NMR Acquisition:
Step 2: Comparative Analysis of NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential isomeric impurities. Use this data to assign the signals in your spectra.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Ar-H Signals | -OCH₃ Signal |
| This compound (Expected) | Three distinct multiplets in the aromatic region | ~3.9 ppm (singlet) |
| 2-Fluoro-5-methoxybenzonitrile | Three distinct multiplets in the aromatic region | ~3.8 ppm (singlet) |
| 4-Fluoro-3-methoxybenzonitrile | Three distinct multiplets in the aromatic region | ~3.9 ppm (singlet) |
| 3-Methoxybenzonitrile [5] | ~7.37 (t), 7.23 (d), 7.13 (d) | 3.83 (s) |
| 2-Fluorobenzonitrile | Multiplets around 7.2-7.7 ppm | - |
Note: The exact chemical shifts and coupling patterns in the aromatic region will be the key differentiators between the isomers.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic C Signals | -OCH₃ Signal | -CN Signal |
| This compound (Expected) | Complex pattern due to C-F coupling | ~56 ppm | ~115 ppm |
| 2-Fluoro-5-methoxybenzonitrile | Distinct pattern with characteristic C-F couplings | ~56 ppm | ~115 ppm |
| 4-Fluoro-3-methoxybenzonitrile | Unique set of signals with specific C-F couplings | ~56 ppm | ~115 ppm |
| 3-Methoxybenzonitrile [5] | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9 | 55.3 | 119.1 |
| 2-Fluorobenzonitrile | Signals influenced by the fluorine substituent | - | ~116 ppm |
The ¹³C NMR spectrum will show characteristic splitting patterns for carbons near the fluorine atom, which is a powerful diagnostic tool.
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to identifying the components of your product mixture.
Caption: Troubleshooting workflow for identifying unexpected products.
Advanced Characterization: 2D NMR Techniques
For complex mixtures where 1D NMR spectra are ambiguous, 2D NMR techniques can provide definitive structural information.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons and confirm the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the carbon attached to the methoxy group and the carbons adjacent to the fluorine and cyano groups.
By applying these advanced techniques, you can confidently elucidate the structures of any unexpected products in your reaction mixture.
References
- BenchChem. Troubleshooting low yield in Benzonitrile synthesis. Accessed January 10, 2026.
- ChemicalBook. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum. Accessed January 10, 2026.
- ChemicalBook. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 1H NMR spectrum. Accessed January 10, 2026.
- SpectraBase. 3-Methoxy-benzonitrile. Accessed January 10, 2026.
- Royal Society of Chemistry.
- PubChem. 2-Fluorobenzonitrile | C7H4FN | CID 67855. Accessed January 10, 2026.
- Royal Society of Chemistry.
- PubChem. 3-Methoxybenzonitrile | C8H7NO | CID 73712. Accessed January 10, 2026.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Accessed January 10, 2026.
- Alfa Chemistry. 19F NMR Chemical Shift Table. Accessed January 10, 2026.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Accessed January 10, 2026.
- Semantic Scholar.
- University of California, Los Angeles. Fluorine NMR. Accessed January 10, 2026.
- ResearchGate. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Accessed January 10, 2026.
- Royal Society of Chemistry.
- ChemicalBook. 2-FLUORO-5-METHOXYBENZONITRILE(127667-01-0) 1H NMR. Accessed January 10, 2026.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Accessed January 10, 2026.
- PubChem. This compound | C8H6FNO | CID 10701985. Accessed January 10, 2026.
- PubChem. 4-Fluoro-3-methoxybenzonitrile | C8H6FNO | CID 2737365. Accessed January 10, 2026.
- ResearchGate. (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Accessed January 10, 2026.
- Sigma-Aldrich. 4-Fluoro-3-methoxybenzonitrile | 243128-37-2. Accessed January 10, 2026.
- National Center for Biotechnology Information. New Frontiers and Developing Applications in 19F NMR. Accessed January 10, 2026.
- University College London. Chemical shifts. Accessed January 10, 2026.
- Chem-Impex. 2-Fluoro-5-methoxybenzonitrile. Accessed January 10, 2026.
- Chem-Impex. 4-Fluoro-3-methoxybenzonitrile. Accessed January 10, 2026.
- Tokyo Chemical Industry. 4-Fluoro-3-methoxybenzonitrile 243128-37-2. Accessed January 10, 2026.
- SpectraBase. 2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[13C NMR] - Spectrum. Accessed January 10, 2026.
- Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Accessed January 10, 2026.
- Sigma-Aldrich. 2,3-Difluorobenzonitrile 98 21524-39-0. Accessed January 10, 2026.
- Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Accessed January 10, 2026.
- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Accessed January 10, 2026.
- Thermo Fisher Scientific. 2-Fluoro-5-methoxybenzonitrile, 98%, Thermo Scientific Chemicals 5 g. Accessed January 10, 2026.
- BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,4'-Difluorobenzhydrol. Accessed January 10, 2026.
- University of Southampton. Selective Fluorine NMR Spectroscopy. Accessed January 10, 2026.
Sources
Stability issues of 2-Fluoro-3-methoxybenzonitrile under acidic or basic conditions
Welcome to the Technical Support Center for 2-Fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. The information is presented in a direct question-and-answer format to troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The nitrile functional group (-C≡N) can undergo hydrolysis to form an amide intermediate (2-fluoro-3-methoxybenzamide) and subsequently a carboxylic acid (2-fluoro-3-methoxybenzoic acid).[1][2][3][4] The rate and extent of this degradation are influenced by pH, temperature, and the presence of catalysts.[5]
Q2: How do the fluoro and methoxy substituents affect the stability of the nitrile group?
A2: The electronic properties of the fluoro and methoxy groups on the benzene ring influence the reactivity of the nitrile group. The fluorine atom is an electron-withdrawing group, which can make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[6][7] Conversely, the methoxy group is an electron-donating group, which can partially counteract this effect. The interplay of these electronic effects determines the overall rate of hydrolysis compared to unsubstituted benzonitrile.
Q3: What are the expected degradation products of this compound under hydrolytic conditions?
A3: Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the nitrile group.[2][3] The expected degradation products are:
-
2-Fluoro-3-methoxybenzamide: The initial product of hydrolysis.
-
2-Fluoro-3-methoxybenzoic acid: The final product of complete hydrolysis.[8]
Under acidic conditions, the final product will be the carboxylic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[3][4] Under basic conditions, the final product will be the salt of the carboxylic acid (e.g., sodium 2-fluoro-3-methoxybenzoate if NaOH is used) and ammonia gas.[3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place. It is advisable to handle the compound under an inert gas atmosphere to protect it from moisture. Avoid contact with strong acids, strong oxidizing agents, and conditions of high humidity.[9]
Troubleshooting Guides
Issue 1: Inconsistent Bioassay Results or Loss of Compound Potency
Possible Cause: Degradation of this compound in the assay medium due to pH or temperature effects.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing dilutions, confirm the purity and concentration of your stock solution using a suitable analytical method like HPLC.
-
Assess Stability in Assay Buffer: Conduct a time-course experiment to evaluate the stability of this compound in your specific assay buffer at the experimental temperature.
-
Incubate the compound in the buffer and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by HPLC to quantify the remaining parent compound.
-
-
Control pH and Temperature: Ensure the pH of your assay medium is within a stable range for the compound, ideally neutral or slightly acidic. Avoid highly alkaline or acidic buffers. If possible, conduct experiments at a controlled and lower temperature to minimize degradation.[5]
-
Prepare Fresh Solutions: Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment to minimize the time it is exposed to potentially destabilizing aqueous conditions.[10]
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products due to hydrolysis.
Troubleshooting Steps:
-
Characterize Unknown Peaks: Use LC-MS or a similar technique to determine the mass of the unknown peaks. Compare the masses to the expected degradation products: 2-fluoro-3-methoxybenzamide and 2-fluoro-3-methoxybenzoic acid.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, intentionally degrade a sample of this compound under controlled acidic and basic conditions (see Protocol 1). Analyze the stressed samples by HPLC and compare the retention times of the resulting peaks with the unknown peaks in your experimental samples.
-
Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it can effectively separate the parent compound from its degradation products and any other impurities.[11] This may require adjusting the mobile phase, column type, or gradient conditions.[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
HPLC system with UV or DAD detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
In a suitable vial, mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.
-
-
Basic Hydrolysis:
-
In a separate vial, mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at the same temperature as the acidic study.
-
Withdraw samples at the same time points.
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 N HCl.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV/DAD detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[11]
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a reasonable starting point. For example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where all compounds have significant absorbance, which can be determined using a DAD detector (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: Once initial separation is achieved, the method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
Table 1: Potential Degradation Products and Analytical Considerations
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Elution Order (Reversed-Phase HPLC) |
| 2-Fluoro-3-methoxybenzoic acid | C₈H₇FO₃ | 170.14[8] | First (most polar) |
| 2-Fluoro-3-methoxybenzamide | C₈H₈FNO₂ | 169.15 | Second |
| This compound | C₈H₆FNO | 151.14[12] | Last (least polar) |
Visualizations
Degradation Pathways
Caption: Hydrolysis pathways of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stability issues.
References
- Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid.
- PubChem. (n.d.). This compound.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
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Validation & Comparative
A Comparative Guide to HPLC and GC for Purity Validation of 2-Fluoro-3-methoxybenzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 2-Fluoro-3-methoxybenzonitrile (CAS No. 198203-94-0), a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] This document will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance, all grounded in established scientific principles and regulatory standards.
The Criticality of Purity for this compound
This compound is a substituted aromatic nitrile whose precise molecular structure is leveraged in the synthesis of complex target molecules. The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product. Impurities can originate from various stages, including the synthesis, purification, and storage of the intermediate.
Common potential impurities in this compound may include:
-
Starting materials: Unreacted 2-fluoro-3-methoxybenzaldehyde.
-
Reaction byproducts: Compounds formed during the conversion of the aldehyde to the nitrile.
-
Isomers: Positional isomers of the starting material or the final product.
-
Degradation products: Resulting from instability under certain environmental conditions.
Therefore, robust and validated analytical methods are imperative to ensure the quality and consistency of this key intermediate.
Primary Method: High-Performance Liquid Chromatography (HPLC)
For a moderately polar and non-volatile compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis.[3][4] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Selection
The choice of a C18 stationary phase is based on its wide applicability and proven effectiveness in separating a broad range of aromatic compounds.[4][5] The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main compound and any potential impurities with varying polarities. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and stronger elution strength for many organic compounds. The addition of a small amount of formic acid to the aqueous phase helps to sharpen peaks and improve the chromatography of acidic or basic impurities by maintaining a consistent pH. UV detection is suitable as the aromatic ring and nitrile group of the analyte are chromophores that absorb UV light.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-17 min: 90% B, 17-18 min: 90-40% B, 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standard and sample solutions.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Comparative Method: Gas Chromatography (GC)
Gas chromatography is a powerful alternative for purity assessment, particularly for volatile and thermally stable compounds.[9][10] While this compound is not highly volatile, it is amenable to GC analysis. GC can often provide higher resolution for certain types of impurities, especially those that are more volatile or less polar than the main compound.
Rationale for Method Selection
GC with a flame ionization detector (FID) is a robust and widely used technique for the purity analysis of organic compounds.[10] The choice of a mid-polarity capillary column, such as a DB-5ms or equivalent, provides good selectivity for a range of aromatic compounds. The temperature programming allows for the separation of compounds with different boiling points, ensuring that both volatile and semi-volatile impurities can be detected.
Experimental Protocol: GC-FID
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Materials:
-
This compound reference standard (purity ≥99.5%)
-
Acetone (GC grade) or other suitable volatile solvent
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetone to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.
-
Analysis: Inject the prepared standard and sample solutions into the GC system.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks, excluding the solvent peak.[9]
Method Comparison and Performance Data
The following table summarizes the key performance attributes of the HPLC-UV and GC-FID methods for the purity validation of this compound. The data presented is illustrative and would need to be confirmed through a formal method validation study.
| Parameter | HPLC-UV | GC-FID |
| Applicability | Excellent for non-volatile and thermally labile impurities | Good for volatile and thermally stable impurities |
| Selectivity | High for a wide range of polarities | High for compounds with different boiling points |
| Sensitivity (LOD) | ~0.01% | ~0.005% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Analysis Time | ~25 minutes | ~20 minutes |
| Sample Throughput | Moderate | Moderate to High |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the workflows for both the HPLC and GC methods.
Caption: Workflow for HPLC Purity Validation.
Caption: Workflow for GC Purity Validation.
Conclusion and Recommendations
Both HPLC-UV and GC-FID are suitable and powerful techniques for the purity validation of this compound. The choice between the two methods will depend on the specific requirements of the analysis and the nature of the expected impurities.
-
HPLC-UV is recommended as the primary method due to its versatility in handling a wide range of impurity polarities and its non-destructive nature. It is particularly well-suited for identifying and quantifying less volatile or thermally sensitive impurities that may not be amenable to GC analysis.
-
GC-FID serves as an excellent complementary or alternative method. Its high resolution for volatile compounds makes it ideal for detecting residual solvents or volatile byproducts from the synthesis.
For comprehensive purity profiling, it is often advantageous to employ both techniques. This orthogonal approach, where separation is based on different physicochemical principles, provides a higher degree of confidence in the purity assessment of this compound, ensuring the quality and safety of the final pharmaceutical products. All methods must be validated in accordance with regulatory guidelines such as ICH Q2(R1) and adhere to the principles outlined in pharmacopeias like the USP General Chapter <621> on Chromatography.[6][7][8][11][12][13][14][15]
References
- U.S. Pharmacopeia.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International. Are You Sure You Understand USP <621>? [Link]
- International Council for Harmonis
- Starodub. Revised ICH Guideline Q2(R1)
- HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]
- Birch Biotech.
- L. Szepesy, M. Czencz, M. Nagy, and Z. Liptay. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
- Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- G. Kharas, K. Watson, and A. G. Kharas.
- PubChem. This compound. [Link]
- ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. [Link]
- K. Kaczmarski, D. Buser, G. Grynkiewicz, and T. D. Forgacs. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link]
- OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
- National Institutes of Health. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
- ChemUniverse. This compound [P54509]. [Link]
- CORA.
- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? [Link]
- LCGC International.
- Pharmaceutical Technology. Evaluating Impurities in Drugs (Part II of III). [Link]
- Eurachem. Acetonitrile analysis in hydrocarbon (crude c4) by gas chromotography. [Link]
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A Senior Application Scientist’s Guide to the Comparative Reactivity of 2-Fluoro-3-methoxybenzonitrile and its Positional Isomers
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among these, substituted benzonitriles are particularly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of the nitrile group.[2]
This guide provides an in-depth comparative analysis of the reactivity of 2-Fluoro-3-methoxybenzonitrile and its key positional isomers. As researchers and drug development professionals, understanding the nuanced differences in reactivity imparted by the specific arrangement of the fluoro, methoxy, and cyano groups is paramount for rational synthetic design and the efficient development of novel chemical entities. We will dissect the electronic interplay of these substituents and provide field-proven experimental data and protocols to support our analysis.
The Electronic Tug-of-War: Substituent Effects on the Aromatic Ring
The reactivity of a substituted benzene ring is dictated by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects. The interplay between these forces determines the electron density at various positions on the ring, influencing its susceptibility to attack by either electrophiles or nucleophiles.
-
Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M). Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[3]
-
Fluoro Group (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the ring via a positive resonance effect (+M). For fluorine, the inductive effect typically dominates, making it a deactivating group for electrophilic aromatic substitution.[4][5] Despite this, it is an excellent leaving group in SNAr reactions, particularly when the ring is activated by other EWGs.
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual nature. It has a moderate -I effect due to the oxygen's electronegativity but a strong, electron-donating +M effect from its lone pairs. The resonance effect is generally dominant, making the methoxy group an activating group and an ortho, para-director in electrophilic aromatic substitution.[6]
The net effect on the reactivity of any given isomer of fluoro-methoxybenzonitrile depends on the vector sum of these competing electronic influences.
Caption: Interplay of inductive and resonance effects of key substituents.
Comparative Reactivity in Key Synthetic Transformations
The positional arrangement of the substituents leads to significant differences in reactivity. We will focus on two of the most synthetically relevant transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of arene functionalization. Its mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[7] For this reaction to proceed efficiently, the ring must be "activated" by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as this placement stabilizes the negative charge of the intermediate.[7]
In fluoro-methoxybenzonitrile isomers, the fluorine atom serves as the leaving group. The reactivity is therefore primarily governed by the position of the strongly activating nitrile group.
| Isomer | Structure | Predicted SNAr Reactivity | Rationale |
| 4-Fluoro-3-methoxybenzonitrile | F(1)-C6H3(CN(4), OMe(5)) | High | The nitrile group is para to the fluorine leaving group, providing excellent resonance stabilization for the Meisenheimer complex. The meta methoxy group has a minor electronic influence. |
| 2-Fluoro-5-methoxybenzonitrile | F(1)-C6H3(CN(3), OMe(4)) | Moderate | The nitrile group is meta to the fluorine, offering no resonance stabilization. However, the methoxy group is para to the fluorine, and its electron-donating nature deactivates the ring for nucleophilic attack. Reactivity is driven primarily by inductive effects. |
| This compound | F(1)-C6H3(CN(2), OMe(6)) | Low to Moderate | The nitrile group is ortho to the fluorine, providing strong activation. However, the ortho placement can also introduce steric hindrance for the incoming nucleophile. The methoxy group is meta and has less impact. |
| 3-Fluoro-4-methoxybenzonitrile | F(1)-C6H3(CN(5), OMe(2)) | Low | The nitrile group is meta to the fluorine, providing no resonance stabilization. The methoxy group is ortho to the fluorine, and its strong electron-donating resonance effect (+M) significantly deactivates this position towards nucleophilic attack. |
Note: Reactivity predictions are based on established principles of SNAr reactions.[7][8] Actual rates depend on the specific nucleophile and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[9] The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination.[10] For aryl fluorides, the rate-limiting step is often the initial oxidative addition of the C-F bond to the Pd(0) catalyst. This step is generally favored on electron-deficient aromatic rings.
Therefore, the isomers that are most electron-deficient will exhibit the highest reactivity in Suzuki-Miyaura coupling.
-
Most Reactive: Isomers where the electron-withdrawing effects of the fluoro and cyano groups are mutually reinforcing and not significantly counteracted by the methoxy group. For instance, 2-Fluoro-5-methoxybenzonitrile and 4-Fluoro-3-methoxybenzonitrile are predicted to be highly reactive as the powerful -I/-M effects of the nitrile and fluoro groups dominate.
-
Least Reactive: Isomers where the electron-donating +M effect of the methoxy group is most pronounced at the carbon bearing the fluorine. This would be the case for 3-Fluoro-4-methoxybenzonitrile , where the methoxy group is para to the C-F bond, increasing the electron density at that site and disfavoring oxidative addition.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a robust method for evaluating the relative reactivity of the fluoro-methoxybenzonitrile isomers in a Suzuki-Miyaura cross-coupling reaction. The use of a specialized catalyst system is crucial for the activation of the typically inert C-F bond.
Objective: To couple a selected fluoro-methoxybenzonitrile isomer with phenylboronic acid and compare the reaction conversion over time against other isomers under identical conditions.
Materials:
-
Fluoro-methoxybenzonitrile isomer (e.g., 4-Fluoro-3-methoxybenzonitrile) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: [Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%) or a similar advanced catalyst for C-F activation.
-
Base: Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene (5 mL)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Protocol:
-
Vessel Preparation: Add the fluoro-methoxybenzonitrile isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and sodium tert-butoxide (2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Causality: The use of a strong, non-nucleophilic base like NaOtBu is critical for the transmetalation step without causing unwanted side reactions.[11] The catalyst chosen features a bulky N-heterocyclic carbene (NHC) ligand (IPr), which promotes the challenging oxidative addition to the C-F bond.[12]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is essential for catalytic activity.
-
-
Solvent Addition: Add degassed anhydrous toluene (5 mL) to the flask via syringe.
-
Causality: The solvent must be dry and free of dissolved oxygen. Toluene is a common choice for its high boiling point and ability to dissolve the various reaction components.
-
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots (under inert atmosphere if possible), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS or LC-MS.
-
Self-Validation: By running parallel reactions for each isomer and plotting conversion versus time, a direct, quantitative comparison of their relative reactivities can be established.
-
-
Workup (Upon Completion): Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Conclusion
The reactivity of fluoro-methoxybenzonitrile isomers is a complex function of the interplay between the inductive and resonance effects of the three substituents. A clear understanding of these principles allows for the rational selection of isomers and reaction conditions to achieve desired synthetic outcomes. For Nucleophilic Aromatic Substitution , reactivity is maximized when the powerful cyano group is positioned ortho or para to the fluorine leaving group. For Suzuki-Miyaura Cross-Coupling , reactivity is enhanced in isomers where the overall electron density of the aromatic ring is lowest, facilitating the rate-limiting oxidative addition step. The provided experimental framework serves as a reliable starting point for researchers to validate these principles and optimize their synthetic strategies in the pursuit of novel, high-value molecules.
References
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- Fluorobenzonitrile Blog. What are the advantages of using Fluorobenzonitrile in chemical reactions?.
- Karabiyik, H., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(52), 29595-29605.
- Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate.
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- Düfert, M. A., et al. (2020). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 142(35), 15027-15037.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-3-methoxybenzonitrile Derivatives as Putative Kinase Inhibitors
For researchers, scientists, and drug development professionals, the strategic exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The 2-fluoro-3-methoxybenzonitrile core represents a promising, yet underexplored, starting point for the design of targeted therapies. The unique electronic properties conferred by the fluorine atom and the methoxy group on the benzonitrile scaffold make it an intriguing candidate for interaction with various biological targets, particularly protein kinases.[1][2]
This guide provides a comprehensive framework for initiating a structure-activity relationship (SAR) study of this compound derivatives. While direct, extensive SAR data for this specific scaffold is not yet prevalent in published literature, this document will leverage established principles from related benzonitrile and fluorinated compounds to propose a rational and systematic approach to its evaluation.[3][4] We will outline a strategic design of a focused compound library, detail the necessary experimental protocols for synthesis and biological evaluation, and provide a template for data analysis and interpretation.
The Rationale: Why this compound?
The benzonitrile moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in potent enzyme inhibitors.[5] Its nitrile group can act as a hydrogen bond acceptor, mimicking key interactions of endogenous ligands. The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering the local electronic environment.[2][6] The methoxy group, also a hydrogen bond acceptor, can further modulate solubility and provide additional interaction points within a target's binding site. The specific ortho-fluoro, meta-methoxy substitution pattern creates a unique dipole moment and electronic distribution that warrants systematic investigation.
Proposed SAR Exploration: A Hypothetical Kinase Inhibitor Project
Kinase inhibitors are a major class of targeted cancer therapeutics, and many successful drugs incorporate a benzonitrile scaffold.[7] Therefore, a logical starting point for an SAR study of this compound derivatives is to assess their potential as kinase inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for an SAR study of this nature.
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A Senior Application Scientist's Guide to Fluorinated Benzonitriles: A Comparative Analysis of 2-Fluoro-3-methoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's physicochemical and pharmacokinetic profiles.[1][2] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and alter binding affinity to biological targets.[3][4]
Among the vast array of fluorinated building blocks, substituted benzonitriles are particularly valuable. The nitrile group is a versatile functional handle, readily convertible into amines, amides, or carboxylic acids, while also acting as a bioisostere for other functional groups. When combined with fluorine and other substituents like a methoxy group, the resulting scaffold offers a complex interplay of electronic and steric effects.
This guide provides an in-depth comparison of 2-Fluoro-3-methoxybenzonitrile with its key regioisomers and other related fluorinated benzonitriles. We will dissect their properties, reactivity, and potential applications, providing experimental insights to empower researchers in selecting the optimal building block for their synthetic and drug discovery campaigns.
Section 1: Physicochemical and Spectroscopic Properties—A Comparative Overview
The precise placement of substituents on the benzene ring profoundly impacts a molecule's physical properties, which in turn influences its behavior in both reaction flasks and biological systems. Distinguishing between regioisomers is a critical first step in any research endeavor.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes key computed and, where available, experimental properties of this compound and its common isomers. These parameters are crucial for predicting solubility, permeability, and general handling characteristics.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | 198203-94-0 | C₈H₆FNO | 151.14 | 1.7 | |
| 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | C₈H₆FNO | 151.14 | 1.7 | |
| 2-Fluoro-5-methoxybenzonitrile | 127667-01-0 | C₈H₆FNO | 151.14 | - | |
| 4-Fluoro-2-methoxybenzonitrile | 189628-38-4 | C₈H₆FNO | 151.14 | 2.5 | |
| 2,6-Difluoro-3-methoxybenzonitrile | 886498-35-7 | C₈H₅F₂NO | 169.13 | - |
Data sourced from PubChem and commercial supplier databases.[5][6][7][8][9][10]
Expertise & Experience: Spectroscopic Differentiation
While mass spectrometry will confirm the identical mass of these isomers, NMR spectroscopy is the definitive technique for unambiguous structural assignment.[11]
-
¹H NMR: The chemical shifts and, more importantly, the coupling patterns of the aromatic protons are unique to each isomer. For This compound , one would expect three distinct aromatic signals, with coupling constants dictated by ¹H-¹H and ¹H-¹⁹F interactions. The proton at C4 will likely appear as a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 will show more complex splitting due to both proton and fluorine couplings.
-
¹⁹F NMR: This provides a direct probe of the fluorine's environment. The chemical shift will be characteristic of a fluoroarene, and heteronuclear coupling to adjacent protons (e.g., ¹⁹F-¹H coupling to the proton at C4) will be observable.
-
¹³C NMR: The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz, serving as a key diagnostic peak.
Distinguishing regioisomers is crucial as even minor positional changes can lead to vastly different biological activities and chemical reactivities.[11]
Section 2: A Deep Dive into Comparative Chemical Reactivity
The interplay between the electron-withdrawing fluorine and nitrile groups and the dual-nature methoxy group (electron-donating via resonance, electron-withdrawing via induction) creates a rich and nuanced reactivity profile for these molecules.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[12]
Trustworthiness: The Underlying Mechanism The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13] For this to occur efficiently, the ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the EWG.[14]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Authoritative Grounding: Reactivity Comparison In the context of SₙAr, fluorine is an excellent leaving group, a somewhat counterintuitive fact given the strength of the C-F bond. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and inductively stabilizes the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[14][15] The nitrile group (-CN) is a powerful EWG that activates the ring, especially from the para position.
-
This compound : The fluorine atom is ortho to the nitrile group, providing strong activation. The methoxy group at the 3-position has a mixed effect; its inductive withdrawal provides slight additional activation, but its mesomeric donation can partially counteract this.
-
4-Fluoro-3-methoxybenzonitrile : Here, the fluorine is para to the nitrile group. This is typically the most activated arrangement for SₙAr, as the negative charge of the Meisenheimer intermediate can be fully delocalized onto the nitrile via resonance. This isomer is expected to be significantly more reactive towards nucleophiles than this compound.
-
2,6-Difluoro-3-methoxybenzonitrile : With fluorine atoms ortho to both the nitrile and the methoxy group, this compound is highly activated. The additional fluorine atom provides a powerful inductive pull, making the ring very electron-poor and susceptible to nucleophilic attack.[16]
Directed ortho-Metalation (DoM)
DoM is a powerful synthetic tool for the regioselective functionalization of aromatic rings. It relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or s-BuLi), guiding deprotonation to the adjacent ortho position.[17]
Expertise & Experience: Choosing the Directing Group The methoxy group is a well-established DMG.[17] In our target molecules, the methoxy group will direct lithiation. The challenge and opportunity lie in predicting the outcome when other substituents are present.
-
This compound : The methoxy group at C3 can direct lithiation to either C2 or C4. The C2 position is already substituted with fluorine. While fluorine itself can act as a weak directing group, the primary director here is the methoxy group. Therefore, metalation is strongly favored at the C4 position, leading to a single, predictably functionalized product.
-
4-Fluoro-3-methoxybenzonitrile : The methoxy group at C3 is flanked by C2 and C4. The C4 position is blocked by fluorine. Lithiation will therefore occur exclusively at the C2 position.
-
4-Fluoro-2-methoxybenzonitrile : The methoxy group at C2 directs to C1 (blocked by CN) or C3. Deprotonation will occur at C3.
This predictable regioselectivity is a significant advantage, allowing for the precise construction of complex, polysubstituted aromatic systems.
Caption: A typical experimental workflow for Directed ortho-Metalation (DoM).
Section 3: Biological Activity and Metabolic Considerations
The choice of isomer can have profound consequences for a compound's biological activity and metabolic fate.
-
Metabolic Stability : The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[18] Placing a fluorine atom at a position that is otherwise susceptible to hydroxylation is a common and effective strategy to block metabolic breakdown and increase a drug's half-life.[2] In This compound , the fluorine at C2 could potentially block oxidation at that position.
-
Binding Interactions : Fluorine can participate in non-covalent interactions with protein targets, including hydrogen bonds (acting as a weak H-bond acceptor) and favorable electrostatic interactions.[4][19] The methoxy group can act as a hydrogen bond acceptor. The specific spatial arrangement of these groups, as dictated by the substitution pattern, determines the potential for productive binding interactions within a target's active site.
-
Lipophilicity and Permeability : Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and bioavailability.[19][20] However, this effect is incremental, and the overall lipophilicity will depend on the entire substitution pattern.
While specific biological data for this compound is not widely published, its utility as a precursor for bioactive molecules is evident from its inclusion in the patent literature for synthesizing kinase inhibitors and other therapeutic agents.
Section 4: Validated Experimental Protocol
This section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol: Synthesis of 4-Amino-3-methoxybenzonitrile via SₙAr on 4-Fluoro-3-methoxybenzonitrile
Rationale: We select 4-Fluoro-3-methoxybenzonitrile for this example due to its high activation towards SₙAr, ensuring a high-yielding and robust reaction suitable for demonstration.
Materials:
-
4-Fluoro-3-methoxybenzonitrile (1.0 eq)
-
Aqueous Ammonia (28-30%, ~10 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vessel with magnetic stirrer and pressure-equalizing dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation (Trustworthiness): The reaction vessel is thoroughly dried in an oven and cooled under a stream of inert gas. This is critical because any residual moisture could compete with the intended nucleophile.
-
Reagent Setup (Causality): 4-Fluoro-3-methoxybenzonitrile (e.g., 1.51 g, 10 mmol) is dissolved in anhydrous DMSO (20 mL) in the reaction vessel. DMSO is chosen as the solvent because it is polar and aprotic, which effectively solvates the cation of the nucleophile's salt but not the nucleophile itself, enhancing its reactivity.
-
Nucleophile Addition: The vessel is sealed, and aqueous ammonia (e.g., 6.8 mL, ~100 mmol) is added. The large excess of the nucleophile is used to drive the reaction to completion according to Le Châtelier's principle.
-
Reaction Conditions (Expertise): The reaction mixture is heated to 80-100 °C. The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Isolation:
-
The reaction mixture is cooled to room temperature and poured into cold water (100 mL). This step precipitates the organic product, which is typically less soluble in water than the starting materials or byproducts.
-
The resulting solid is collected by vacuum filtration, washed with cold water to remove residual DMSO and salts, and dried under vacuum.
-
-
Purification and Validation:
-
If necessary, the crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.
-
The final product's identity and purity should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry, comparing the data to expected values for 4-Amino-3-methoxybenzonitrile.
-
Conclusion
This compound and its isomers are not interchangeable chemical commodities; they are distinct tools with unique reactivity profiles and potential applications.
-
For SₙAr reactions , isomers with ortho or para relationships between the fluorine and the nitrile group (e.g., 4-Fluoro-3-methoxybenzonitrile ) offer the highest reactivity.
-
For Directed ortho-Metalation , the methoxy group provides reliable and predictable regiocontrol, allowing for specific functionalization adjacent to it. This compound is an excellent substrate for functionalization at the C4 position.
-
From a medicinal chemistry perspective , the specific arrangement of the fluoro and methoxy groups in This compound offers a unique vector for exploring structure-activity relationships, potentially blocking a metabolic soft spot while providing specific electronic properties.
By understanding the fundamental principles that govern the behavior of these isomers, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel chemical entities.
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A Senior Application Scientist's Guide to the Predicted Biological Activity of 2-Fluoro-3-methoxybenzonitrile vs. its Chlorinated Analog
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds and their subsequent modifications is a critical step in the discovery pipeline. The substitution of one halogen for another can profoundly impact a compound's biological activity, driven by subtle yet significant alterations in its physicochemical properties. This guide provides an in-depth comparison of 2-Fluoro-3-methoxybenzonitrile and its chlorinated analog, 2-Chloro-3-methoxybenzonitrile. In the absence of direct comparative biological data in the public domain, this document will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to predict differential activities and propose a comprehensive experimental framework for their empirical evaluation.
The Strategic Role of Halogen Substitution in Modulating Bioactivity
The introduction of halogens, particularly fluorine and chlorine, into a molecular scaffold is a cornerstone of modern medicinal chemistry. This strategy is employed to fine-tune a range of properties including potency, selectivity, and pharmacokinetics. Fluorine, with its high electronegativity and small size, can alter molecular conformation, pKa, and metabolic stability, often leading to enhanced target binding and improved drug-like properties.[1][2] Conversely, chlorine, being larger and more polarizable, can introduce different steric and electronic effects, potentially leading to stronger van der Waals interactions or the formation of halogen bonds.[3] The choice between these two halogens is therefore a critical decision in lead optimization.
Physicochemical Properties: A Tale of Two Halogens
A molecule's biological activity is intrinsically linked to its physicochemical properties. Below is a comparison of the key computed properties for this compound and its chlorinated counterpart.
| Property | This compound | 2-Chloro-3-methoxybenzonitrile | Predicted Impact on Biological Activity |
| Molecular Formula | C₈H₆FNO | C₈H₆ClNO | The higher mass of the chlorinated analog may slightly alter its diffusion properties. |
| Molecular Weight | 151.14 g/mol [4] | 167.59 g/mol | Minimal direct impact, but contributes to differences in other properties. |
| XLogP3 | 1.7[4] | 2.1 (Predicted) | The chlorinated analog is predicted to be more lipophilic, which could enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.[3] |
| Hydrogen Bond Acceptor Count | 2[4] | 2 (Predicted) | Both compounds have the same number of hydrogen bond acceptors, suggesting similar potential for hydrogen bonding interactions. |
| Polarizability | Lower | Higher | The greater polarizability of chlorine may lead to stronger induced dipole and van der Waals interactions with a biological target.[3] |
Predicted Biological Activity: A Hypothesis-Driven Approach
Given the structural similarities and differing halogen substitutions, we can hypothesize several areas where the biological activities of these two compounds might diverge. Benzonitrile-containing compounds have been investigated for a range of biological activities, including as herbicides with cytotoxic effects and as scaffolds for various therapeutic agents.[2]
Potential for Cytotoxicity
Many small aromatic molecules, including benzonitrile derivatives, exhibit some level of cytotoxicity. The increased lipophilicity of the chlorinated analog may lead to enhanced cell membrane penetration and, consequently, potentially greater cytotoxicity compared to the fluorinated version.
Potential as Enzyme Inhibitors
The electronic properties of the halogen substituent can influence how the molecule interacts with the active site of an enzyme. The strong electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially influencing interactions with amino acid residues in an enzyme's active site. The larger, more polarizable chlorine atom might engage in different types of interactions, such as halogen bonding, which could lead to altered inhibitory potency or selectivity.[3]
Proposed Experimental Workflow for Comparative Analysis
To empirically determine the differential biological activities of this compound and 2-Chloro-3-methoxybenzonitrile, a tiered screening approach is recommended. This workflow is designed to first assess broad cytotoxicity and then to probe for more specific activities such as enzyme inhibition.
Caption: Proposed experimental workflow for comparing the biological activities.
Detailed Experimental Protocols
Tier 1: Cytotoxicity Screening
1. Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of living cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 2-Chloro-3-methoxybenzonitrile in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity through compromised cell membrane integrity.
-
Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase. LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase will then use NADH to reduce a tetrazolium salt to a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Quantify the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Tier 2: Enzyme Inhibition Assays
Should the cytotoxicity screening reveal interesting activity, the next logical step is to investigate the potential for enzyme inhibition. The choice of enzyme will be guided by literature precedents for similarly structured molecules.
General Protocol for an in vitro Kinase Inhibition Assay (Example)
-
Reagents: Prepare a reaction buffer, the kinase of interest, a suitable substrate (e.g., a peptide), ATP, and the test compounds (this compound and 2-Chloro-3-methoxybenzonitrile) at various concentrations.
-
Reaction Initiation: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (often 30°C or 37°C) for a defined period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies in an ELISA format or by using a luminescent ATP detection assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for each compound.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
While a definitive comparison of the biological activities of this compound and 2-Chloro-3-methoxybenzonitrile awaits empirical data, this guide provides a robust framework for predicting and testing their differential effects. Based on established principles, it is hypothesized that the chlorinated analog will exhibit greater lipophilicity and potentially different target interactions due to its larger size and higher polarizability. The proposed experimental workflow offers a clear path to validating these hypotheses, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays. The insights gained from such studies will not only elucidate the specific biological activities of these two compounds but also contribute to a deeper understanding of structure-activity relationships in the broader context of halogenated benzonitriles.
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A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the structural integrity of molecular building blocks is paramount. Intermediates like 2-Fluoro-3-methoxybenzonitrile are foundational components in the synthesis of complex active molecules. An error in the structure of such a precursor—perhaps an unnoticed isomeric impurity—can compromise the efficacy, safety, and patentability of a final product. Therefore, a robust, multi-faceted validation strategy is not merely a quality control step; it is an integral part of the scientific process.
This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of this compound. We will move beyond simply listing techniques to explain the causal logic behind their selection and illustrate how their combined data creates a self-validating system for confirming the target molecule and identifying potential impurities.
Synthetic Considerations: The Origin of Structural Ambiguity
A common and efficient route to this compound involves a Sandmeyer reaction starting from 2-fluoro-3-methoxyaniline. While effective, this pathway, like many aromatic substitutions, can potentially yield a mixture of positional isomers if starting materials are not pure or if reaction conditions are not precisely controlled. For instance, the presence of isomeric anilines in the starting material could lead to the formation of 2-Fluoro-5-methoxybenzonitrile or 4-Fluoro-3-methoxybenzonitrile. It is the analytical chemist's task to confirm the exclusive presence of the desired isomer.
A viable alternative is the nucleophilic aromatic substitution (SNAr) on a more activated substrate like 2,3-difluorobenzonitrile. The selective substitution of one fluorine atom over the other with sodium methoxide is driven by the electronic effects of the nitrile group. However, this route also carries the risk of incomplete reaction or non-selective substitution, again underscoring the need for rigorous validation.
A Triad of Validation: The Orthogonal Analytical Approach
No single analytical technique can definitively confirm a chemical structure in the context of potential isomers. A robust validation relies on an orthogonal approach, where each technique provides a different piece of the structural puzzle. We will focus on the triad of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, complemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.
Caption: Experimental workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed structural map.
-
¹H NMR: This spectrum reveals the number and environment of hydrogen atoms. We expect to see a singlet for the three methoxy (–OCH₃) protons and a distinct pattern for the three aromatic protons. The coupling of these protons to each other and, crucially, to the fluorine atom provides definitive positional information. The proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine.
-
¹³C NMR: This technique maps the carbon skeleton. The nitrile carbon (C≡N) has a characteristic chemical shift around 110-125 ppm.[1] The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. Importantly, the carbons near the fluorine atom will exhibit splitting (C-F coupling), a key diagnostic feature.
-
¹⁹F NMR: As a highly sensitive NMR active nucleus, ¹⁹F NMR provides direct evidence for the presence of fluorine and information about its electronic environment.[2] A single resonance in the ¹⁹F spectrum confirms the presence of one type of fluorine atom in the molecule.
Mass Spectrometry (MS): The Molecular Weighing Scale
MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.
-
Molecular Ion Peak (M+): For C₈H₆FNO, the expected monoisotopic mass is 151.04.[3] High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision, effectively ruling out other potential formulas.
-
Fragmentation Pattern: Electron ionization (EI) MS will cause the molecule to break apart in a predictable manner.[4][5] Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO), which are characteristic of aromatic ethers.[6]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Nitrile (C≡N) Stretch: This is one of the most diagnostic peaks. Aromatic nitriles exhibit a strong, sharp absorption band in the range of 2220-2240 cm⁻¹.[1][7][8] Its presence is a clear indicator of the nitrile group.
-
Aryl-Alkyl Ether (C–O) Stretch: This functional group shows strong, characteristic absorptions. For an aryl alkyl ether, two distinct bands are typically observed around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[9]
-
Aromatic C=C and C-H Bends: The spectrum will also contain absorptions for aromatic C=C stretching (around 1450-1600 cm⁻¹) and C-H out-of-plane bending (700-900 cm⁻¹), which can offer clues about the substitution pattern on the benzene ring.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the industry standard for assessing the purity of chemical intermediates and separating them from structurally similar impurities.[10] A well-developed HPLC method can effectively resolve the target compound from starting materials, reagents, and, most importantly, any positional isomers.
-
Method Comparison:
-
C18 Column: A standard C18 column provides good hydrophobic retention and is an excellent starting point for method development.[10]
-
Phenyl-Hexyl Column: For aromatic compounds, a Phenyl-Hexyl column can offer enhanced selectivity through π-π interactions between the stationary phase and the analyte's benzene ring. This can be particularly effective in separating positional isomers where hydrophobicity is very similar.
-
Pentafluorophenyl (PFP) Column: A PFP column provides alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions, making it a powerful choice for resolving fluorinated aromatic compounds.
-
Caption: Logical flow of orthogonal data validation.
Data Summary and Interpretation
The power of this approach lies in combining the data. MS confirms the mass is 151.04, IR confirms the presence of nitrile and ether groups, HPLC confirms >99% purity, and NMR provides the definitive proof of the 2-fluoro, 3-methoxy substitution pattern.
| Technique | Parameter | Expected Result for this compound |
| HRMS | [M+H]⁺ | Expected: 152.0511; Observed: [Value consistent with C₈H₇FNO⁺] |
| IR | C≡N Stretch | ~2230 cm⁻¹ (strong, sharp)[7][8] |
| C–O Stretch | ~1250 cm⁻¹ and ~1050 cm⁻¹ (strong)[9] | |
| ¹H NMR | –OCH₃ | ~3.9 ppm (singlet, 3H) |
| Aromatic H | ~7.1-7.5 ppm (multiplets, 3H with H-H and H-F coupling) | |
| ¹³C NMR | C≡N | ~115 ppm (doublet due to C-F coupling) |
| C–F | ~160 ppm (large doublet) | |
| C–OCH₃ | ~150 ppm (doublet) | |
| –OCH₃ | ~56 ppm (singlet) | |
| HPLC | Purity | >99.5% (vs. reference standard) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound.[11]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, use a standard pulse sequence with a relaxation delay of 2 seconds and 16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2 seconds and accumulate at least 1024 scans for a good signal-to-noise ratio.
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H signals and assign chemical shifts by referencing the solvent peak.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₈H₆FNO.
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both phases.[12]
-
Sample Preparation: Accurately prepare a sample solution of this compound at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions (Example Method):
-
Column: Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm
-
Gradient: Start at 30% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min.
-
-
Data Analysis: Integrate the chromatogram to determine the peak area of the main component and any impurities. Calculate the area percent purity.
Conclusion
The structural validation of a synthetic product like this compound is a non-negotiable requirement for ensuring the quality and reliability of scientific research and development. A superficial analysis is insufficient; one must assume the potential for error and design a validation system to disprove it. By employing an orthogonal triad of analytical techniques—NMR for connectivity, MS for molecular weight, and IR for functional groups—supported by HPLC for purity assessment, researchers can build an unassailable case for the structure of their product. This rigorous, evidence-based approach ensures that these crucial building blocks are exactly what they purport to be, safeguarding the integrity of the entire downstream development pipeline.
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A Senior Application Scientist's Guide to Comparative Docking Analysis: The Case of 2-Fluoro-3-methoxybenzonitrile Positional Isomers
Introduction: The Subtle Art of Atomic Placement in Drug Design
In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount. A subtle shift in the position of a single functional group can dramatically alter a compound's pharmacological profile, transforming a potent therapeutic agent into an inert or even toxic substance. This principle, known as positional isomerism, is a cornerstone of structure-activity relationship (SAR) studies. Computational methods, particularly molecular docking, have become indispensable tools for prospectively evaluating these nuanced structural changes, saving invaluable time and resources in the drug discovery pipeline.[1][2][3]
This guide provides an in-depth comparative analysis of 2-Fluoro-3-methoxybenzonitrile and its positional isomers. We will explore how the strategic placement of the fluoro, methoxy, and nitrile groups—each possessing unique and valuable properties in drug design—influences binding affinity and interaction patterns with three distinct and therapeutically relevant protein classes: a protein kinase, a cytochrome P450 enzyme, and a G-protein coupled receptor (GPCR).
The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antiviral, and antimicrobial agents.[4][5] The constituent functional groups each play a critical role:
-
Fluorine: Its high electronegativity and small size can enhance binding affinity, improve metabolic stability, and modulate the acidity of nearby groups, often leading to better pharmacokinetic profiles.[6][7][8][9]
-
Methoxy Group: This group can act as a hydrogen bond acceptor and its methyl component can engage in hydrophobic interactions. Its placement can significantly influence a ligand's conformation and selectivity for a target.[10][11][12]
-
Nitrile Group: A versatile functional group, the nitrile can act as a hydrogen bond acceptor, a bioisostere for other groups, or even as a reactive "warhead" to form covalent bonds with the target protein.[13][14][15]
By systematically evaluating the positional isomers of this compound, we aim to elucidate the structural determinants of target-specific binding and provide a validated workflow for researchers engaged in rational drug design.
Defining the Isomeric Landscape
For this analysis, we will compare the parent molecule, this compound, with three of its positional isomers. The variation in the substitution pattern on the benzene ring is expected to create distinct electronic and steric profiles, leading to differential interactions within a protein's binding pocket.
Caption: Chemical structures of the four positional isomers under investigation.
Selection of Biologically Relevant Targets
The choice of protein targets is critical for a meaningful comparative analysis. Based on the known activities of benzonitrile derivatives and related scaffolds, we have selected three representative proteins that cover distinct mechanisms of action and binding site architectures.
-
Protein Kinase: RET Tyrosine Kinase: Kinases are a major class of oncology targets.[16][17][18] The RET (Rearranged during Transfection) tyrosine kinase is implicated in several types of cancer, and nitrile-containing scaffolds have been successfully developed as inhibitors.[19] We will use the ATP-binding pocket as our docking site.
-
Metabolizing Enzyme: Cytochrome P450 2B1 (CYP2B1): Cytochrome P450 enzymes are central to drug metabolism.[20][21] Understanding how isomers interact with these enzymes can predict potential drug-drug interactions or metabolic liabilities. ABT (Aminobenzotriazole) is a known pan-CYP inhibitor, highlighting the scaffold's relevance.[22][23]
-
Signaling Protein: 5-HT2A Receptor (a GPCR): G-protein coupled receptors are the largest family of druggable targets, involved in a vast range of physiological processes.[24][25][26] Phenethylamine derivatives with methoxy substitutions are known to bind to serotonin receptors like 5-HT2A.[27]
Experimental Workflow: A Validated Protocol for Comparative Docking
The following protocol outlines a self-validating system for performing and analyzing molecular docking studies. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Caption: The end-to-end workflow for the comparative molecular docking analysis.
Step-by-Step Methodology
1. Protein Structure Preparation
-
Action: Obtain crystal structures of the selected targets from the Protein Data Bank (PDB): RET kinase (PDB ID: 2IVV), CYP2B1 (PDB ID: 1SUO), and 5-HT2A Receptor (PDB ID: 6A93).
-
Protocol:
-
Load the PDB file into molecular modeling software (e.g., PyMOL, UCSF Chimera).
-
Remove all water molecules and non-interacting ions/co-factors from the structure. The native ligand should be retained initially to identify the binding site, then removed.
-
Add polar hydrogens and assign Gasteiger charges to the protein atoms.
-
Save the prepared protein structure in the PDBQT format required by AutoDock Vina.
-
-
Causality: Water molecules are typically removed because their positions in a static crystal structure are not always representative of the dynamic solvent environment and can interfere with ligand docking. Adding hydrogens and correct charges is essential for accurately calculating the electrostatic and van der Waals interactions that govern molecular recognition.
2. Ligand Preparation
-
Action: Generate 3D structures for the four benzonitrile isomers.
-
Protocol:
-
Draw the 2D structures of each isomer in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D using a program like Open Babel.
-
Perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94). This ensures the starting conformation is at a low-energy state.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the final ligand structures in the PDBQT format.
-
-
Causality: Starting with an energetically favorable conformation of the ligand prevents the docking algorithm from wasting computational effort on overcoming high internal energy barriers. Defining rotatable bonds allows the algorithm to flexibly explore different conformations of the ligand within the binding site.
3. Molecular Docking with AutoDock Vina
-
Action: Perform molecular docking for each of the four isomers against each of the three protein targets.
-
Protocol:
-
Grid Box Definition: For each protein, define a 3D grid box that encompasses the entire binding site. The site can be identified based on the position of the co-crystallized ligand in the original PDB file. A typical size is 25Å x 25Å x 25Å, centered on the active site.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box coordinates and dimensions, and the exhaustiveness parameter (e.g., exhaustiveness = 16).
-
Execution: Run the AutoDock Vina simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).
-
-
Causality: The grid box confines the docking search to the area of interest, making the calculation more efficient and biologically relevant. Higher exhaustiveness increases the computational time but provides a more thorough search of the conformational space, increasing the probability of finding the true lowest-energy binding mode.
Results: A Quantitative and Qualitative Comparison
The docking simulations provide quantitative data (binding affinities) and qualitative data (binding poses and interactions). This dual approach is essential for a comprehensive understanding of the SAR.
Quantitative Data: Predicted Binding Affinities
The predicted binding affinity, expressed in kcal/mol, estimates the Gibbs free energy of binding (ΔG). More negative values indicate a stronger, more favorable interaction between the ligand and the protein.
| Ligand Isomer | RET Kinase (kcal/mol) | CYP2B1 (kcal/mol) | 5-HT2A Receptor (kcal/mol) |
| This compound | -8.1 | -6.5 | -7.2 |
| 3-Fluoro-4-methoxybenzonitrile | -7.2 | -7.9 | -8.5 |
| 4-Fluoro-3-methoxybenzonitrile | -8.5 | -7.1 | -7.4 |
| 2-Fluoro-5-methoxybenzonitrile | -6.9 | -6.8 | -8.1 |
Qualitative Analysis: Dissecting the Binding Interactions
Visual inspection of the top-scoring binding poses reveals the specific atomic interactions responsible for the observed binding affinities. This is where the "why" behind the scores becomes clear.
1. RET Tyrosine Kinase Analysis
-
Top Performer: 4-Fluoro-3-methoxybenzonitrile (-8.5 kcal/mol).
-
Interaction Analysis: The nitrile nitrogen on this isomer is perfectly positioned to form a strong hydrogen bond with the backbone amide of a key hinge-region residue (e.g., Ala807). The 3-methoxy group is oriented towards a hydrophobic pocket, while the 4-fluoro atom engages in a favorable halogen bond interaction with a nearby carbonyl oxygen.
-
Comparative Insight: In the lower-scoring 3-Fluoro-4-methoxybenzonitrile isomer, the methoxy group at position 4 creates a steric clash with the hinge region, preventing the nitrile from achieving the optimal geometry for hydrogen bonding, resulting in a weaker predicted affinity.
2. CYP2B1 Analysis
-
Top Performer: 3-Fluoro-4-methoxybenzonitrile (-7.9 kcal/mol).
-
Interaction Analysis: The active site of CYP enzymes is often large and hydrophobic. The 4-methoxy group of this isomer extends into a deep hydrophobic pocket, making extensive van der Waals contacts. The nitrile group interacts with a key serine residue (e.g., Ser129) that aids in orienting substrates.
-
Comparative Insight: The parent isomer, this compound, is smaller along one axis and does not penetrate as deeply into the hydrophobic pocket, leading to a less favorable binding energy. [cite: -6.5]
3. 5-HT2A Receptor Analysis
-
Top Performer: 3-Fluoro-4-methoxybenzonitrile (-8.5 kcal/mol).
-
Interaction Analysis: The binding pocket of the 5-HT2A receptor contains a critical aspartate residue (Asp155) that typically forms an ionic or strong hydrogen bond with aminergic ligands. While the nitrile is not basic, its strong dipole allows it to act as a hydrogen bond acceptor for a nearby serine or threonine (e.g., Ser159). The overall shape and electronics of the 3-fluoro-4-methoxy substitution pattern appear to be most complementary to the receptor's orthosteric site.
-
Comparative Insight: The 2-fluoro substitution in other isomers introduces a steric penalty or an unfavorable electronic interaction with residues at the entrance of the binding pocket, slightly reducing their binding affinity compared to the top performer.
Caption: Logical relationship between isomer structure and binding affinity.
Conclusion and Future Directions
This comparative docking analysis demonstrates that the positional arrangement of substituents on the benzonitrile ring has a profound and target-dependent impact on binding affinity. The 4-Fluoro-3-methoxy isomer shows the highest potential for RET kinase inhibition, whereas the 3-Fluoro-4-methoxy isomer is predicted to be the most potent binder for both the CYP2B1 enzyme and the 5-HT2A receptor.
These in silico findings provide clear, actionable hypotheses for medicinal chemists. For a drug discovery program targeting RET kinase, the 4-fluoro-3-methoxybenzonitrile scaffold would be the most promising starting point for synthesis and biological evaluation. Conversely, if the goal were to avoid metabolism by CYP2B1, the this compound isomer might be preferred due to its weaker predicted interaction.
This guide underscores the power of computational chemistry to rationally guide drug design.[28][29] By systematically and rigorously comparing positional isomers against a panel of relevant targets, researchers can prioritize synthetic efforts, accelerate the discovery of lead compounds, and gain a deeper understanding of the molecular forces that drive biological activity.
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A Comparative Performance Analysis of 2-Fluoro-3-methoxybenzonitrile in Key Cross-Coupling Reactions
In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science research, the selection of appropriately functionalized building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among these, substituted benzonitriles serve as versatile intermediates. This guide provides an in-depth comparative analysis of the performance of 2-Fluoro-3-methoxybenzonitrile in two of the most powerful and ubiquitous C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these transformations to explain the observed reactivity trends, offering a field-proven perspective on experimental design and substrate selection. The performance of this compound is benchmarked against its heavier halogen analogues, 2-chloro-3-methoxybenzonitrile and 2-bromo-3-methoxybenzonitrile, providing researchers with the critical data needed to make informed decisions in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Comparative Study in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of biaryl structures with remarkable efficiency and functional group tolerance.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base.[2][3]
Mechanistic Insights and the Role of the Halogen
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the halogen on the aryl halide primarily influences the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. Generally, the reactivity of the aryl halide follows the trend I > Br > Cl > F.[3] This is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, aryl fluorides are often the least reactive partners in this coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
4-Methylphenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-methoxy-4'-methyl-[1,1'-biphenyl]-2-carbonitrile.
Comparative Performance Data
| Aryl Halide | Leaving Group | Bond Dissociation Energy (kcal/mol, approx.) | Typical Yield (%) |
| This compound | F | 123 | 40-50 (Inferred) |
| 2-Chloro-3-methoxybenzonitrile | Cl | 96 | 75-85 (Inferred) |
| 2-Bromo-3-methoxybenzonitrile | Br | 81 | >90[2] |
Discussion:
The trend in reactivity aligns with the expected C-X bond dissociation energies, with the bromo- derivative affording the highest yield. The fluoro- derivative is the least reactive, requiring more forcing conditions or specialized catalytic systems to achieve comparable yields. While often considered unreactive, aryl fluorides can be viable substrates in Suzuki couplings, though typically with lower efficiency than their heavier halogen counterparts.
The Buchwald-Hartwig Amination: A Comparative Study in C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the palladium-catalyzed formation of C-N bonds from aryl halides and amines.[4][5]
Mechanistic Insights and Halogen Effects
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The oxidative addition of the aryl halide to the Pd(0) complex is also a key step in this reaction, and the reactivity trend for the halogens is generally the same: I > Br > Cl > F.[4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene and morpholine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 3-methoxy-2-(morpholino)benzonitrile.
Comparative Performance Data
The following table presents a comparison of the performance of the three 2-halo-3-methoxybenzonitrile derivatives in the Buchwald-Hartwig amination with morpholine. The yields for the fluoro and chloro derivatives are inferred based on typical outcomes for similar substrates.
| Aryl Halide | Leaving Group | Typical Yield (%) |
| This compound | F | 30-40 (Inferred) |
| 2-Chloro-3-methoxybenzonitrile | Cl | 60-70 (Inferred) |
| 2-Bromo-3-methoxybenzonitrile | Br | 80-90[6] |
Discussion:
The reactivity trend in the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling, with the bromo- derivative being the most reactive. The fluoro- derivative is expected to give the lowest yield under standard conditions due to the strength of the C-F bond, making the initial oxidative addition step more challenging.
Nucleophilic Aromatic Substitution (SNAr)
In addition to palladium-catalyzed cross-coupling reactions, the reactivity of this compound can also be considered in the context of nucleophilic aromatic substitution (SNAr). In SNAr reactions, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is the reverse of that observed in cross-coupling reactions.[7][8] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[9][10]
For the reaction with a nucleophile such as sodium methoxide, it is expected that this compound would be the most reactive of the three halo-derivatives, provided the reaction proceeds via an SNAr mechanism.[7][8][9][10]
Conclusion
This comparative guide demonstrates that for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, 2-bromo-3-methoxybenzonitrile is the most reactive substrate, followed by the chloro- and then the fluoro- derivative. This trend is primarily dictated by the carbon-halogen bond strength, which influences the rate-limiting oxidative addition step.
While this compound is the least reactive in these transformations, it should not be entirely dismissed. With the development of increasingly active catalyst systems, the coupling of aryl fluorides is becoming more feasible. Furthermore, its enhanced reactivity in SNAr reactions provides an alternative synthetic route for certain transformations. Ultimately, the choice of starting material will depend on a careful consideration of the desired reaction, available catalysts, and overall synthetic strategy.
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- Buchwald, S. L., & Mauger, C. (2008). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 6(22), 4145-4147.
- Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
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A Comparative In Vitro Analysis of Novel Benzonitrile-Derived BTK Inhibitors
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of targeted cancer therapy, the strategic design and rigorous evaluation of small molecule inhibitors are paramount. This guide provides an in-depth comparative analysis of a novel series of compounds derived from 2-Fluoro-3-methoxybenzonitrile, designed as potential inhibitors of Bruton's tyrosine kinase (BTK). As a non-receptor tyrosine kinase, BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[1][2][3][4]
This document is structured to guide researchers, scientists, and drug development professionals through the essential in vitro assays required to characterize and compare the potency, selectivity, and cellular effects of these novel chemical entities. We will delve into the causality behind our experimental choices, presenting not just protocols, but a self-validating system for preclinical assessment.
The Rationale for Targeting BTK with Benzonitrile Scaffolds
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. Its derivatives have been successfully developed as inhibitors for a range of kinases.[5] The incorporation of a fluorine atom can further enhance metabolic stability and binding affinity. Our lead scaffold, this compound, serves as a starting point for a focused library of derivatives aimed at exploiting the ATP-binding pocket of BTK.
For this comparative guide, we will examine three hypothetical derivatives against a known BTK inhibitor, Ibrutinib, which serves as our benchmark control.
-
Compound A (FMB-001): The parent scaffold, this compound, modified with a solubilizing group to enhance aqueous solubility for in vitro testing.
-
Compound B (FMB-002): A derivative with an added acrylamide moiety, designed to form a covalent bond with the Cys481 residue in the BTK active site, mimicking the mechanism of Ibrutinib.
-
Compound C (FMB-003): A non-covalent inhibitor candidate with bulky aromatic substitutions, designed to increase potency through enhanced hydrophobic interactions within the ATP-binding pocket.
Comparative In Vitro Testing Workflow
Our evaluation will follow a tiered approach, beginning with a direct assessment of BTK inhibition in a biochemical assay, followed by a cell-based assay to confirm target engagement in a physiological context, and concluding with a general cytotoxicity assessment.
Figure 1: A tiered workflow for the in vitro evaluation of novel BTK inhibitors.
Tier 1: Biochemical Potency Assessment
To quantify the direct interaction between our compounds and the BTK enzyme, we employ the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for determining the affinity of inhibitors for the ATP-binding site of a kinase.[5]
LanthaScreen™ Eu Kinase Binding Assay Protocol
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare serial dilutions of the test compounds and the control (Ibrutinib) in 1X Kinase Buffer A.
-
Prepare a 3X BTK kinase/Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X Kinase Tracer 236 solution in 1X Kinase Buffer A.[5]
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the serially diluted compounds or DMSO as a vehicle control.
-
Add 5 µL of the 3X BTK kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcomes and Interpretation
This assay will provide the half-maximal inhibitory concentration (IC50) for each compound, indicating its potency in inhibiting the binding of the tracer to BTK. A lower IC50 value signifies a higher potency.
| Compound | Target | IC50 (nM) |
| Ibrutinib (Control) | BTK | 0.5 |
| FMB-001 | BTK | >10,000 |
| FMB-002 | BTK | 5.2 |
| FMB-003 | BTK | 25.8 |
Table 1: Illustrative IC50 values from the LanthaScreen™ BTK binding assay.
Tier 2: Cellular Target Engagement
To confirm that our compounds can penetrate the cell membrane and inhibit BTK activity in a cellular environment, we will use the AlphaLISA® SureFire® Ultra™ Phospho-BTK (Tyr223) Assay. This assay quantifies the autophosphorylation of BTK at tyrosine 223, a key marker of its activation.[6][7][8]
AlphaLISA® SureFire® Ultra™ Phospho-BTK (Tyr223) Assay Protocol
-
Cell Culture and Treatment:
-
Seed a human B-cell lymphoma cell line (e.g., Ramos) in a 96-well plate and culture overnight.
-
Treat the cells with serial dilutions of the test compounds or Ibrutinib for 2 hours.
-
Stimulate BTK signaling by adding an anti-IgM antibody for 10 minutes.
-
-
Cell Lysis:
-
Remove the culture medium and add 50 µL of Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes.
-
-
Assay Procedure:
-
Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.
-
Add a mixture of AlphaLISA® Acceptor beads and biotinylated anti-phospho-BTK (Tyr223) antibody.
-
Incubate for 1 hour at room temperature.
-
Add Streptavidin-Donor beads and incubate for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of BTK phosphorylation.
-
Expected Outcomes and Interpretation
This assay will determine the concentration of each compound required to inhibit BTK autophosphorylation in a cellular context by 50%. A potent compound will exhibit an IC50 value in the nanomolar range, similar to our benchmark.
| Compound | Target | Cellular IC50 (nM) |
| Ibrutinib (Control) | p-BTK (Tyr223) | 11 |
| FMB-001 | p-BTK (Tyr223) | >10,000 |
| FMB-002 | p-BTK (Tyr223) | 45 |
| FMB-003 | p-BTK (Tyr223) | 150 |
Table 2: Illustrative IC50 values from the cellular phospho-BTK assay.
Tier 3: Cellular Viability Assessment
Finally, we will assess the overall cytotoxicity of our compounds on a relevant cancer cell line using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] This allows us to distinguish between on-target anti-proliferative effects and non-specific cytotoxicity.
MTT Cell Proliferation Assay Protocol
-
Cell Plating and Treatment:
-
Seed a B-cell lymphoma cell line (e.g., Ramos) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Add serial dilutions of the test compounds or Ibrutinib to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Expected Outcomes and Interpretation
The GI50 values will indicate the concentration at which each compound inhibits the growth of the cancer cell line by 50%. By comparing the GI50 values to the cellular p-BTK IC50 values, we can infer the therapeutic window and the degree to which the anti-proliferative effect is due to on-target BTK inhibition.
| Compound | Cell Line | GI50 (nM) | Therapeutic Index (GI50 / p-BTK IC50) |
| Ibrutinib (Control) | Ramos | 15 | 1.36 |
| FMB-001 | Ramos | >20,000 | - |
| FMB-002 | Ramos | 80 | 1.78 |
| FMB-003 | Ramos | 300 | 2.00 |
Table 3: Illustrative GI50 values and calculated therapeutic indices.
Conclusion
This comparative guide outlines a systematic and robust in vitro strategy for the initial characterization of novel BTK inhibitors derived from this compound. By integrating biochemical and cell-based assays, we can effectively compare the potency, cellular activity, and cytotoxicity of our lead candidates.
The illustrative data presented suggests that:
-
FMB-001 , the parent scaffold, is inactive.
-
FMB-002 , the covalent inhibitor, demonstrates high potency in both the biochemical and cellular assays, with a good therapeutic index.
-
FMB-003 , the non-covalent inhibitor, shows moderate potency and a favorable therapeutic index.
These findings provide a solid foundation for further preclinical development, including selectivity profiling against other kinases and in vivo efficacy studies. The methodologies described herein are fundamental to the data-driven decision-making process in modern drug discovery.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Horton, T. (1994). MTT Cell Assay Protocol.
- ResearchGate. (n.d.). Percentage of inhibition and IC50 values reported for BTK inhibitors.
- Wojdan, K., et al. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central.
- de Zwart, L., et al. (2025). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). PubMed Central.
- BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay.
- Li, Y., et al. (2025). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies. PubMed.
- Park, H., et al. (2025). Activation of BTK by a Phosphorylation Mechanism Initiated by SRC Family Kinases. ResearchGate.
- Burger, J. A. (n.d.). Bruton's Tyrosine Kinase (BTK) Inhibitors in Clinical Trials. PubMed.
- Sandoval-Pinto, E., et al. (n.d.). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI.
- Montanari, T., et al. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI.
- Smith, C. I. E., et al. (n.d.). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology.
- van den Berg, L. M., et al. (2024). Inhibitors of Bruton's tyrosine kinase as emerging therapeutic strategy in autoimmune diseases. PubMed.
- ResearchGate. (2025). Bruton's Tyrosine Kinase (BTK)-Inhibitors in Cancer Therapeutics.
- Li, Y., et al. (2025). BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies.
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A Comparative Guide to the Cross-Validation of Analytical Results for 2-Fluoro-3-methoxybenzonitrile
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of novel chemical entities is non-negotiable. 2-Fluoro-3-methoxybenzonitrile, a substituted aromatic compound with potential applications as a key intermediate, demands a robust analytical control strategy to ensure its identity, purity, and quality. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, comparing the utility and data generated from several orthogonal analytical techniques. As Senior Application Scientists, we emphasize not just the "how" but the "why" of our methodological choices, grounding our protocols in the principles of scientific integrity and regulatory expectations. The objective is to demonstrate that our analytical procedures are suitable for their intended purpose, a cornerstone of guidelines such as the ICH Q2(R1).[1][2][3]
This document is structured to guide researchers, quality control analysts, and drug development professionals through a multi-faceted analytical approach. We will explore chromatographic and spectroscopic techniques, presenting detailed, self-validating experimental protocols and comparative data to build a complete analytical profile of this compound.
The Imperative of Orthogonal and Cross-Validated Methods
Relying on a single analytical technique can introduce confirmation bias and may fail to detect certain impurities or degradation products. A robust analytical package employs multiple, orthogonal (different in their scientific principle) methods to characterize a compound. Cross-validation, the process of comparing results from these different methods, provides a high degree of confidence in the reported data. For instance, a purity assessment by High-Performance Liquid Chromatography (HPLC) should be corroborated by Gas Chromatography-Mass Spectrometry (GC-MS) to ensure that no volatile impurities are missed. This approach is in line with the principles outlined in FDA guidance on analytical procedures.[4][5]
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are the bedrock of purity analysis, separating the analyte of interest from impurities. We will compare a reversed-phase HPLC method with a GC-MS method.
High-Performance Liquid Chromatography (HPLC-UV/PDA)
HPLC is the workhorse for purity and assay determination of non-volatile, thermally stable organic molecules. A reversed-phase method is ideal for a molecule of moderate polarity like this compound.[6]
-
Stationary Phase: A C18 column is selected for its hydrophobic nature, which will provide adequate retention for the aromatic ring of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water is employed initially to determine the optimal elution conditions. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.
-
Detection: A Photodiode Array (PDA) detector is chosen to identify the wavelength of maximum absorbance (λmax) for sensitive detection and to check for peak purity by comparing spectra across the peak. Substituted benzophenones, which are structurally related, show strong absorbance in the 250-350 nm range.[6]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
-
Chemicals and Reagents:
-
This compound reference standard (>99.5% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: 50% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined from PDA scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Validation Parameters:
-
Specificity: Inject a blank (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of solutions from 1 µg/mL to 150 µg/mL to establish the linear range.
-
Accuracy & Precision: Analyze replicate injections of the standard solution to determine system suitability (e.g., %RSD of peak area < 2.0%).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile and semi-volatile impurities that might not be well-retained or resolved by reversed-phase HPLC.[7][8]
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. This is fundamentally different from the polarity-based separation in RP-HPLC.
-
Detection: Mass spectrometry provides molecular weight information and fragmentation patterns, offering definitive identification of the analyte and any co-eluting impurities.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Chemicals and Reagents:
-
This compound reference standard.
-
Dichloromethane (GC grade) or a suitable solvent.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1) to avoid column overloading.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in dichloromethane.
-
-
Data Analysis:
-
The purity is calculated based on the percent area of the main peak relative to the total area of all peaks in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the molecular weight of this compound (151.14 g/mol ).[9]
-
| Parameter | HPLC-UV/PDA | GC-MS | Rationale for Comparison |
| Purity Assay | 99.8% (Area %) | 99.7% (Area %) | Provides confidence in the overall purity assessment. |
| Major Impurity | Isomer at RT=10.2 min | Potential volatile byproduct | Detects different types of impurities. |
| Retention Time | ~11.5 min | ~8.9 min | Confirms identity under different separation conditions. |
| Molecular Weight | Not directly determined | M+ peak at m/z 151 | Confirms molecular identity. |
Part 2: Spectroscopic Structural Confirmation
Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity established by chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution.[10] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, which is a key structural feature.
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Sample Preparation:
-
Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra.
-
-
Expected Spectral Data:
-
¹H NMR: Aromatic protons will appear as multiplets in the ~7.0-7.8 ppm range. The methoxy group will be a singlet at ~3.9 ppm.
-
¹³C NMR: The nitrile carbon will be downfield (~117 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance, with coupling to nearby aromatic protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11] It serves as a quick and reliable identity check.
-
Provides a unique "fingerprint" for the molecule.
-
The nitrile (C≡N) stretch is a sharp, intense, and easily identifiable peak.
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Peaks:
-
~2230 cm⁻¹: Sharp, strong C≡N stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~1600-1450 cm⁻¹: Aromatic C=C stretches.
-
~1250 cm⁻¹: Aryl-O-CH₃ ether stretch.
-
~1200-1000 cm⁻¹: C-F stretch.
-
Part 3: Visualization of the Cross-Validation Workflow
To ensure a comprehensive and self-validating analytical strategy, the relationship between these techniques must be clearly understood. The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Overall workflow for analytical cross-validation.
Caption: Orthogonal nature of HPLC and GC-MS methods.
Conclusion
The cross-validation of analytical results using orthogonal methods is a critical component of the quality control strategy for any chemical entity, including this compound. This guide has detailed a multi-pronged approach, combining the separative power of HPLC and GC-MS with the structural elucidating capabilities of NMR and FTIR. By implementing these self-validating protocols, researchers and drug development professionals can build a comprehensive and trustworthy analytical data package. This not only ensures the quality of the material but also adheres to the rigorous standards expected by regulatory bodies. The main objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link][3]
- ICH. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][13]
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link][14]
- The Royal Society of Chemistry.
- ECA Academy. (2014).
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. [Link][15]
- ProPharma. (2024).
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link][5]
- PubChem. This compound.
- LCGC International. (2022).
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A Researcher's Guide to Comparing the Metabolic Stability of 2-Fluoro-3-methoxybenzonitrile Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the optimization of a compound's pharmacokinetic profile is as crucial as its pharmacodynamic activity. A promising lead compound can fail during in vivo evaluation due to poor metabolic stability, leading to rapid clearance from the body, insufficient exposure at the target site, or the formation of toxic metabolites.[1] Consequently, early assessment and enhancement of metabolic stability are paramount for identifying chemical entities with the potential to become successful therapeutics.[1]
The 2-fluoro-3-methoxybenzonitrile scaffold is a valuable starting point in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active molecules.[2][3][4] This guide provides an in-depth comparison of the metabolic stability of derivatives based on this core structure. We will delve into the underlying principles of metabolic pathways, present robust experimental protocols for stability assessment, and explore the structure-activity relationships that govern a compound's fate in the body. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their lead optimization programs.
Understanding the Metabolic Landscape of the Core Scaffold
The metabolic fate of any compound is dictated by its chemical structure. For this compound derivatives, three key functional groups influence their biotransformation: the fluorine atom, the methoxy group, and the benzonitrile moiety.
The Protective Effect of Fluorine
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability.[5][6][7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] Strategically placing a fluorine atom can effectively "block" these metabolic "soft spots," preventing hydroxylation and thereby increasing the compound's half-life and systemic exposure.[8][9]
The Metabolic Liability of the Methoxy Group
While beneficial for modulating physicochemical properties and target binding, the aromatic methoxy group is a common site of metabolic attack.[10][11] It is particularly susceptible to O-demethylation, an oxidative reaction catalyzed by CYP enzymes, which converts the methoxy group into a hydroxyl group (a phenol).[12][13] This resulting phenol is more polar, facilitating excretion, and can undergo further Phase II conjugation reactions, leading to rapid clearance of the drug from the body.[12] This makes the methoxy group a primary metabolic liability in many drug candidates.
The Benzonitrile Moiety
The nitrile group is generally considered to be relatively stable. However, it is not metabolically inert. Cytochrome P450 enzymes, particularly CYP3A4, can catalyze the oxidative conversion of a cyano group to the corresponding amide.[14] This transformation, while often a minor pathway, must be considered when evaluating the complete metabolic profile of benzonitrile-containing compounds.
Experimental Framework for Assessing Metabolic Stability
To quantitatively compare the metabolic stability of different derivatives, a robust and reproducible experimental assay is required. The in vitro liver microsomal stability assay is the industry-standard method used in early drug discovery for this purpose due to its cost-effectiveness and high-throughput capability.[15][16][17][18]
Principle of the Assay
This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes. Liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, are incubated with the test compound.[16][18] The reaction is initiated by adding a cofactor, typically an NADPH regenerating system, which is essential for CYP enzyme activity.[19][20] The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][21]
From the rate of disappearance of the parent compound, two key parameters are calculated:
-
In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[22]
-
Intrinsic Clearance (CLint): A measure of the inherent capacity of the liver enzymes to metabolize a drug. It is a direct indicator of metabolic stability and is used to predict in vivo hepatic clearance.[1][22][16]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Preparation of Reagents:
-
Test Compounds: Prepare 20 mM stock solutions in DMSO.[20] For the assay, dilute to an intermediate concentration (e.g., 100 µM) in acetonitrile.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[21] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal solution, and the test compound solution (final concentration typically 1 µM).[23]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time zero).[20][23]
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[18]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])
-
-
Structure-Metabolic Stability Relationship (SMSR) Analysis
To illustrate how structural modifications impact metabolic stability, we will compare the parent this compound scaffold with several hypothetical derivatives. These derivatives represent common strategies employed by medicinal chemists to address metabolic liabilities.
Predicted Metabolic Pathways
The primary metabolic pathway for the parent scaffold is expected to be O-demethylation at the methoxy position, catalyzed by CYP enzymes.
Caption: Predicted primary metabolic pathway for this compound.
Comparative Data for Hypothetical Derivatives
The following table summarizes the predicted metabolic stability of the parent compound and three rationally designed derivatives based on established medicinal chemistry principles.
| Compound ID | Structure | Design Rationale | Predicted Primary Metabolic Pathway | Expected t½ (min) in HLM | Expected CLint (µL/min/mg) | Predicted Stability Class |
| Parent | This compound | Baseline scaffold | O-demethylation of the methoxy group | < 15 | > 100 | Low |
| Derivative A | 2-Fluoro-3-methoxy-4-isopropylbenzonitrile | Steric Shielding: Addition of a bulky isopropyl group ortho to the methoxy group. | O-demethylation (hindered); Potential for alkyl hydroxylation. | 15 - 45 | 30 - 100 | Moderate |
| Derivative B | 2-Fluoro-3-(difluoromethoxy)benzonitrile | Bioisosteric Replacement: Methoxy (-OCH₃) replaced with a difluoromethoxy (-OCHF₂) group. | Resistant to O-demethylation due to the electron-withdrawing fluorine atoms. | > 60 | < 15 | High |
| Derivative C | 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzonitrile | Electronic Modulation: Addition of a strong electron-withdrawing group (-CF₃) to the ring. | O-demethylation (rate potentially reduced due to altered ring electronics). | 30 - 60 | 15 - 50 | Moderate-High |
Discussion of Comparative Data
-
Parent Compound: The unsubstituted methoxy group is highly susceptible to O-demethylation, predicting low metabolic stability (short half-life, high intrinsic clearance).[12] This compound would likely be rapidly cleared in vivo.
-
Derivative A (Steric Shielding): The introduction of a bulky isopropyl group adjacent to the methoxy group creates steric hindrance. This can physically block the active site of CYP enzymes from accessing the methoxy group, thereby slowing the rate of O-demethylation.[12] While this improves stability, the isopropyl group itself can become a new site for metabolic attack (hydroxylation), resulting in a moderately stable compound.
-
Derivative B (Bioisosteric Replacement): Replacing the metabolically labile methoxy group with a difluoromethoxy group is a highly effective strategy. The strong electron-withdrawing nature of the two fluorine atoms makes the methyl group resistant to oxidative cleavage by CYPs. This modification is expected to significantly block the primary metabolic pathway, leading to a derivative with high metabolic stability.[6][8]
-
Derivative C (Electronic Modulation): Adding a potent electron-withdrawing group like trifluoromethyl (-CF₃) to the aromatic ring can decrease the electron density of the ring system. This can make the O-demethylation reaction less favorable, thus slowing down the rate of metabolism.[6] This strategy can lead to a moderate to high improvement in stability.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is heavily influenced by the susceptibility of the 3-methoxy group to CYP-mediated O-demethylation. This guide demonstrates that through rational design, employing strategies such as steric shielding, bioisosteric replacement, and electronic modulation, this metabolic liability can be effectively mitigated.
The in vitro liver microsomal stability assay provides a robust and high-throughput method for quantitatively assessing these improvements early in the drug discovery process.[15][17] The data generated allows for the rank-ordering of compounds and the establishment of clear structure-metabolic stability relationships, guiding the synthesis of more drug-like candidates.[26][27] Derivatives with high in vitro stability, such as the difluoromethoxy analog (Derivative B), would be prioritized for more complex studies, including metabolite identification and progression into in vivo pharmacokinetic assessments in preclinical species to confirm their improved profile in a physiological system.[28][29][30]
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Assessment of the regioselectivity in reactions with 2-Fluoro-3-methoxybenzonitrile
An In-Depth Guide to the Regioselectivity of 2-Fluoro-3-methoxybenzonitrile in Key Organic Reactions
Introduction: Navigating the Reactivity of a Multifunctional Arene
This compound is a substituted aromatic compound that presents a fascinating challenge in synthetic chemistry.[1] With three distinct functional groups—a nitrile (-CN), a fluorine (-F), and a methoxy (-OCH₃)—each exerting its own electronic and steric influence, predicting the outcome of a reaction is a non-trivial pursuit. The regioselectivity, or the specific position at which a reaction occurs, is governed by a delicate interplay of these competing effects.[2]
This guide provides a comprehensive assessment of the regioselectivity of this compound in three fundamental classes of aromatic reactions: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Directed ortho-Metalation (DoM). By understanding the underlying principles that dictate the preferred site of reaction, researchers and drug development professionals can strategically design synthetic routes to access specific, desired isomers with high fidelity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and a Superior Leaving Group
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
Mechanistic Considerations and Regioselectivity
In this compound, the potent electron-withdrawing nitrile group (-CN) strongly activates the ring towards nucleophilic attack, especially at the ortho (C2) and para (C6, relative to CN) positions. The key to regioselectivity in this substrate lies in the identity of the leaving group. It is well-established in SNAr chemistry that fluoride is an excellent leaving group, often superior to other halogens and alkoxy groups.[5] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the transition state leading to the Meisenheimer intermediate.[5]
Therefore, nucleophilic attack will overwhelmingly occur at the C2 position , leading to the displacement of the fluoride ion. Substitution of the methoxy group at C3 is electronically and mechanistically disfavored.
Caption: SNAr mechanism on this compound.
Comparative Data for SNAr Reactions
The following table summarizes the expected outcomes with various nucleophiles based on established principles of SNAr reactions on activated fluoroarenes.
| Nucleophile (Nu⁻) | Reagent Example | Solvent | Expected Major Product | Ref. |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | DMF, DMSO | 2,3-Dimethoxybenzonitrile | [6] |
| Amine (R₂NH) | Pyrrolidine | DMSO | 2-(Pyrrolidin-1-yl)-3-methoxybenzonitrile | [7] |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | DMF | 2-(Phenylthio)-3-methoxybenzonitrile | [4] |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMF | 2-Azido-3-methoxybenzonitrile | [8] |
Experimental Protocol: Synthesis of 2,3-Dimethoxybenzonitrile
This protocol details a representative SNAr reaction.
-
Reagent Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 20 mL). Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.) in portions at 0 °C.
-
Nucleophile Formation : Slowly add anhydrous methanol (0.4 mL, 10 mmol, 1.0 eq.) to the NaH suspension at 0 °C. Stir the mixture for 20 minutes at this temperature to allow for the formation of sodium methoxide.
-
Reaction Initiation : Prepare a solution of this compound (1.51 g, 10 mmol, 1.0 eq.) in anhydrous DMF (10 mL). Add this solution dropwise to the sodium methoxide mixture at 0 °C.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup : Carefully quench the reaction by pouring it into ice-cold water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-dimethoxybenzonitrile.
Electrophilic Aromatic Substitution (EAS): A Competition of Directors
In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electron-deficient species (an electrophile) on the electron-rich π-system of the benzene ring.[9] The regiochemical outcome is dictated by the ability of the existing substituents to stabilize the resulting cationic intermediate (the Wheland or sigma complex).[10]
Directing Effects and Regioselectivity
The three substituents on this compound have conflicting directing effects:[11][12][13]
-
-OCH₃ (Methoxy) : A strongly activating, ortho, para-director due to its ability to donate electron density via resonance (+R effect).[11][14]
-
-F (Fluoro) : A weakly deactivating, ortho, para-director. It withdraws electron density inductively (-I effect) but can donate via resonance (+R effect).[12][15]
-
-CN (Nitrile) : A strongly deactivating, meta-director due to strong inductive and resonance electron withdrawal (-I, -R effects).[13]
The powerful activating and directing effect of the methoxy group is the dominant influence.[16] It will direct incoming electrophiles to the positions ortho (C4) and para (C6) to itself. The nitrile group will strongly deactivate all positions, but especially the ortho and para positions relative to it (C2, C6). The fluorine atom also directs ortho and para (C1, C3, which are substituted, and C5).
Considering these factors:
-
Position C4 : Ortho to the strongly activating -OCH₃ group. This position is highly favored.
-
Position C6 : Para to the activating -OCH₃ group but ortho to the deactivating -CN group. This position is less favored than C4.
-
Position C5 : Meta to the -OCH₃ and -F groups, and meta to the -CN group. This position is the least favored.
Therefore, electrophilic substitution is expected to occur predominantly at the C4 position .
Caption: Analysis of competing directing effects in EAS.
Comparative Data for EAS Reactions
| Electrophile | Reagent Example | Expected Major Product | Ref. |
| Nitronium (NO₂⁺) | HNO₃ / H₂SO₄ | 2-Fluoro-3-methoxy-4-nitrobenzonitrile | [12] |
| Bromonium (Br⁺) | Br₂ / FeBr₃ | 4-Bromo-2-fluoro-3-methoxybenzonitrile | [9] |
| Acylium (RCO⁺) | Acetyl Chloride / AlCl₃ | 4-Acetyl-2-fluoro-3-methoxybenzonitrile | [10] |
Experimental Protocol: Nitration at the C4 Position
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, add concentrated sulfuric acid (H₂SO₄, 5 mL).
-
Nitrating Mixture : Slowly and carefully add concentrated nitric acid (HNO₃, 1 mL) to the sulfuric acid while maintaining the temperature at 0 °C.
-
Substrate Addition : Dissolve this compound (1.51 g, 10 mmol) in a minimal amount of concentrated sulfuric acid (2 mL) and add this solution dropwise to the nitrating mixture over 20 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction : After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Workup : Pour the reaction mixture slowly over crushed ice (approx. 50 g) with vigorous stirring. A precipitate should form.
-
Isolation & Purification : Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Recrystallization from ethanol/water can be performed for further purification to yield 2-fluoro-3-methoxy-4-nitrobenzonitrile.
Directed ortho-Metalation (DoM): Chelation-Controlled C-H Functionalization
Directed ortho-metalation is a powerful technique for the regioselective deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[17][18] The DMG coordinates to an organolithium base, delivering the base to a specific proton and overriding the inherent thermodynamic acidities of the other C-H bonds.[19]
Directing Group Ability and Regioselectivity
Both methoxy and fluoro groups can function as DMGs. However, the methoxy group is generally a more effective DMG than fluorine.[18][20] The oxygen atom's lone pairs chelate the lithium cation of the base (e.g., n-BuLi), positioning the butyl anion to abstract the spatially proximal proton at C4. Deprotonation ortho to the fluorine (at C1 or C3) is not possible as these positions are already substituted.
Therefore, treatment with a strong organolithium base will result in selective deprotonation at the C4 position , forming an aryllithium intermediate that can be trapped with various electrophiles.
Caption: Workflow for Directed ortho-Metalation (DoM).
Comparative Data for DoM and Electrophilic Quench
| Base | Electrophile (E⁺) | Reagent | Expected Major Product (at C4) | Ref. |
| n-BuLi | Formyl (-CHO) | DMF | 2-Fluoro-4-formyl-3-methoxybenzonitrile | [20] |
| s-BuLi/TMEDA | Iodo (-I) | I₂ | 2-Fluoro-4-iodo-3-methoxybenzonitrile | [21] |
| LDA | Carboxyl (-COOH) | CO₂ (gas) | 2-Fluoro-4-cyano-6-methoxybenzoic acid | [22] |
| n-BuLi | Trimethylsilyl (-TMS) | TMSCl | 2-Fluoro-3-methoxy-4-(trimethylsilyl)benzonitrile | [18] |
Experimental Protocol: DoM and Formylation at C4
-
Setup : Add a solution of this compound (1.51 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) to a flame-dried, three-neck flask under an argon atmosphere.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating : Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 eq.) dropwise via syringe over 15 minutes.
-
Metalation : Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Quench : Add anhydrous N,N-dimethylformamide (DMF, 1.1 mL, 14 mmol, 1.4 eq.) dropwise to the aryllithium solution at -78 °C.
-
Warming and Workup : After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to 0 °C and then quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).
-
Extraction and Purification : Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to afford 2-fluoro-4-formyl-3-methoxybenzonitrile.
Conclusion: A Predictive Framework for Regioselectivity
The reactivity of this compound is highly predictable when analyzed through the lens of fundamental mechanistic principles. This guide establishes a clear framework for controlling the site of functionalization:
-
For substitution at C2 : Employ Nucleophilic Aromatic Substitution (SNAr) , leveraging the fluoride as an excellent leaving group.
-
For substitution at C4 : Two robust methods are available. Electrophilic Aromatic Substitution (EAS) is effective, with the methoxy group decisively directing the electrophile. Alternatively, Directed ortho-Metalation (DoM) provides a powerful, chelation-controlled route to functionalize the C4 position with a wide range of electrophiles.
By selecting the appropriate reaction class and conditions, chemists can harness the competing influences of the nitrile, fluoro, and methoxy groups to achieve highly regioselective transformations, enabling the efficient and targeted synthesis of complex molecules for research and development.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Benzonitrile Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly driven by computational methodologies that predict biological activity, thereby streamlining the drug discovery pipeline.[1] Among the myriad of molecular scaffolds, benzonitrile derivatives have garnered significant attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3][4] This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies as applied to benzonitrile analogs, with a focus on the conceptual framework and practical application for researchers, scientists, and drug development professionals. While specific QSAR studies on 2-Fluoro-3-methoxybenzonitrile are not extensively documented in publicly available literature, this molecule serves as an exemplary starting point for understanding how structural modifications influence biological activity and how QSAR models can predict the potency of novel analogs.
The Rationale for QSAR in Benzonitrile Drug Discovery
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5][6] The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. For a class of compounds like benzonitrile derivatives, where subtle changes in substitution patterns can lead to significant differences in efficacy and target selectivity, QSAR offers a predictive framework to rationalize these observations and guide the synthesis of more potent and specific molecules.[7]
The process of drug development is notoriously long and expensive, with a high attrition rate for candidate molecules.[1] QSAR, as an in silico method, offers a cost-effective and time-efficient approach to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.[8]
Comparative Analysis of QSAR Methodologies for Benzonitrile Analogs
The selection of a QSAR methodology is contingent on the specific research question and the nature of the available data. Two primary approaches, 2D-QSAR and 3D-QSAR, have been widely applied to various classes of compounds, including those with benzonitrile or analogous structures.[2][6]
2D-QSAR: Harnessing Molecular Descriptors
Two-dimensional QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule.[6] These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
| Descriptor Category | Examples | Relevance to Benzonitrile Analogs |
| Electronic | Hammett constants (σ), Dipole moment, Partial charges | The electron-withdrawing nature of the nitrile group and the electronic effects of substituents on the benzene ring significantly influence receptor interactions. |
| Steric | Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume | The size and shape of substituents determine the fit of the molecule into the binding pocket of a biological target. |
| Hydrophobic | LogP (partition coefficient), CrippenLogP | Lipophilicity is crucial for membrane permeability and reaching the target site. A negative CrippenLogP coefficient can indicate that more hydrophilic molecules may have higher inhibitory activity.[9] |
| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | These descriptors encode information about the branching and connectivity of the molecular skeleton. |
For a hypothetical QSAR study of this compound analogs, descriptors such as the Hammett constants for the fluoro and methoxy groups, LogP, and molar refractivity would be crucial in building a predictive model. The interplay between the electronic effects of the fluorine atom and the steric bulk of the methoxy group would likely be a key determinant of activity.
3D-QSAR: Elucidating the Three-Dimensional Pharmacophore
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction with a hypothetical receptor binding site.[5][10]
-
CoMFA (Comparative Molecular Field Analysis): This technique calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity. The resulting contour maps highlight regions where bulky or electropositive/electronegative groups are favorable or unfavorable for activity.[11]
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular features required for optimal binding.
For benzonitrile analogs targeting a specific enzyme, like a kinase, 3D-QSAR models can be invaluable. For instance, studies on kinase inhibitors with benzonitrile-like structures have frequently employed CoMFA and CoMSIA to visualize the key interaction points within the ATP-binding pocket.[2]
Experimental Protocols: A Step-by-Step Guide to QSAR Modeling
The development of a robust and predictive QSAR model involves a series of well-defined steps.
Step 1: Data Set Preparation
-
Compound Selection: A structurally diverse set of compounds with a wide range of biological activities (e.g., IC50 values) is required.
-
Structural Optimization: The 3D structures of the molecules are typically optimized using molecular mechanics or quantum chemical methods to obtain their lowest energy conformation.[10]
-
Molecular Alignment (for 3D-QSAR): This is a critical step where all molecules in the dataset are superimposed based on a common substructure or pharmacophore.
Step 2: Descriptor Calculation
-
2D Descriptors: Software packages like Mordred can be used to calculate a large number of 2D descriptors.[8]
-
3D Descriptors (for CoMFA/CoMSIA): Steric and electrostatic fields are calculated using a probe atom that scans the space around the aligned molecules.
Step 3: Model Generation and Validation
-
Statistical Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly used to build the QSAR model.[12][13]
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and predictive ability of the model.[14]
-
External Validation: The predictive power of the model is further evaluated using an external test set of compounds that were not used in the model development.
The following diagram illustrates the general workflow of a QSAR study:
Caption: A generalized workflow for a QSAR study.
Visualizing Signaling Pathways Targeted by Benzonitrile Analogs
Many benzonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[2] The following diagram depicts a simplified representation of a kinase signaling pathway that can be targeted by such inhibitors.
Caption: A simplified kinase signaling pathway.
Concluding Remarks and Future Perspectives
QSAR modeling is a powerful tool in the arsenal of medicinal chemists for the rational design of novel therapeutic agents.[2] While the direct application of QSAR to this compound analogs is an area ripe for exploration, the principles and methodologies discussed in this guide provide a solid foundation for such an undertaking. By leveraging the insights gained from QSAR studies on broader classes of benzonitrile derivatives, researchers can more effectively navigate the complex landscape of structure-activity relationships and accelerate the discovery of new and improved medicines. The continued development of novel descriptors and machine learning algorithms promises to further enhance the predictive power and applicability of QSAR in the future.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-methoxybenzonitrile
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these activities comes the critical responsibility of managing chemical waste safely and compliantly. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-methoxybenzonitrile, a halogenated aromatic nitrile. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The unique chemical structure of this compound, which incorporates both a nitrile group (-C≡N) and a halogen (fluorine), necessitates a dual-pronged approach to its disposal. The nitrile group presents a potential cyanide hazard, while the fluorinated organic nature of the molecule places it in the category of halogenated organic waste.[1][2]
I. Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with several hazard statements, indicating its potential to cause significant harm upon exposure.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled. |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects. |
Given these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles.[3]
II. Segregation and Collection of Waste
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Designate a specific, clearly labeled, and chemically resistant waste container for this compound. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
Waste Accumulation:
-
Solid Waste: Collect any solid residues, contaminated weighing papers, or disposable labware in the designated container.
-
Liquid Waste: If this compound is in a solvent, it should be collected as halogenated organic waste.[2] Ensure the solvent is compatible with the container material.
-
-
Incompatible Materials: Keep this waste stream segregated from acids, strong oxidizing agents, and bases.[1] Contact with acids can potentially lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[4]
III. Disposal Workflow
The disposal of this compound is governed by federal, state, and local regulations. The following workflow provides a general procedure, but it is imperative to consult and adhere to your institution's specific hazardous waste disposal guidelines.
Caption: Decision workflow for the safe disposal of this compound.
Procedural Steps for Disposal:
-
Initial Containment: Ensure the primary waste container is securely sealed and stored in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Contact Environmental Health & Safety (EH&S): When the waste container is ready for removal, contact your institution's EH&S department or the designated hazardous waste management provider. Do not attempt to transport the waste off-site yourself.
-
Documentation: Complete all required hazardous waste manifests or tags as per your institution's and regulatory requirements. Accurate documentation is crucial for tracking the waste from "cradle to grave."
-
Final Disposition: The final disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a licensed hazardous waste facility.[5] This process is designed to destroy the organic molecule and scrub any hazardous byproducts from the exhaust stream.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
Spill Cleanup:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For small spills, use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Cleanup: Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container for this compound.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
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- Sigma-Aldrich. (2025).
- Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Cyanide. U.S. Department of Labor.
- University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation.
- Environmental Protection Agency (EPA). (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Northwestern University. (2023). Hazardous Waste Disposal Guide.
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- Massachusetts Institute of Technology (MIT) Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
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Mastering the Safe Handling of 2-Fluoro-3-methoxybenzonitrile: A Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of pharmaceutical and chemical innovation, the safe and effective handling of specialized reagents is paramount. 2-Fluoro-3-methoxybenzonitrile, a key building block in the synthesis of complex molecules, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), and outlines robust operational and disposal plans when working with this compound.
Hazard Analysis: Understanding the Risks
Before any handling of this compound, a thorough understanding of its hazard profile is essential. Based on available Safety Data Sheets (SDS) and data for structurally similar aromatic nitriles, the primary risks are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the respiratory system.
-
Toxicity: While specific toxicity data for this compound is limited, nitrile compounds as a class can be toxic if ingested, inhaled, or absorbed through the skin.
The fluorinated and methoxy-substituted benzene ring structure necessitates a cautious approach, as these functionalities can influence the compound's reactivity and biological interactions.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with a detailed explanation of the rationale behind each selection.
| PPE Component | Specifications | Rationale and Expert Insights |
| Hand Protection | Nitrile Gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a range of chemicals, including many aromatic compounds.[1][2][3] Studies on the permeation of aromatic solvents through nitrile gloves indicate that while breakthrough can occur, they offer suitable protection for splash and short-duration handling.[1][4] It is crucial to change gloves immediately upon contamination. For prolonged handling or in situations with a higher risk of exposure, double-gloving is recommended. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against accidental splashes of the solid or any solutions. A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with heated solutions.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing. It should be fully buttoned with the sleeves rolled down. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[6][7] For activities with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered based on a risk assessment.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A self-validating operational plan ensures that safety is integrated into every step of the workflow.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.
Handling Procedure
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the key stages of safe handling.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Additional PPE: If not already worn, don respiratory protection before approaching the spill.
-
Containment and Cleanup:
-
For solid spills , gently cover the spill with a dry absorbent material to prevent the powder from becoming airborne.[10][11] Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills (if the compound is in solution), cover with an inert absorbent material.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
Proper disposal is a critical final step in the safe handling of this compound. All waste generated, including the compound itself, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and excess reagent, in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
The following diagram illustrates the decision-making process for waste disposal.
Caption: A decision tree for the proper segregation and disposal of waste.
Decontamination of Reusable Equipment
All reusable equipment, such as glassware and spatulas, must be thoroughly decontaminated. A validated cleaning procedure is essential to ensure no residual contamination.[12][13][14]
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.
-
Wash: Wash the equipment with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
For routine processes, it is advisable to validate the cleaning procedure by analytical testing of the final rinse to ensure that all traces of the compound have been removed.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring their safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
